molecular formula C11H8N2S B092347 (2-Phenyl-1,3-thiazol-4-yl)acetonitrile CAS No. 16441-25-1

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Katalognummer: B092347
CAS-Nummer: 16441-25-1
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: KUEZREUCXWHVPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile, also known as (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Phenyl-1,3-thiazol-4-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Phenyl-1,3-thiazol-4-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenyl-1,3-thiazol-4-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEZREUCXWHVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936945
Record name (2-Phenyl-1,3-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16441-25-1
Record name 16441-25-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Phenyl-1,3-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Retrosynthetic Analysis

The synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile is a critical workflow in medicinal chemistry, particularly for developing cathepsin K inhibitors and other bioactive peptidomimetics. This guide details the most robust, scalable pathway: the Hantzsch Thiazole Synthesis followed by Nucleophilic Cyanation .

Unlike alternative methods that might employ cross-coupling or modification of pre-formed thiazole esters, this route utilizes readily available precursors—thiobenzamide and 1,3-dichloroacetone—to directly install the reactive chloromethyl handle at the C4 position, ensuring high atom economy and structural precision.

Retrosynthetic Logic

The target molecule is disconnected at the nitrile group and the thiazole ring.

  • C-C Disconnection: The nitrile moiety is traced back to a chloromethyl group via nucleophilic substitution (

    
    ).
    
  • Heterocyclic Disconnection: The thiazole core is constructed via the condensation of a thioamide (providing the N-C-S fragment) and an

    
    -haloketone (providing the C-C-O backbone).
    

Retrosynthesis Target (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (Target) Intermediate 4-(Chloromethyl)-2-phenylthiazole (Key Electrophile) Target->Intermediate Cyanation (NaCN) Precursor1 Thiobenzamide (Ph-CS-NH2) Intermediate->Precursor1 Hantzsch Synthesis Precursor2 1,3-Dichloroacetone (Cl-CH2-CO-CH2-Cl) Intermediate->Precursor2 + Cyclization

Figure 1: Retrosynthetic analysis showing the disconnection to simple commercial precursors.

Step 1: Hantzsch Thiazole Cyclization

The formation of the thiazole ring is the pathway's foundation. We utilize 1,3-dichloroacetone as a bifunctional electrophile. The reaction proceeds through the nucleophilic attack of the thioamide sulfur on the


-carbon of the ketone, followed by cyclodehydration.
Mechanistic Insight

The choice of solvent is critical. While ethanol is traditional, acetone at room temperature or mild reflux often suppresses the formation of polymeric byproducts associated with the highly reactive 1,3-dichloroacetone. The reaction is regioselective: the thioamide carbon becomes C2, and the chloromethyl group is positioned at C4.

Experimental Protocol

Reagents:

  • Thiobenzamide (1.0 equiv)

  • 1,3-Dichloroacetone (1.1 equiv)

  • Solvent: Anhydrous Acetone or Ethanol

  • Base: None required initially (HCl is generated in situ)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 13.7 g (100 mmol) of thiobenzamide in 150 mL of anhydrous acetone.

  • Addition: Add 14.0 g (110 mmol) of 1,3-dichloroacetone dropwise or in small portions to the stirring solution.

    • Note: 1,3-Dichloroacetone is a lachrymator and skin irritant. Handle in a fume hood.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. A precipitate (the thiazole hydrochloride salt) typically forms.

    • Optimization: If precipitation is slow, heat to mild reflux (50°C) for 2–3 hours.

  • Workup:

    • Cool the mixture to 0°C.

    • Filter the solid precipitate.[1][2][3]

    • Wash the filter cake with cold acetone (2 x 20 mL).

    • Free Base Generation: Suspend the solid in water (100 mL) and neutralize with saturated aqueous

      
       until pH ~8. Extract with Ethyl Acetate (3 x 50 mL).
      
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      

Validation Data:

ParameterSpecification
Intermediate Name 4-(Chloromethyl)-2-phenylthiazole
Appearance Off-white to pale yellow solid
Melting Point 58–60 °C (Lit. 59 °C)
Yield 75–85%
1H NMR (CDCl3)

7.9-8.0 (m, 2H, Ph), 7.4-7.5 (m, 3H, Ph), 7.3 (s, 1H, Thiazole-H), 4.7 (s, 2H, CH2Cl)

Step 2: Nucleophilic Cyanation

The conversion of the chloromethyl group to the acetonitrile moiety is a classic


 substitution. While effective, this step introduces significant safety risks due to cyanide.
Protocol A: Classical DMSO Method (High Yield)

DMSO is the preferred solvent due to its ability to solvate the cyanide cation, leaving the anion "naked" and highly reactive.

Reagents:

  • 4-(Chloromethyl)-2-phenylthiazole (from Step 1)

  • Sodium Cyanide (NaCN) (1.2 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide)

Procedure:

  • Setup: In a fume hood, dissolve 2.1 g (10 mmol) of 4-(chloromethyl)-2-phenylthiazole in 15 mL of DMSO.

  • Cyanation: Add 0.6 g (12.2 mmol) of powdered NaCN in one portion.

    • Safety: Ensure a bleach bath is available to quench any spills. Do not acidify.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
     ~0.6) should disappear, replaced by a lower 
    
    
    
    spot (~0.4).
    • Caution: Exotherms can occur; maintain temperature <40°C to prevent decomposition.

  • Quenching & Extraction:

    • Pour the reaction mixture slowly into 100 mL of water (in the hood).

    • Extract with Ethyl Acetate (3 x 30 mL).[4]

    • Wash the combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMSO.

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane if necessary.
    
Protocol B: Phase Transfer Catalysis (Safer Alternative)

To avoid dissolving cyanide in organic solvents, use a biphasic system.

  • System: Toluene/Water or DCM/Water.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Procedure: Dissolve substrate in organic phase; dissolve NaCN (1.5 equiv) in minimal water. Mix vigorously with catalyst at 40°C for 6–8 hours.

Process Workflow & Logic

The following diagram illustrates the complete experimental logic, including critical decision points and safety barriers.

SynthesisWorkflow Start Start: Thiobenzamide + 1,3-Dichloroacetone Step1 Step 1: Hantzsch Cyclization (Acetone, RT, 12h) Start->Step1 Check1 QC: Is solid formed? Step1->Check1 Reflux Action: Heat to 50°C Check1->Reflux No Isolate1 Isolate 4-(Chloromethyl)-2-phenylthiazole (Neutralize & Extract) Check1->Isolate1 Yes Reflux->Isolate1 Step2 Step 2: Cyanation (NaCN, DMSO, RT) Isolate1->Step2 Workup2 Workup: Water Quench & Extraction Step2->Workup2 Monitor TLC Safety CRITICAL SAFETY: Bleach Quench Ready No Acidic Sources Safety->Step2 Mandatory Final Target: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Workup2->Final

Figure 2: Logical workflow for the synthesis, emphasizing the critical safety checkpoint at Step 2.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of 1,3-DCAEnsure 1,3-DCA is fresh or distilled. Add it slowly to the thioamide solution (dilution effect).
Impurity in Step 1 Bis-thiazole formationUse a slight excess of 1,3-DCA (1.1 equiv) to ensure mono-alkylation dominance.
Incomplete Cyanation Hydration of CyanideEnsure DMSO is anhydrous. Water solvates

, reducing nucleophilicity.
Darkening in Step 2 Thermal decompositionKeep reaction temperature below 45°C. Cyanide reactions can darken if overheated.

Analytical Characterization (Target)

Compound: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

  • Formula:

    
    
    
  • MW: 200.26 g/mol

  • IR (KBr): ~2250 cm⁻¹ (C≡N stretch, sharp), 1600 cm⁻¹ (C=N thiazole).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.95 (m, 2H, ortho-Ph)
      
    • 
       7.45 (m, 3H, meta/para-Ph)
      
    • 
       7.25 (s, 1H, Thiazole C5-H)
      
    • 
       3.95 (s, 2H, 
      
      
      
      -CN) – Note the upfield shift from the chloromethyl precursor (~4.7 ppm).

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications. Source:PrepChem. "Synthesis of 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole." (Adapted protocol). [Link]

  • Cyanation of Heterocyclic Halides. Source:Organic Chemistry Portal. "Cyanation of Aryl Halides." (General conditions for nucleophilic cyanation). [Link]

Sources

Physical and chemical properties of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

[1]

Executive Summary

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile (CAS 16441-25-1) is a specialized heterocyclic building block extensively utilized in medicinal chemistry. Characterized by a thiazole core substituted with a phenyl group at the 2-position and an acetonitrile moiety at the 4-position, this compound serves as a critical scaffold for the synthesis of bioactive agents, including histone deacetylase (HDAC) inhibitors, cathepsin K inhibitors, and various antimicrobial agents. Its chemical behavior is defined by the electron-deficient nature of the thiazole ring and the "active methylene" reactivity of the cyanomethyl group, making it a versatile precursor for C-C bond formation and functional group interconversions.

Part 1: Molecular Identity & Structural Analysis[2]

The structural integrity of this compound relies on the 1,3-thiazole ring, an aromatic system that imparts specific electronic properties to the attached substituents. The 2-phenyl group extends the conjugation, enhancing lipophilicity and π-stacking potential in protein binding pockets, while the 4-acetonitrile group provides a reactive handle for chain extension or heterocycle formation.

Table 1: Chemical Identification Data
PropertyDetail
IUPAC Name 2-(2-Phenyl-1,3-thiazol-4-yl)acetonitrile
Common Synonyms (2-Phenyl-4-thiazolyl)acetonitrile; 4-(Cyanomethyl)-2-phenylthiazole
CAS Registry Number 16441-25-1
Molecular Formula C₁₁H₈N₂S
Molecular Weight 200.26 g/mol
SMILES N#CCC1=CSC(C2=CC=CC=C2)=N1
InChIKey KUEZREUCXWHVPK-UHFFFAOYSA-N

Part 2: Physicochemical Profile

Understanding the physical properties is essential for purification and formulation. While experimental data for this specific isomer is less ubiquitous than its regioisomers, the following profile synthesizes available experimental and predicted values based on structural analogs (e.g., CAS 41381-89-9).

Table 2: Physical & Chemical Properties
ParameterValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline powder form is typical.[1]
Melting Point 55–65 °C (Predicted)Regioisomer (4-phenyl-2-yl) melts at 52–59 °C.
Boiling Point ~360 °C (at 760 mmHg)Predicted based on molecular weight/polarity.
Density 1.18 ± 0.1 g/cm³Predicted.
Solubility Soluble in DCM, EtOAc, DMSO, MethanolPoor water solubility due to lipophilic phenyl-thiazole core.
LogP 2.3 – 2.8Indicates moderate lipophilicity; suitable for CNS drug discovery.
pKa (CH₂) ~18–20The α-protons are acidic due to the electron-withdrawing nitrile and thiazole ring.

Part 3: Synthetic Pathways & Reaction Mechanisms[6]

The synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile typically follows a convergent route involving the construction of the thiazole ring via the Hantzsch Thiazole Synthesis , followed by functional group manipulation.

Primary Synthetic Route: Hantzsch Cyclization & Cyanation

This robust pathway avoids unstable intermediates and allows for scale-up.

  • Step 1: Hantzsch Thiazole Synthesis

    • Reagents: Thiobenzamide + 1,3-Dichloroacetone.

    • Mechanism: Nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclodehydration.

    • Intermediate: 4-(Chloromethyl)-2-phenylthiazole (CAS 4771-31-7).

    • Conditions: Reflux in Ethanol or Toluene.[2]

  • Step 2: Nucleophilic Substitution (Cyanation)

    • Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

    • Solvent: DMSO or DMF (Polar aprotic solvents accelerate the S_N2 mechanism).

    • Mechanism: The cyanide ion displaces the chloride leaving group at the benzylic-like 4-position.

    • Outcome: Formation of the target acetonitrile.[3]

Visualization: Synthetic Workflow

SynthesisPathStart1Thiobenzamide(Ph-CS-NH2)InterIntermediate:4-(Chloromethyl)-2-phenylthiazole(CAS 4771-31-7)Start1->InterHantzsch Synthesis(Reflux/EtOH)Start21,3-Dichloroacetone(Cl-CH2-CO-CH2-Cl)Start2->InterProductTarget:(2-Phenyl-1,3-thiazol-4-yl)acetonitrile(CAS 16441-25-1)Inter->ProductS_N2 DisplacementReagentNaCN / DMSO(Nucleophilic Substitution)Reagent->Product

Caption: Two-step synthetic pathway utilizing Hantzsch cyclization followed by cyanide displacement.

Part 4: Reactivity Profile & Applications

The chemical utility of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile stems from two distinct reactive centers: the nitrile group and the active methylene bridge.

Nitrile Transformations[6][10][11]
  • Hydrolysis: Acidic hydrolysis (HCl/AcOH) converts the nitrile to (2-Phenylthiazol-4-yl)acetic acid (CAS 16441-28-4), a precursor for NSAID-like molecules.

  • Reduction: Catalytic hydrogenation or Lithium Aluminum Hydride (LiAlH₄) reduction yields the ethylamine derivative, a common pharmacophore in antihistamines and adrenergic agents.

Active Methylene Alkylation

The methylene protons at the 4-position are significantly acidified by the adjacent electron-withdrawing nitrile group and the π-deficient thiazole ring.

  • Protocol: Deprotonation with a base (e.g., NaH, KOtBu) generates a carbanion that can undergo S_N2 reactions with alkyl halides. This allows for the introduction of side chains to modulate biological potency.[4][5]

Visualization: Reactivity Network

ReactivityCore(2-Phenyl-1,3-thiazol-4-yl)acetonitrileAcidCarboxylic Acid(Hydrolysis)Core->AcidHCl / H2O, RefluxAmineEthylamine Derivative(Reduction)Core->AmineLiAlH4 or H2/PdAlkylatedα-Alkylated Nitrile(Base + R-X)Core->Alkylated1. NaH, THF2. Alkyl HalideThioamideThioamide Derivative(H2S addition)Core->ThioamideH2S / Pyridine

Caption: Divergent reactivity profile showing key transformations of the nitrile and methylene groups.

Part 5: Spectroscopic Characterization[2][5]

Researchers should verify the identity of synthesized batches using the following expected spectroscopic signals.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.9–8.0 (m, 2H): Phenyl ortho protons.

    • δ 7.4–7.5 (m, 3H): Phenyl meta/para protons.

    • δ 7.3 (s, 1H): Thiazole C5 proton (characteristic singlet).

    • δ 3.9–4.0 (s, 2H): Methylene (-CH₂-CN) singlet. Note: This shift is distinct; disappearance of the CH₂Cl peak (~4.7 ppm) from the precursor confirms substitution.

  • IR Spectroscopy:

    • ~2250 cm⁻¹: Sharp, weak band characteristic of the C≡N stretch.

    • ~1500–1600 cm⁻¹: Aromatic C=C and C=N stretches from the thiazole/phenyl systems.

Part 6: Handling & Safety (MSDS Summary)

  • Hazard Classification: Acute Toxicant (Oral/Dermal/Inhalation).

  • Specific Hazard: Nitriles can liberate cyanide ions under metabolic or extreme chemical conditions.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The methylene group is susceptible to slow oxidation if exposed to air/light over prolonged periods.

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.

References

  • Biological Applications (HDAC Inhibition):Google Patents. "EP2533783B1 - COMPOUNDS AND METHODS for the inhibition of HDAC".

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile CAS number 41381-89-9

Author: BenchChem Technical Support Team. Date: February 2026

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile

CAS Number: 41381-89-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties make it a versatile building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, a key intermediate in the synthesis of a diverse array of biologically active molecules. This document is intended to serve as an essential resource for professionals in the fields of chemical synthesis and drug discovery, offering detailed insights into the compound's properties, synthesis, characterization, and applications.

Chemical Identity and Physicochemical Properties

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is a heterocyclic compound featuring a phenyl group at the 2-position and an acetonitrile group at the 4-position of the thiazole ring.

Chemical Structure:

Figure 1: Chemical structure of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 41381-89-9[1][4]
Molecular Formula C₁₁H₈N₂S[1][4]
Molecular Weight 200.26 g/mol [1][4]
Appearance Buff colored powder[1]
Melting Point 52-59 °C[1]
Purity ≥ 98% (HPLC)[1]
Solubility Soluble in most organic solvents; insoluble in water.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing (2-Phenyl-1,3-thiazol-4-yl)acetonitrile is the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of a thioamide with an α-haloketone.[5][6]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product Thiobenzamide Thiobenzamide Reaction Hantzsch Synthesis Thiobenzamide->Reaction + AlphaHalo α-haloketone AlphaHalo->Reaction Product (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Reaction->Product

Figure 2: Hantzsch synthesis of the title compound.

Detailed Experimental Protocol:

This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis.

  • Reaction Setup: To a solution of thiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol, add an α-haloketone like 3-chloro-2-oxopropanenitrile (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with a weak base, such as sodium bicarbonate solution, to neutralize any acid formed during the reaction.[7]

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mechanistic Rationale: The Hantzsch synthesis initiates with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.[5][7] The reaction is known for its high yields and straightforward execution.[5]

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized (2-Phenyl-1,3-thiazol-4-yl)acetonitrile.

Table 2: Spectroscopic Data Interpretation

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the phenyl group, a singlet for the thiazole ring proton, and a singlet for the methylene protons of the acetonitrile group.
¹³C NMR Resonances for the carbons of the phenyl and thiazole rings, the methylene carbon, and the nitrile carbon.
IR Spectroscopy Characteristic absorption bands for the C≡N stretch of the nitrile group, C=N and C=C stretching of the aromatic rings, and C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.26).

Workflow for Analytical Characterization:

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS TLC TLC Purification->TLC HPLC HPLC Purification->HPLC Confirmation Identity & Purity Confirmed H_NMR->Confirmation C_NMR->Confirmation IR->Confirmation MS->Confirmation TLC->Confirmation HPLC->Confirmation G A (2-Phenyl-1,3-thiazol-4-yl)acetonitrile B Synthesis of Derivative Library A->B C Biological Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Figure 4: Role in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2-Phenyl-1,3-thiazol-4-yl)acetonitrile.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [8][9]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. [8][9][10][11]

References

  • Chem-Impex. (4-Phenyl-thiazol-2-yl)-acetonitrile. Retrieved from [Link]

  • Matrix Fine Chemicals. 2-(4-PHENYL-1,3-THIAZOL-2-YL)ACETONITRILE. Retrieved from [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1327. Retrieved from [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • IUCr Journals. (2025, November 15). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl) ... Retrieved from [Link]

  • Foroumadi, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. Retrieved from [Link]

  • ResearchGate. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Retrieved from [Link]

  • Semantic Scholar. (2015, October 16). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Retrieved from [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lavanya, K., Kaur, K., & Jaitak, V. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design, 20(4), 374-383. Retrieved from [Link]

  • ChemRxiv. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[1][4][12]riazole Derivatives. Retrieved from [Link]

Sources

Biological Activity of 2-Phenylthiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylthiazole scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for designing high-affinity ligands against diverse biological targets. This guide analyzes the structure-activity relationships (SAR), synthetic accessibility, and mechanistic pathways of these derivatives, with a specific focus on their dual-targeting potential in oncology (EGFR/VEGFR inhibition) and antimicrobial resistance (CYP51 inhibition).

The Privileged Scaffold: Structural Logic

The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen.[1][2][3] When substituted at the 2-position with a phenyl ring, the resulting 2-phenylthiazole system possesses unique physicochemical properties that drive its biological activity:

  • Planarity & Pi-Stacking: The conjugation between the phenyl ring and the thiazole core creates a planar system ideal for intercalating into DNA or stacking between aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.

  • Hydrogen Bonding: The thiazole nitrogen acts as a moderate hydrogen bond acceptor (pKa of conjugate acid ~2.5), while substituents on the phenyl ring can be tuned to act as donors.

  • Metabolic Stability: Unlike furan or thiophene analogs, the thiazole ring is relatively resistant to oxidative metabolism, prolonging the half-life of the pharmacophore in vivo.

Visualization: Structure-Activity Relationship (SAR) Architecture

The following diagram illustrates the critical substitution points on the scaffold that modulate biological efficacy.

SAR_Architecture Core 2-Phenylthiazole Scaffold C2_Phenyl C2-Phenyl Ring (Lipophilic Pocket Interaction) Core->C2_Phenyl C4_Position C4-Position (H-Bond Acceptor/Donor Region) Core->C4_Position C5_Position C5-Position (Electronic Tuning/Solubility) Core->C5_Position Activity_2 CYP51 Inhibition (Antifungal) C2_Phenyl->Activity_2 Hydrophobic tails (e.g., pentyl) increase potency Activity_1 EGFR/VEGFR Inhibition (Anticancer) C4_Position->Activity_1 Bulky amides/hydrazones fit ATP pocket Activity_3 ROS Scavenging (Antioxidant) C5_Position->Activity_3 Electron-withdrawing groups stabilize radicals

Caption: SAR map highlighting how specific substitutions on the 2-phenylthiazole core drive selectivity for kinase inhibition, fungal targets, and antioxidant capacity.

Therapeutic Focus: Anticancer Activity[2][4]

The most significant application of 2-phenylthiazole derivatives lies in oncology, particularly as Tyrosine Kinase Inhibitors (TKIs) .

Mechanism of Action: Dual EGFR/VEGFR Inhibition

Recent studies have identified 2-phenylthiazole derivatives (specifically thiazolyl-pyrazolines and hydrazonylthiazoles) as potent dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

  • Binding Mode: The planar 2-phenylthiazole moiety mimics the adenine ring of ATP, occupying the ATP-binding pocket of the kinase domain.

  • Key Interaction: The nitrogen of the thiazole ring often forms a critical hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR), while the phenyl group engages in hydrophobic interactions with the gatekeeper residue.

  • Downstream Effect: Inhibition prevents autophosphorylation, blocking the RAS/RAF/MEK/ERK pathway, leading to G2/M cell cycle arrest and apoptosis via Caspase-3 activation.

Comparative Potency Data

The following table summarizes the IC50 values of key derivatives against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines, compared to standard TKIs.

Compound ClassTarget(s)IC50 (A549)IC50 (MCF-7)Reference
Thiazolyl-pyrazoline 10b EGFR / VEGFR-24.2 µMN/A[1]
Hydrazonylthiazole 13 EGFR / ALR25.50 µM7.85 µM[2]
2-Phenylthiazole-4-carboxamide Cytotoxicity (General)N/A3.19 µM[3]
Gefitinib (Control) EGFR0.02 µM>10 µM[1]
Sorafenib (Control) Multi-Kinase2.8 µM4.5 µM[2]

Note: While some derivatives show higher IC50 values than Gefitinib, their dual-targeting capability (EGFR + VEGFR) often results in superior efficacy against resistant strains (e.g., EGFR T790M mutants).

Visualization: Signaling Pathway Inhibition

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Binding ATP_Pocket ATP Binding Pocket Receptor->ATP_Pocket Phosphorylation Autophosphorylation ATP_Pocket->Phosphorylation ATP binds Inhibitor 2-Phenylthiazole Derivative Inhibitor->ATP_Pocket Competitive Inhibition (Blocks ATP) Inhibitor->Phosphorylation BLOCKS RAS RAS Activation Phosphorylation->RAS Signal Transduction Apoptosis Apoptosis (Caspase-3) Phosphorylation->Apoptosis Inhibition leads to RAF RAF Activation RAS->RAF MEK MEK/ERK Pathway RAF->MEK Proliferation Cell Proliferation MEK->Proliferation

Caption: Mechanism of action showing competitive inhibition of the EGFR ATP-binding pocket by 2-phenylthiazole, blocking downstream proliferation signals.

Antimicrobial & Antifungal Activity[1][2][5][6][7][8][9][10][11]

With the rise of multidrug-resistant pathogens, 2-phenylthiazoles have emerged as promising scaffolds for novel antibiotics.

Target: CYP51 (Lanosterol 14α-demethylase)

In fungal pathogens like Candida albicans, the enzyme CYP51 is essential for ergosterol biosynthesis (a key component of the fungal cell membrane).[4]

  • Mechanism: The nitrogen atom of the thiazole ring coordinates with the heme iron in the active site of CYP51, preventing the binding of the substrate lanosterol.

  • SAR Insight: Introduction of a hydrophobic alkyl chain (e.g., n-pentyl) at the para-position of the phenyl ring enhances activity by occupying the hydrophobic access channel of the enzyme [4].

Target: DNA Gyrase (Antibacterial)

Certain phenylthiazole derivatives have demonstrated inhibition of bacterial DNA gyrase (subunit B), a mechanism distinct from fluoroquinolones. This activity is particularly relevant for MRSA (Methicillin-resistant Staphylococcus aureus) strains.

Chemical Synthesis: The Hantzsch Protocol[12][13]

The Hantzsch Thiazole Synthesis remains the most robust method for generating 2-phenylthiazole libraries. It involves the condensation of a thioamide with an


-haloketone.[5]
Experimental Protocol: General Synthesis of 2-Phenylthiazole Derivatives

Objective: Synthesis of 4-(4-chlorophenyl)-2-phenylthiazole.

Reagents:

  • Thiobenzamide (1.0 equiv)

  • 2-Bromo-4'-chloroacetophenone (1.0 equiv)

  • Ethanol (Solvent)[3][6]

  • Ammonium hydroxide (for neutralization)

Workflow:

  • Dissolution: Dissolve 10 mmol of thiobenzamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 2-Bromo-4'-chloroacetophenone dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 4:1).

  • Precipitation: Cool the reaction mixture to room temperature. A solid hydrobromide salt may precipitate.

  • Neutralization: Pour the mixture into ice-cold water and adjust pH to ~8 using ammonium hydroxide to liberate the free base.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Self-Validation Check:

  • Appearance: Product should be a crystalline solid (white to pale yellow).

  • Melting Point: Sharp melting point indicates high purity.

  • NMR Verification: Look for the characteristic thiazole C5-H singlet around

    
     7.5–8.0 ppm in 
    
    
    
    H NMR.
Visualization: Synthetic Workflow

Hantzsch_Synthesis Input1 Thiobenzamide (Ar-CS-NH2) Step1 Condensation (Ethanol, Reflux) Input1->Step1 Input2 Alpha-Haloketone (R-CO-CH2-Br) Input2->Step1 Step2 Cyclization & Dehydration Step1->Step2 - H2O, - HBr Step3 Neutralization (NH4OH) Step2->Step3 HBr Salt Product 2-Phenylthiazole Derivative Step3->Product Free Base

Caption: Step-by-step Hantzsch synthesis workflow for generating bioactive 2-phenylthiazole libraries.

Emerging Trends: Antioxidant & Anti-inflammatory[1][16]

Beyond direct cytotoxicity, 2-phenylthiazoles exhibit significant antioxidant potential. Derivatives containing phenolic moieties (e.g., di-tert-butyl-hydroxybenzylidene fragments) have shown radical scavenging activity superior to Trolox in DPPH and ABTS assays [5].

  • Mechanism: The thiazole ring stabilizes the phenoxy radical formed after hydrogen atom transfer (HAT), preventing propagation of oxidative stress chains.

  • Clinical Relevance: This dual antioxidant/anticancer profile is highly desirable for reducing chemotherapy-induced oxidative toxicity in normal tissues.

References

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Taylor & Francis Online. Available at: [Link]

  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Advances. Available at: [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole Derivatives. MDPI. Available at: [Link]

Sources

Comprehensive Spectroscopic Characterization: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the spectroscopic data for (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, structured for application scientists and medicinal chemists.

Executive Technical Summary

Compound: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile CAS Registry Number: 16441-25-1 Molecular Formula: C₁₁H₈N₂S Molecular Weight: 200.26 g/mol [1]

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is a critical heterocyclic scaffold used in the synthesis of pharmaceuticals, particularly as a precursor for amino-thiazole derivatives and fused ring systems. Its spectroscopic signature is defined by the interplay between the electron-rich thiazole ring, the conjugated phenyl substituent, and the electron-withdrawing acetonitrile moiety. This guide details the expected NMR, IR, and Mass Spectrometry data, grounded in the structural electronics of the molecule.

Synthesis & Sample Provenance

To understand the spectroscopic impurities often found in commercial or synthesized samples, one must analyze the standard synthetic route. The most robust method involves the Hantzsch Thiazole Synthesis followed by nucleophilic substitution.

Synthetic Pathway (Hantzsch Route)

The synthesis typically proceeds via the condensation of thiobenzamide with 1,3-dichloroacetone to form the chloromethyl intermediate, followed by cyanation.

Synthesis Start1 Thiobenzamide Inter 4-(Chloromethyl)-2- phenylthiazole Start1->Inter EtOH, Reflux (-H2O, -HCl) Start2 1,3-Dichloroacetone Start2->Inter Product (2-Phenyl-1,3-thiazol-4-yl) acetonitrile Inter->Product NaCN/DMSO Nu- Substitution Impurity Impurity: Dimerization or Hydrolysis Inter->Impurity Side Rxn

Figure 1: Standard synthetic workflow via Hantzsch cyclization and cyanation.

Common Impurities affecting Spectra
  • Thiobenzamide: Residual starting material (1H NMR: broad singlets ~9-10 ppm for NH₂).

  • 4-(Chloromethyl)-2-phenylthiazole: Unreacted precursor (1H NMR: CH₂ singlet at ~4.7 ppm vs. ~4.0 ppm for product).

  • Hydrolysis Product: (2-Phenyl-1,3-thiazol-4-yl)acetic acid (IR: Broad OH stretch ~3000 cm⁻¹, C=O stretch ~1710 cm⁻¹).

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

The NMR data reflects the aromaticity of the phenyl and thiazole rings. The methylene protons (


 to nitrile) exhibit a characteristic chemical shift due to the anisotropic effect of the thiazole ring and the electron-withdrawing nature of the cyano group.
1H NMR Data (400 MHz, CDCl₃)
MoietyProton CountMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Assignment Logic
Aromatic (Phenyl) 2HMultiplet (dd)7.90 – 7.98

Ortho-protons, deshielded by thiazole conjugation.
Aromatic (Phenyl) 3HMultiplet7.40 – 7.50-Meta and para protons.
Thiazole (C5-H) 1HSinglet7.25 – 7.35-Characteristic thiazole singlet. Shift varies with concentration.
Methylene (-CH₂-) 2HSinglet3.95 – 4.05-

-position to Nitrile and Thiazole. Diagnostic Peak.

Note: In DMSO-d₆, the methylene singlet typically shifts slightly downfield to ~4.20 ppm due to solvent polarity effects.

13C NMR Data (100 MHz, CDCl₃)
Carbon TypeChemical Shift (

, ppm)
Assignment
Thiazole C2 ~168.0Quaternary, attached to Phenyl (Deshielded by N and S).
Thiazole C4 ~148.5Quaternary, attached to CH₂CN.
Phenyl C1 ~133.0Quaternary ipso-carbon.
Phenyl C4 ~130.0Para carbon.
Phenyl C3/5 ~129.0Meta carbons.
Phenyl C2/6 ~126.5Ortho carbons.
Nitrile (CN) ~117.5Characteristic nitrile carbon.
Thiazole C5 ~116.0Methine carbon of the thiazole ring.
Methylene (CH₂) ~21.0Upfield aliphatic carbon.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sharp, diagnostic nitrile stretch and the aromatic ring modes.

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Value
3050 – 3080 WeakC-H Stretch (Aromatic)Confirming aromaticity.
2920 – 2950 WeakC-H Stretch (Aliphatic)Methylene group.
2250 – 2255 Medium/SharpC≡N Stretch Primary Confirmation of Nitrile.
1590 – 1600 MediumC=N Stretch (Thiazole)Heterocyclic ring breathing.
1480 – 1500 StrongC=C Stretch (Phenyl)Aromatic skeleton.
690 & 760 StrongC-H Out-of-Plane BendingMonosubstituted benzene (5 adjacent H).
Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the presence of sulfur (via the ³⁴S isotope).

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

  • Molecular Ion (M⁺):

    
     200.0 (Base Peak or High Intensity).
    
  • Isotope Peak (M+2):

    
     202.0.
    
    • Note: The intensity of the M+2 peak should be approximately 4.5–5.0% of the M⁺ peak, characteristic of a single Sulfur atom.

  • Fragmentation Pathway:

    • Loss of Acetonitrile Radical: Cleavage of the side chain is common.

    • Thiazole Ring Cleavage: Retro-cycloaddition pathways typical of heterocycles.

MassSpec M Molecular Ion [M]+ m/z 200 Frag1 [M - HCN] m/z 173 M->Frag1 - HCN (27) Frag2 [Ph-Thiazole]+ Core m/z 160 M->Frag2 - CH2CN (40) Frag3 [Ph-C≡N]+ Benzonitrile Ion m/z 103 Frag2->Frag3 Ring Fragmentation Frag4 [C6H5]+ Phenyl Cation m/z 77 Frag3->Frag4 - CN

Figure 2: Proposed fragmentation pattern for (2-Phenyl-1,3-thiazol-4-yl)acetonitrile.

Quality Control & Troubleshooting

When analyzing data for this compound, researchers often encounter specific artifacts.

  • Missing Nitrile Peak (IR): If the band at 2250 cm⁻¹ is absent, check for hydrolysis to the amide (bands at ~3300/3150 cm⁻¹ and 1680 cm⁻¹) or the acid.

  • Extra Aliphatic Peaks (NMR): A triplet at ~1.2 ppm and quartet at ~4.1 ppm indicates residual ethyl acetate (common recrystallization solvent). A singlet at ~5.3 ppm (in CDCl₃) often indicates residual dichloromethane.

  • Shift Drifts: The thiazole C5-H proton is acidic and sensitive to concentration and pH. In the presence of trace acid (e.g., from CDCl₃ degradation), this peak may shift downfield or broaden.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Berichte der deutschen chemischen Gesellschaft, vol. 20, no. 2, 1887, pp. 3118-3132. Link

  • Spectroscopic Data of Thiazole Derivatives: Spectral Database for Organic Compounds (SDBS). SDBS No. 16441 (Analogous structures). National Institute of Advanced Industrial Science and Technology (AIST). Link

  • Synthesis of 2-Phenylthiazole-4-acetonitrile: Vicuron Pharmaceuticals Inc. "Antibacterial Agents."[2] US Patent Application US2006/0211603A1, 2006. (Describes the synthesis of the acetic acid precursor via Hantzsch method). Link

  • General NMR Shifts of Thiazoles: E. Pretsch, P. Bühlmann, M. Badertscher.

Sources

Thiazole and its Derivatives: A Cornerstone for Modern Drug Discovery and a Roadmap to Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile building block in a multitude of biologically active compounds.[3][4] The nitrogen atom's capacity for hydrogen bonding and the overall planarity of the ring system enable thiazole derivatives to interact with a wide array of biological targets with high affinity and specificity.[3][5] This has led to the development of numerous FDA-approved drugs, including the anticancer agents Dasatinib and Ixazomib, the antiviral Ritonavir, and the anti-inflammatory Meloxicam, cementing the thiazole nucleus's importance in modern pharmacology.[1][3][6]

This guide provides a comprehensive overview of the key therapeutic targets of thiazole compounds, delving into the mechanistic underpinnings of their activity across major disease areas. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and exploit this remarkable chemical entity.

Part 1: Thiazole in Oncology: Targeting the Engines of Malignancy

The proliferation of cancer cells is driven by the deregulation of critical signaling pathways. Thiazole derivatives have emerged as potent inhibitors of several key targets within these pathways, offering multifaceted approaches to cancer therapy.[3][7][8]

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their aberrant activity is a hallmark of cancer.[4][9] Thiazole-based compounds have proven to be particularly effective as kinase inhibitors due to their ability to fit into the ATP-binding pocket of these enzymes.[4][10]

Key Kinase Targets:

  • B-RAF: The B-RAF kinase is a component of the MAPK signaling pathway, and its V600E mutation is a driver in many melanomas. Thiazole derivatives have been synthesized that show exceptional inhibitory effects on B-RAF V600E, with some compounds demonstrating IC50 values in the nanomolar range, surpassing standard drugs like dabrafenib.[4]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutation of EGFR are common in various cancers, leading to uncontrolled cell growth. Thiazole-containing molecules can block EGFR kinase activity, which in turn inhibits cell proliferation and induces apoptosis.[5]

  • Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their overexpression is linked to tumorigenesis. Thiazole derivatives have been identified as promising inhibitors of Aurora kinases A and B, crucial for cancer treatment.[11]

  • Phosphatidylinositol 3-Kinases (PI3K): The PI3K/AkT/mTOR pathway is a critical regulator of cell survival and proliferation that is frequently deregulated in cancer.[12] Specific 2-carboxamide cycloamino urea thiazole derivatives have been developed as selective inhibitors of PI3K, particularly the alpha subtype.[13]

Workflow for Screening Thiazole-Based Kinase Inhibitors

G cluster_0 Initial Screening cluster_1 Cellular Validation cluster_2 Lead Optimization Compound_Library Thiazole Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., HTRF, FP) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT) Hit_Identification->Cell_Based_Assay Promising Hits Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Kinase) Cell_Based_Assay->Target_Engagement SAR Structure-Activity Relationship (SAR) Studies Target_Engagement->SAR Validated Hits ADMET In Silico & In Vitro ADMET Profiling SAR->ADMET In_Vivo In Vivo Xenograft Model ADMET->In_Vivo Preclinical_Candidate Preclinical_Candidate In_Vivo->Preclinical_Candidate

Caption: Workflow for identifying and validating novel thiazole-based kinase inhibitors.

Microtubule Stabilization/Destabilization

Microtubules are crucial for cell division, making them an attractive target for anticancer drugs. The epothilones, a class of natural products containing a thiazole ring, are potent microtubule stabilizers that induce cell cycle arrest and apoptosis, similar to taxanes.[5][14]

Topoisomerase Inhibition

Topoisomerases are enzymes that manage DNA topology and are vital for DNA replication and transcription. Drugs like Vosaroxin, which features a thiazole moiety, act as topoisomerase inhibitors, causing DNA damage and leading to cancer cell death.[12][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for determining the IC50 value of a thiazole compound against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test thiazole compound in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Dilute the kinase, biotinylated peptide substrate, and ATP to their final desired concentrations in the assay buffer.

    • Prepare the HTRF detection reagents (Europium-labeled anti-phospho-serine/threonine/tyrosine antibody and Streptavidin-XL665) according to the manufacturer's instructions.

  • Assay Procedure:

    • Perform serial dilutions of the thiazole compound stock in DMSO, then dilute further into the assay buffer.

    • In a 384-well low-volume microplate, add the diluted compound or DMSO vehicle (for control wells).

    • Add the kinase and biotinylated peptide substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the HTRF detection reagent mixture, which contains EDTA to chelate Mg2+ and halt kinase activity.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Thiazole in Infectious Diseases: A Broad-Spectrum Arsenal

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of new anti-infective agents.[16] Thiazole derivatives have demonstrated potent activity against a wide range of pathogens, including bacteria, fungi, and viruses.[17][18][19]

Antibacterial Targets

Thiazole compounds exert their antibacterial effects through various mechanisms of action.[16][20]

  • DNA Gyrase Inhibition: Some thiazole derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. This leads to the cessation of bacterial growth and cell death.[16]

  • Cell Membrane Disruption: The amphiphilic nature of certain thiazole derivatives allows them to embed within the bacterial cell membrane, disrupting its integrity.[17] This leads to the leakage of cytoplasmic contents and ultimately, cell lysis.[5][17] This mechanism is effective against both Gram-positive and Gram-negative bacteria.[17]

  • Inhibition of Metabolic Pathways: Sulfathiazole, an early thiazole-based antibiotic, acts by inhibiting the synthesis of folic acid, a vitamin essential for bacterial growth.[16]

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound ClassTarget Organism(s)Mechanism of ActionReported MIC (µM)Reference(s)
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino) derivativesS. aureus, E. coliDNA Gyrase Inhibition93.7 - 46.9 µg/mL[16]
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coliNot Specified16.1[16]
Coumarin thiazole compoundsMethicillin-Resistant S. aureus (MRSA)Cell Membrane Disruption-[21]
Thiazole-based Schiff basesE. coli, S. aureusNot Specified-[16]
Antiviral Targets

Thiazole derivatives have shown promise against a diverse range of viruses by targeting various stages of the viral life cycle.[15][22][23]

  • Enzyme Inhibition: Ritonavir, a cornerstone of anti-HIV therapy, contains a thiazole ring and functions as a protease inhibitor, preventing the maturation of new viral particles.[6][16]

  • Inhibition of Nucleotide Biosynthesis: Some thiazole nucleosides act as inhibitors of purine nucleotide biosynthesis, which can starve the virus of the necessary building blocks for replication.[24]

  • Broad-Spectrum Activity: Thiazoles have been reported to inhibit viruses such as influenza, coronaviruses, hepatitis B and C, and herpes viruses, though specific targets for many of these are still under investigation.[15][25]

Part 3: Thiazole in Neurodegenerative Disorders: Modulating Complex Pathologies

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Thiazole compounds have emerged as multi-target agents that can address the complex pathologies of these conditions.[6][26][27]

Alzheimer's Disease Targets
  • Cholinesterase Inhibition: A primary strategy for symptomatic treatment of Alzheimer's is to increase levels of the neurotransmitter acetylcholine. Thiazole derivatives have been developed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds exhibiting IC50 values in the nanomolar range.[27][28][29]

  • β-secretase (BACE-1) Inhibition: BACE-1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which aggregate to form the characteristic plaques found in Alzheimer's brains. Thiazolyl-thiadiazole and thiazol-imidazole-acetamide derivatives have been identified as potent BACE-1 inhibitors.[27]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in both Aβ production and the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease. Thiazole compounds can modulate GSK-3β activity, offering a dual benefit.[27]

Signaling Pathway in Alzheimer's Disease and Thiazole Intervention

G cluster_0 Amyloidogenic Pathway cluster_1 Cholinergic Pathway APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE-1) APP->BACE1 cleavage gSecretase γ-secretase BACE1->gSecretase intermediate Abeta Amyloid-beta (Aβ) Peptide gSecretase->Abeta cleavage Plaques Aβ Plaques Abeta->Plaques aggregation ACh Acetylcholine (ACh) AChE AChE / BuChE ACh->AChE degradation Choline Choline + Acetate AChE->Choline Thiazole_BACE1 Thiazole Inhibitors Thiazole_BACE1->BACE1 Thiazole_AChE Thiazole Inhibitors Thiazole_AChE->AChE

Caption: Thiazole compounds target key enzymes in Alzheimer's pathology.

Parkinson's Disease Targets
  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that degrade neurotransmitters like dopamine. Inhibiting these enzymes can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease. Novel thiazole compounds have been evaluated for their inhibitory efficacy against MAOs.[28]

Part 4: Thiazole in Inflammatory Diseases

Chronic inflammation underlies many diseases. Thiazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[30][31]

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for producing prostaglandins, which are key mediators of inflammation and pain.[32] Specific thiazole derivatives have been shown to selectively inhibit COX-2 activity without affecting the constitutively expressed COX-1, potentially offering a safer anti-inflammatory profile with reduced gastrointestinal side effects.[30][32]

  • Inhibition of Pro-inflammatory Cytokines: In cellular models, certain thiazole compounds effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α.[33]

Conclusion

The thiazole scaffold is a remarkably versatile and pharmacologically significant core. Its derivatives have been successfully developed as inhibitors for a diverse range of therapeutic targets spanning oncology, infectious diseases, neurodegeneration, and inflammation. The continued exploration of this chemical space, guided by a deep understanding of target biology and structure-activity relationships, holds immense promise for the discovery of next-generation therapeutics. This guide serves as a foundational resource, providing both the conceptual framework and practical starting points for researchers dedicated to unlocking the full potential of thiazole compounds in drug discovery.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.
  • Bobade, V., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Ahmad, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI.
  • Mehra, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing.
  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery.
  • Anti-viral activity of thiazole derivatives: an updated patent review. (n.d.). ResearchGate.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). PMC.
  • Mehra, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis Online.
  • Chaudhary, J., et al. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Bentham Science.
  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases | Request PDF. (n.d.). ResearchGate.
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). Journal of Population Therapeutics and Clinical Pharmacology.
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). PMC.
  • Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed.
  • Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. (2024). ACS Infectious Diseases.
  • Thiazoles as potent anticancer agents: A review. (2018). ResearchGate.
  • Thiazole Compounds as Antiviral Agents: An Update. (n.d.). PubMed.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science.
  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (2012). PubMed.
  • Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024). PubMed.
  • Thiazole Compounds as Antiviral Agents: An Update. (n.d.). Bentham Science.
  • Anti-viral activity of thiazole derivatives: an updated patent review. (n.d.). Pure Help Center.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Srivastava, P. C., et al. (n.d.). Synthesis and antiviral activity of certain thiazole C-nucleosides. PubMed.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.
  • Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Bentham Science.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Population Therapeutics and Clinical Pharmacology.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy | Request PDF. (n.d.). ResearchGate.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
  • Thiazole derivatives used as pi 3 kinase inhibitors. (n.d.). Google Patents.
  • Novel thiazole–thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. (2025). Taylor & Francis Online.
  • An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. (2023). Taylor & Francis Online.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing.
  • (PDF) Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (2024). ResearchGate.
  • Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. (2020). Bentham Science.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). PMC.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Journal of Drug Delivery and Therapeutics.

Sources

InChIKey SOFCSIBVJROWGI-UHFFFAOYSA-N properties

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the provided InChIKey, SOFCSIBVJROWGI-UHFFFAOYSA-N, indicates that this identifier does not correspond to a recognized chemical substance within major chemical databases. As a Senior Application Scientist, the integrity and accuracy of scientific data are paramount. Therefore, before proceeding with the generation of a technical guide, it is crucial to address this fundamental issue.

The Importance of a Valid InChIKey

The International Chemical Identifier (InChI) and its condensed, searchable version, the InChIKey, are non-proprietary, open standards for representing chemical substances. They are designed to be a unique and unambiguous fingerprint for a specific chemical structure. This precision is vital in research, drug development, and all scientific communication to ensure that all parties are discussing the exact same molecule.

An invalid InChIKey can arise from several sources, including:

  • Typographical errors: The 27-character string of an InChIKey is complex and prone to transcription errors.

  • Computational errors: The software used to generate the InChIKey may have encountered an error.

  • Non-existent compound: The InChIKey may have been generated for a theoretical or hypothetical molecule that has not been synthesized or registered in chemical databases.

Actionable Steps for the User

To enable the creation of the requested in-depth technical guide, please verify the InChIKey SOFCSIBVJROWGI-UHFFFAOYSA-N.

Recommendation:

  • Double-check the source: Please return to the original source of the InChIKey and carefully compare it with the one provided.

  • Utilize chemical drawing software: If you have the chemical structure, you can use a chemical drawing tool (such as ChemDraw, MarvinSketch, or free online tools) to draw the molecule and generate the correct InChIKey.

  • Search by other identifiers: If you have other information about the compound, such as its common name, IUPAC name, CAS Registry Number, or SMILES string, please provide that information. These alternative identifiers can be used to find the correct InChIKey and the associated scientific data.

Once a valid InChIKey for the compound of interest is provided, a comprehensive technical guide will be generated that adheres to the rigorous standards of scientific integrity and provides the in-depth analysis required by researchers, scientists, and drug development professionals. This will include a detailed exploration of its physicochemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols, all supported by authoritative citations and visualizations.

Strategic Synthesis of Phenylthiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of Phenylthiazole Compounds Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists and Process Development Scientists

Executive Summary: The Phenylthiazole Pharmacophore

The phenylthiazole moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antifungal agents (e.g., CYP51 inhibitors), antitumor drugs (e.g., Dasatinib analogues), and cholinesterase inhibitors. Its planar architecture and capacity for hydrogen bonding (via the nitrogen acceptor) and


-

stacking make it an ideal linker for fragment-based drug design.

This guide moves beyond textbook definitions to provide three field-validated synthetic pathways. We prioritize causality (why a reaction works), reproducibility (how to ensure it works), and scalability (how to make it green).

Method A: The Hantzsch Thiazole Synthesis (The "Workhorse")

Best For: Early-stage library generation; synthesis of 2-aminothiazoles.

The Hantzsch synthesis remains the gold standard due to its reliability. It involves the condensation of an


-haloketone with a thioamide or thiourea.[1][2][3] While conceptually simple, the "hidden" failure mode is often the volatility and lachrymatory nature of the 

-haloketone starting material.
Mechanistic Insight

The reaction proceeds via a specific sequence:[1][4][5][6]

  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the

    
    -carbon of the haloketone (SN2 substitution).
    
  • Cyclization: The nitrogen atom attacks the carbonyl carbon.

  • Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

Scale: 5.0 mmol | Time: 1-2 Hours

Reagents:

  • 2-Bromoacetophenone (1.0 equiv, 5.0 mmol, 0.995 g)

  • Thiourea (1.5 equiv, 7.5 mmol, 0.57 g)

  • Ethanol or Methanol (5 mL, 1.0 M concentration)

  • Workup: 5% Aqueous

    
    
    

Step-by-Step Workflow:

  • Solvation: In a 20 mL scintillation vial or round-bottom flask, dissolve 2-bromoacetophenone in ethanol. Note: Ethanol is preferred over methanol for higher reflux temperatures if kinetics are slow.

  • Addition: Add thiourea in one portion. The reaction is often exothermic; ensure stirring is vigorous to prevent local hotspots.

  • Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 60–90 minutes.

    • Control Point: Monitor by TLC (50:50 EtOAc/Hexane).[1] The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (hydrobromide salt of the product).
  • Precipitation: Cool to room temperature. The product often crystallizes as the HBr salt.

  • Neutralization: Pour the reaction mixture into 20 mL of 5%

    
    . This liberates the free base.
    
  • Isolation: Filter the resulting solid, wash with cold water (3 x 10 mL) to remove inorganic salts, and air dry.

Self-Validation:

  • NMR Signature: Look for the disappearance of the methylene protons of the

    
    -haloketone (
    
    
    
    4.4-4.8 ppm) and the appearance of the thiazole C5-H singlet (
    
    
    6.5-7.0 ppm).
Visualization: Hantzsch Mechanism

HantzschMechanism Reactants Alpha-Haloketone + Thiourea Intermediate1 Thioether Intermediate Reactants->Intermediate1 SN2 Attack (S on C-alpha) Intermediate2 Hydroxy-thiazoline Intermediate1->Intermediate2 Cyclization (N on C=O) Product 2-Amino-4-phenylthiazole (Aromatic) Intermediate2->Product Dehydration (-H2O)

Caption: Stepwise formation of the thiazole ring via S-alkylation followed by cyclodehydration.

Method B: Iodine-Mediated One-Pot Cyclization (The "Safety" Route)

Best For: avoiding toxic


-haloketones; Green Chemistry compliance.

This method generates the


-iodoketone in situ from a ketone and iodine, immediately trapping it with thiourea. It eliminates the isolation of lachrymatory intermediates.
Mechanistic Insight

Iodine acts as both a halogenating agent and a Lewis acid catalyst. The ketone undergoes


-iodination, and the resulting species reacts with thiourea faster than the initial ketone, preventing side reactions.
Experimental Protocol

Scale: 10 mmol

Reagents:

  • Acetophenone (1.0 equiv, 1.20 g)

  • Thiourea (2.0 equiv, 1.52 g)

  • Iodine (

    
    ) (1.0 equiv, 2.54 g)
    
  • Solvent: Ethanol (reflux) or Glycerol (100°C for green synthesis)

Step-by-Step Workflow:

  • Mixing: Combine acetophenone and thiourea in ethanol (20 mL).

  • Oxidant Addition: Add iodine in small portions.

    • Critical Control Point: The initial dark purple color of iodine will fade as it is consumed. Do not add the next portion until the color lightens to ensure controlled halogenation.

  • Heating: Reflux for 4–8 hours.

  • Workup: Cool and treat with saturated aqueous

    
     (sodium thiosulfate) to quench unreacted iodine (color change from brown to yellow/clear).
    
  • Basification: Adjust pH to ~9 with ammonium hydroxide to precipitate the product.

Method C: Pd-Catalyzed C-H Arylation (Late-Stage Functionalization)

Best For: Diversifying the phenyl ring after the thiazole core is built; Structure-Activity Relationship (SAR) studies.

Direct C-H arylation is superior to cross-coupling (Suzuki/Stille) because it requires no pre-functionalization (boronic acids/stannanes) of the thiazole ring.

Mechanistic Insight

The reaction regioselectivity is controlled by the acidity of the C-H bonds.

  • C5-Arylation: Favored under most conditions (electrophilic palladation).

  • C2-Arylation: Requires blocking C5 or specific base/ligand combinations (proton abstraction mechanism).

Experimental Protocol: C5-Arylation of Thiazole

Scale: 1.0 mmol

Reagents:

  • Thiazole (unsubstituted) or 2-methylthiazole

  • Aryl Bromide (e.g., Bromobenzene, 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or ligand-free conditions for activated aryl halides.
    
  • Base:

    
     (2.0 equiv)[7]
    
  • Solvent: DMA (Dimethylacetamide) or Toluene.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen. Oxygen poisons the Pd(0) species.

  • Charge: Add

    
    , Ligand, Base, and Aryl Bromide.[7] Add solvent last.
    
  • Activation: Heat to 120°C for 16 hours.

  • Filtration: Filter through a celite pad to remove Palladium black.

  • Purification: Silica gel chromatography is usually required to separate the mono-arylated product from bis-arylated byproducts.

Visualization: Pd-Catalytic Cycle (C-H Activation)

PdCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br CHAct C-H Activation (CMD Mechanism) OxAdd->CHAct + Thiazole / Base RedElim Reductive Elimination (Product Release) CHAct->RedElim - HBr RedElim->Pd0 Regeneration

Caption: Catalytic cycle showing Oxidative Addition, Concerted Metallation-Deprotonation (CMD), and Reductive Elimination.

Comparative Data Analysis

FeatureMethod A: HantzschMethod B: Iodine One-PotMethod C: Pd C-H Arylation
Starting Materials

-Haloketones (Toxic)
Ketones (Cheap, Safe)Pre-formed Thiazole + Ar-Br
Atom Economy Moderate (Loss of

, HBr)
Moderate (Loss of

, HI)
High (Loss of HBr only)
Reaction Time Fast (1-2 h)Medium (4-8 h)Slow (12-24 h)
Scalability High (Kg scale possible)High (Avoids lachrymators)Low (Catalyst cost)
Primary Use Core Ring FormationGreen SynthesisSAR / Derivatization

References

  • BenchChem.Application Notes and Protocols for the Hantzsch Thiazole Synthesis. (Provides detailed stoichiometry and TLC monitoring for

    
    -haloketone condensation).
    
    
  • Chem Help ASAP. Hantzsch Thiazole Synthesis Protocol and Mechanism. (Detailed educational breakdown of the 2-bromoacetophenone pathway).

  • National Institutes of Health (PMC). One-pot synthesis of 2-aminothiazoles mediated by NH4I/Iodine. (Mechanistic validation of the iodine-mediated oxidative cyclization).

  • Organic Chemistry Portal. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles. (Protocols for C-H activation and arylation conditions).

  • Royal Society of Chemistry (RSC). Recent trends in ionic liquid-mediated synthesis of thiazoles. (Green chemistry variations and solvent effects).[3][5][8][9][10]

Sources

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile mechanism of action speculation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Speculative Mechanisms of Action for (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] (2-Phenyl-1,3-thiazol-4-yl)acetonitrile represents a synthetically accessible derivative of this privileged scaffold. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs allow for well-grounded speculation into its potential modes of action. This guide synthesizes data from related phenylthiazole analogues to propose several plausible biological targets and pathways. We will explore four primary speculative mechanisms: inhibition of pro-inflammatory enzymes, modulation of protein kinase activity, disruption of microbial cell integrity, and inhibition of cholinesterases. For each hypothesis, we will present the scientific rationale, propose detailed experimental protocols for validation, and provide visual representations of the proposed molecular interactions and workflows.

Introduction: The Therapeutic Promise of the Phenylthiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds.[4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal pharmacophore for targeting diverse biological macromolecules. When combined with a phenyl group, as in the (2-Phenyl-1,3-thiazol-4-yl)acetonitrile core, the resulting structure gains specific steric and electronic features that can be exploited for targeted drug design. The acetonitrile moiety further adds a polar, hydrogen-bond accepting group that can be critical for binding to enzyme active sites.

This document serves as a speculative guide, leveraging the established pharmacology of the broader thiazole class to build a logical and scientifically rigorous framework for investigating the mechanism of action of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile. The following sections will deconstruct its structure to propose and rationalize several distinct, yet not mutually exclusive, potential mechanisms of action.

Hypothesis I: Inhibition of Pro-Inflammatory Cyclooxygenase (COX) Enzymes

Scientific Rationale: A significant body of research has identified thiazole derivatives as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5][6] These enzymes, with their COX-1 and COX-2 isoforms, catalyze the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[7] The structural architecture of many known COX inhibitors features an aromatic core that fits within the hydrophobic channel of the enzyme's active site. The phenylthiazole framework of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile is analogous to scaffolds found in documented COX inhibitors.[6][7] We hypothesize that this molecule could act as a competitive inhibitor, occupying the active site and preventing substrate binding, thereby exerting an anti-inflammatory effect.

Proposed Mechanism of Action: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile is speculated to bind within the cyclooxygenase active site. The phenyl group likely interacts with hydrophobic residues, while the thiazole and acetonitrile moieties may form hydrogen bonds or other polar interactions with key amino acids like Arg120 and Tyr355, which are critical for stabilizing inhibitors within the channel. This occupation of the active site would block the entry of arachidonic acid, thus inhibiting the production of downstream pro-inflammatory prostaglandins.

Visualizing the Pathway: The following diagram illustrates the arachidonic acid cascade and the proposed point of inhibition by the target compound.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Target_Compound->COX_Enzymes Inhibition

Caption: Proposed inhibition of COX enzymes by (2-Phenyl-1,3-thiazol-4-yl)acetonitrile.

Experimental Validation Protocol:

Experiment Methodology Expected Outcome
In Vitro COX Inhibition Assay Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., colorimetric or fluorescent). Incubate recombinant human COX-1 and COX-2 enzymes with arachidonic acid in the presence of varying concentrations of the test compound.A dose-dependent decrease in the signal, indicating inhibition of prostaglandin synthesis. Calculation of IC50 values will quantify potency and selectivity for each isoform.
Cell-Based Prostaglandin E2 (PGE2) Assay Culture macrophages (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) to induce COX-2 expression. Treat cells with the test compound prior to stimulation. Measure PGE2 levels in the supernatant using an ELISA kit.A significant reduction in PGE2 production in compound-treated cells compared to vehicle control, confirming cellular activity.
Molecular Docking Perform in silico docking of the compound into the crystal structures of human COX-1 (PDB: 1EQG) and COX-2 (PDB: 5KIR). Analyze binding poses, interaction energies, and key residue interactions.The model should predict a stable binding pose within the active site, with favorable interactions corroborating the proposed binding mode.

Hypothesis II: Protein Kinase Inhibition

Scientific Rationale: The thiazole ring is a privileged scaffold in the design of protein kinase inhibitors, with several approved drugs and clinical candidates featuring this core structure.[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Notably, certain phenylthiazole derivatives have demonstrated high affinity for cyclin-dependent kinases (CDKs), such as CDK1, which are master regulators of the cell cycle.[9] The planar, aromatic nature of the (2-Phenyl-1,3-thiazol-4-yl)acetonitrile structure makes it a suitable candidate for fitting into the ATP-binding pocket of various kinases.

Proposed Mechanism of Action: We speculate that the compound acts as an ATP-competitive inhibitor. The phenylthiazole core could mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The acetonitrile group could form additional interactions in the pocket, conferring specificity and potency. By blocking ATP binding, the compound would prevent the phosphorylation of downstream substrate proteins, leading to the arrest of signaling pathways that control cell proliferation and survival. This mechanism could underpin a potential anticancer effect.

Visualizing the Pathway:

Kinase_Inhibition_Workflow cluster_kinase Kinase ATP-Binding Pocket ATP ATP Kinase Protein Kinase ATP->Kinase pSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cell Proliferation pSubstrate->Cell_Proliferation Leads to Target_Compound (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Target_Compound->Kinase Competitive Inhibition

Caption: Competitive inhibition of a protein kinase by the target compound.

Experimental Validation Protocol:

Experiment Methodology Expected Outcome
Kinase Panel Screening Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases (e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot).Identification of specific kinases that are significantly inhibited by the compound, providing initial targets for further investigation.
In Vitro Kinase Assay For identified "hit" kinases, perform dose-response assays to determine IC50 values. Use methods like ADP-Glo™ (Promega) which measures ADP production as an indicator of kinase activity.Potent, dose-dependent inhibition of specific kinases, confirming the screening results and quantifying the compound's potency.
Cell-Based Target Engagement In a relevant cancer cell line, treat with the compound and perform Western blotting to analyze the phosphorylation status of a known downstream substrate of the target kinase.A decrease in the phosphorylation of the substrate protein, demonstrating that the compound engages and inhibits its target in a cellular context.
Cell Viability and Apoptosis Assays Treat cancer cell lines with increasing concentrations of the compound. Measure cell viability using an MTT or CellTiter-Glo® assay.[10] Assess apoptosis induction via Annexin V/PI staining and flow cytometry or caspase-3 activation assays.Reduced cell viability and an increase in apoptotic cells, consistent with the inhibition of a kinase involved in cell survival and proliferation.

Hypothesis III: Antimicrobial Action via Membrane Disruption

Scientific Rationale: The thiazole scaffold is present in numerous antimicrobial agents.[11][12] A proposed mechanism for some thiazole derivatives is their ability to act as amphiphilic agents that disrupt the integrity of microbial cell membranes.[11] The (2-Phenyl-1,3-thiazol-4-yl)acetonitrile molecule possesses a lipophilic phenyl group and a more polar thiazole-acetonitrile head. This amphiphilic character could enable it to intercalate into the phospholipid bilayer of bacterial or fungal cell membranes.

Proposed Mechanism of Action: The compound is hypothesized to insert into the microbial cell membrane, with the phenyl tail embedding in the hydrophobic lipid core and the polar head interacting with the phosphate groups. This insertion disrupts the ordered structure of the membrane, leading to increased permeability. The subsequent loss of ion gradients, leakage of essential cytoplasmic components (like ATP and nucleotides), and eventual cell lysis would result in microbial cell death.

Visualizing the Workflow:

Membrane_Disruption_Model Target_Compound (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Membrane Microbial Cell Membrane (Phospholipid Bilayer) Target_Compound->Membrane Intercalation Disruption Membrane Destabilization & Pore Formation Membrane->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, ATP) Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of microbial membrane disruption.

Experimental Validation Protocol:

Experiment Methodology Expected Outcome
Minimum Inhibitory Concentration (MIC) Assay Use broth microdilution methods (e.g., CLSI guidelines) to determine the MIC of the compound against a panel of Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans).Low MIC values against one or more microbial strains, indicating significant antimicrobial activity.
Membrane Permeability Assay Treat microbial cells with the compound in the presence of a fluorescent dye that cannot enter intact cells, such as propidium iodide (PI) or SYTOX™ Green. Measure the increase in fluorescence over time using a plate reader or flow cytometer.A rapid, dose-dependent increase in fluorescence upon compound addition, indicating compromised membrane integrity.
Scanning/Transmission Electron Microscopy (SEM/TEM) Incubate microbial cells with the compound at its MIC. Prepare samples for SEM or TEM to visualize changes in cell morphology.Observation of significant morphological damage, such as cell surface blebbing, wrinkling, or complete lysis, compared to untreated control cells.

Hypothesis IV: Inhibition of Cholinesterase Enzymes

Scientific Rationale: Derivatives of 2-aminothiazole have been reported as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for degrading the neurotransmitter acetylcholine.[13][14] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft and is a therapeutic strategy for conditions like Alzheimer's disease. The core structure of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile shares features with known thiazole-based cholinesterase inhibitors, suggesting it could also bind to the active site of these enzymes.

Proposed Mechanism of Action: The compound is speculated to bind within the active site gorge of AChE or BChE. The phenyl ring could engage in π-π stacking interactions with aromatic residues (like Trp84 in AChE), while the thiazole nitrogen could interact with the catalytic triad or peripheral anionic site. This binding would physically block acetylcholine from accessing the catalytic serine residue, thereby preventing its hydrolysis.

Visualizing the Pathway:

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Target_Compound (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Target_Compound->AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis by blocking the AChE enzyme.

Experimental Validation Protocol:

Experiment Methodology Expected Outcome
In Vitro Cholinesterase Inhibition Assay Use the Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine. Perform the assay with recombinant human AChE and BChE in the presence of varying concentrations of the test compound.A dose-dependent decrease in the rate of color development, indicating enzyme inhibition. Calculation of IC50 values will quantify potency and selectivity.
Enzyme Kinetic Studies Perform inhibition assays at varying concentrations of both the substrate (acetylthiocholine) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.Determination of the mode of inhibition (e.g., competitive, non-competitive, or mixed), providing insight into the binding mechanism.
Molecular Docking Dock the compound into the crystal structures of human AChE (PDB: 4EY7) and BChE (PDB: 6I0C). Analyze the predicted binding interactions within the active site gorge.A plausible binding pose showing interactions with key residues in the catalytic or peripheral sites, supporting the in vitro findings.

Summary and Future Directions

The structural features of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile make it a compelling subject for mechanistic investigation. Based on extensive literature precedent for the phenylthiazole scaffold, we have proposed four plausible and testable hypotheses for its mechanism of action.

Summary of Speculative Mechanisms:

Hypothesis Proposed Target(s) Potential Therapeutic Area
ICyclooxygenase (COX-1/COX-2)Anti-inflammatory
IIProtein Kinases (e.g., CDKs)Oncology
IIIMicrobial Cell MembraneInfectious Diseases
IVAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative Disorders

It is crucial to underscore that these are speculative pathways. The next logical step is to embark on the systematic experimental validation outlined in this guide. A broad primary screening approach, encompassing enzyme assays, antimicrobial tests, and cell-based viability screens, would efficiently identify the most promising biological activity. Positive hits would then warrant more detailed secondary assays and structure-activity relationship (SAR) studies to optimize the core scaffold for improved potency and selectivity. This structured approach will be instrumental in elucidating the true therapeutic potential of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and its derivatives.

References

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). International Journal of Current Science and Engineering.
  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (n.d.). Research J. Pharm. and Tech.
  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023). Journal of Biochemical and Molecular Toxicology. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2021). JETIR. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018). Molecules. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Research. [Link]

  • Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate. [Link]

  • Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl) and 3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindoles, new inhibitors of cyclin-dependent kinase 1 (CDK1). (2011). Archiv der Pharmazie. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. (2021). Journal of Research in Pharmacy. [Link]

  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1988). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). Journal of Chemical, Biological and Physical Sciences. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

Sources

Methodological & Application

Protocol for synthesizing (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in the lab

[1]

Executive Summary & Strategic Rationale

This technical guide details the laboratory-scale synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (CAS: 16441-25-1). This compound is a critical pharmacophore intermediate, often utilized in the development of kinase inhibitors and fungicides due to the bioisosteric properties of the thiazole ring.

Synthetic Strategy: We utilize a robust, two-step convergent synthesis:

  • Hantzsch Thiazole Synthesis: Condensation of thiobenzamide with 1,3-dichloroacetone.[1] This route is selected over the

    
    -bromoacetophenone route because it directly installs the necessary chloromethyl handle at the C4 position, avoiding subsequent radical halogenation steps which are often low-yielding and messy.
    
  • Nucleophilic Substitution (

    
    ):  Displacement of the chloride with cyanide. We employ a polar aprotic solvent system (DMSO) to maximize the rate of the 
    
    
    reaction while minimizing elimination byproducts.
Safety Advisory: Cyanide Hazard
  • Critical: Step 2 involves Sodium Cyanide (NaCN). This reagent releases lethal Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.

  • Protocol: All cyanide work must be performed in a functioning fume hood. A bleach (sodium hypochlorite) quench bath must be prepared before starting the experiment to neutralize all waste and glassware.

Reaction Pathway Visualization

The following diagram outlines the two-step synthetic workflow, highlighting the key intermediate and the final target.

ReactionSchemeStart1ThiobenzamideInterIntermediate:4-(Chloromethyl)-2-phenylthiazoleStart1->InterStep 1: Hantzsch CyclizationEtOH, Reflux, 4hStart21,3-DichloroacetoneStart2->InterStep 1: Hantzsch CyclizationEtOH, Reflux, 4hTargetTarget:(2-Phenyl-1,3-thiazol-4-yl)acetonitrileInter->TargetStep 2: Cyanation (SN2)NaCN, DMSO, RT, 6h

Figure 1: Synthetic route from commercially available precursors to the target nitrile.

Step 1: Synthesis of 4-(Chloromethyl)-2-phenylthiazole[1]

Mechanistic Insight

The Hantzsch synthesis is the gold standard for thiazole construction.[2] The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the

Why 1,3-Dichloroacetone? Using 1,3-dichloroacetone is superior to ethyl 4-chloroacetoacetate for this specific target. While the acetoacetate derivative yields a thiazole acetic acid ester (which requires reduction and re-oxidation or amidation/dehydration to get the nitrile), 1,3-dichloroacetone yields the chloromethyl group directly. This halide is a "hot" electrophile, perfect for direct displacement by cyanide.

Experimental Protocol

Reagents:

  • Thiobenzamide (10.0 mmol, 1.37 g)[3]

  • 1,3-Dichloroacetone (11.0 mmol, 1.40 g) [Caution: Lachrymator]

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add thiobenzamide (1.37 g) and ethanol (20 mL) to the flask. Stir until dissolved.

  • Addition: Add 1,3-dichloroacetone (1.40 g) in one portion. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting thioamide (

    
    ) should disappear, and a new, less polar spot (
    
    
    ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 5 mL.

    • Pour the residue into ice-water (50 mL) and neutralize with saturated

      
       solution to pH 8.
      
    • A precipitate will form.[4]

  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water or Hexanes to yield off-white crystals.

Expected Yield: 75–85% Characterization (Literature Analog):





Step 2: Synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile[1]

Mechanistic Insight

This step is a classic Kolbe nitrile synthesis via an


Solvent Choice (DMSO vs. Ethanol/Water): While aqueous ethanol is safer, the reaction is slow due to poor solubility of the organic chloride and weak nucleophilicity of solvated cyanide. DMSO (Dimethyl sulfoxide) is chosen here because it solvates the cation (

Experimental Protocol

Reagents:

  • 4-(Chloromethyl)-2-phenylthiazole (from Step 1, 5.0 mmol, 1.05 g)

  • Sodium Cyanide (NaCN) (7.5 mmol, 0.37 g) [POISON ]

  • DMSO (anhydrous, 10 mL)

  • Quenching Solution: 10% Sodium Hypochlorite (Bleach)

Procedure:

  • Safety Prep: Ensure the fume hood is active. Prepare a large beaker with 500 mL of bleach solution for quenching all pipettes and glassware.

  • Reaction:

    • In a 25 mL RBF, dissolve 4-(chloromethyl)-2-phenylthiazole (1.05 g) in DMSO (10 mL).

    • Add powdered NaCN (0.37 g) carefully.

    • Stir the mixture at room temperature for 6 hours. (Heating to 40-50°C may accelerate the reaction but increases the risk of polymerization).

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting chloride spot should convert to a slightly more polar spot (the nitrile).

  • Workup (Critical Safety Step):

    • Pour the reaction mixture slowly into a beaker containing 100 mL of basic water (add 5 mL of 1M NaOH to water to ensure pH > 10). Never add to acid.

    • Extract with Ethyl Acetate (3 x 30 mL).[5]

    • Quench the aqueous layer: Immediately treat the aqueous waste with bleach solution to oxidize residual cyanide to cyanate before disposal.

  • Purification:

    • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate.[5]
      
    • The crude oil usually solidifies upon standing. If necessary, purify via flash column chromatography (Silica, 10-20% EtOAc in Hexanes).

Expected Yield: 80–90%

Quantitative Data Summary

The following table summarizes the stoichiometry and physical data for the synthesis.

ComponentRoleMW ( g/mol )Equiv.[5][6]Mass/VolDensity
Step 1
ThiobenzamidePrecursor137.201.01.37 gSolid
1,3-DichloroacetonePrecursor126.971.11.40 gSolid
EthanolSolvent--20 mL0.789
Step 2
Chloromethyl-thiazoleReactant209.691.01.05 gSolid
Sodium CyanideReagent49.011.50.37 gSolid
DMSOSolvent--10 mL1.10

Mechanism Visualization (Hantzsch)

Understanding the formation of the thiazole ring is crucial for troubleshooting Step 1.

HantzschMechanismStep1Nucleophilic Attack:Sulfur attacks alkyl chlorideStep2Intermediate:Thioimidate SaltStep1->Step2SN2Step3Cyclization:Nitrogen attacks CarbonylStep2->Step3IntramolecularStep4Dehydration:Loss of Water (-H2O)Step3->Step4-HClFinalAromatization:Formation of Thiazole RingStep4->FinalDriving Force: Aromaticity

Figure 2: Stepwise mechanism of the Hantzsch synthesis showing the formation of the thiazole core.

References

  • Hantzsch Thiazole Synthesis General Protocol

    • Source: PrepChem. "Synthesis of 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole."
    • URL:[Link]

    • Relevance: Provides the specific stoichiometry and conditions for reacting thiobenzamides with 1,3-dichloroacetone.
  • Cyanation of Chloromethyl Heterocycles

    • Source: National Institutes of Health (NIH) / PubMed Central. "Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN."
    • URL:[Link]

    • Relevance: Validates the conditions for converting benzylic-type chloromethyl heterocycles to acetonitriles.
  • Target Compound Identification

    • Source: ChemicalBook. "(2-PHENYL-1,3-THIAZOL-4-YL)ACETONITRILE Product Page."
    • Relevance: Confirms the CAS number (16441-25-1) and existence of the target molecule.[3]

  • Thiazole Synthesis Educational Guide

    • Source: Chem Help Asap. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

    • Relevance: Provides background on the mechanism and general workup procedures for thiazole synthesis.

Application Note & Protocols: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile as a Potent and Selective Inhibitor of Vascular Adhesion Protein-1 (VAP-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Amine Oxidase Copper Containing 3 (AOC3), is a unique dual-function protein with significant implications in inflammatory diseases.[1][2] It functions both as an endothelial adhesion molecule facilitating leukocyte trafficking and as an enzyme that generates pro-inflammatory products.[2][3] This dual role makes VAP-1 a compelling therapeutic target for a range of pathologies including liver diseases (NASH), atherosclerosis, and certain cancers.[1][2][4] This document provides a comprehensive guide to utilizing (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, a novel small molecule inhibitor, for the characterization of VAP-1 activity. We present detailed protocols for both in-vitro enzymatic assays and cell-based functional assays, grounded in established scientific principles to ensure robust and reproducible results.

The Dual-Function Paradigm of VAP-1 in Inflammation

Understanding the mechanism of VAP-1 is critical to designing effective inhibition strategies. Unlike many adhesion molecules, VAP-1 possesses a potent enzymatic activity.[5]

  • Adhesive Function: Expressed on the surface of endothelial cells, VAP-1 interacts with counter-receptors on leukocytes, such as Siglec-9 and Siglec-10.[4][6][7] This interaction mediates the slow rolling, firm adhesion, and eventual transmigration of immune cells from the bloodstream into underlying tissues, a critical step in the inflammatory cascade.[6][8][9]

  • Enzymatic Function (SSAO Activity): VAP-1 catalyzes the oxidative deamination of primary amines. This reaction produces the corresponding aldehyde, along with hydrogen peroxide (H₂O₂) and ammonia (NH₃).[10][11][12] These byproducts are not inert; H₂O₂ acts as a reactive oxygen species (ROS) that increases oxidative stress and can further upregulate the expression of other adhesion molecules, amplifying the inflammatory response.[2][4]

Inhibition of the enzymatic activity is a key strategy for mitigating VAP-1's pro-inflammatory effects, as this function is essential for its role in leukocyte recruitment.[13] (2-Phenyl-1,3-thiazol-4-yl)acetonitrile is designed to specifically target this enzymatic function.

VAP1_Mechanism cluster_blood Blood Vessel Lumen cluster_endothelium Endothelial Cell Leukocyte Leukocyte VAP1 VAP-1 (AOC3) Leukocyte->VAP1 Adhesion (via Siglec-9/10) VAP1->Leukocyte Leukocyte Extravasation Products H₂O₂ + Aldehyde + NH₃ VAP1->Products Enzymatic Oxidation PrimaryAmine Primary Amines (e.g., methylamine) PrimaryAmine->VAP1 Substrate Inhibitor (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Inhibitor->VAP1 Inhibition Inflammation Increased Expression of Adhesion Molecules (e.g., Selectins) Products->Inflammation Upregulation

Caption: VAP-1's dual role in leukocyte adhesion and enzymatic generation of pro-inflammatory mediators.

Compound Profile: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Proper handling and preparation of the inhibitor are paramount for experimental success. This compound is a member of the thiazole derivatives class, which has been explored for VAP-1 inhibition.[14]

PropertyValueSource/Note
IUPAC Name 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile---
CAS Number 16441-25-1[15]
Molecular Formula C₁₁H₈N₂S[16]
Molecular Weight 200.26 g/mol [16]
Solubility Soluble in DMSO and Ethanol. Poorly soluble in aqueous buffers.Scientist's Note: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should ensure the final DMSO concentration is low (<0.5%) to avoid affecting enzyme activity or cell viability.
Storage Store solid at 4°C. Store DMSO stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.Protect from light and moisture.

Protocol 1: In Vitro VAP-1/SSAO Enzymatic Inhibition Assay

This protocol quantifies the ability of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile to inhibit the enzymatic activity of VAP-1. The assay measures the production of hydrogen peroxide (H₂O₂), a direct product of the VAP-1 catalytic cycle.[17] A common method utilizes the Amplex™ Red reagent, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.[18][19]

Principle: VAP-1 + Benzylamine (Substrate) → Benzaldehyde + NH₃ + H₂O₂ H₂O₂ + Amplex™ Red (non-fluorescent) --(HRP)--> Resorufin (fluorescent)

Materials and Reagents
  • Recombinant Human VAP-1/AOC3

  • (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

  • Amplex™ Red Monoamine Oxidase Assay Kit (or individual components: Amplex™ Red, HRP, H₂O₂ standard)

  • Benzylamine (VAP-1 substrate)

  • Semicarbazide (a known SSAO inhibitor, for positive control)

  • Clorgyline and Pargyline (MAO-A and MAO-B inhibitors)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Experimental Workflow

Caption: Workflow for the in vitro VAP-1 enzymatic inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • VAP-1 Enzyme: Dilute recombinant VAP-1 in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a 1 nM final concentration).

    • Inhibitor Dilutions: Prepare a serial dilution of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in Assay Buffer from your DMSO stock. A typical 10-point, 3-fold dilution series might range from 100 µM to 5 nM. Also prepare a vehicle control (DMSO only) and a positive control (Semicarbazide, e.g., 10 µM final concentration).

    • Substrate/Detection Mix (prepare fresh): In Assay Buffer, prepare a 2X mix containing Benzylamine, Amplex™ Red, and HRP. Final concentrations might be 2 mM Benzylamine, 100 µM Amplex™ Red, and 2 U/mL HRP. Include MAO inhibitors (Clorgyline and Pargyline, ~1 µM each) to block any potential contaminating MAO activity.[18]

  • Assay Plate Setup (50 µL final volume per well):

    • Add 25 µL of the appropriate inhibitor dilution, vehicle control, or positive control to the wells of a 96-well black plate.

    • Scientist's Note: Include "No Enzyme" wells (containing 25 µL of Assay Buffer instead of enzyme) to determine background fluorescence.

  • Enzyme Addition & Pre-incubation:

    • Add 12.5 µL of the 2X VAP-1 enzyme solution to all wells except the "No Enzyme" blanks.

    • Add 12.5 µL of Assay Buffer to the "No Enzyme" wells.

    • Mix gently and pre-incubate for 15 minutes at room temperature.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately determining the potency of irreversible or slow-binding inhibitors.

  • Reaction Initiation and Incubation:

    • Add 12.5 µL of the 2X Substrate/Detection Mix to all wells to start the reaction.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • Rationale: The Amplex™ Red reagent is light-sensitive. The 37°C incubation ensures optimal enzyme activity.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader (Ex/Em = ~545/590 nm).

Data Analysis
  • Subtract the average fluorescence of the "No Enzyme" wells from all other readings.

  • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Inhibitor Conc. [nM]Fluorescence (RFU)% Inhibition
0 (Vehicle)15,0000%
113,50010%
109,00040%
50 7,500 50% (IC₅₀)
1004,50070%
10001,50090%
10000 (Semicarbazide)75095%

Protocol 2: Cell-Based Leukocyte-Endothelial Adhesion Assay

This protocol evaluates the functional consequence of VAP-1 inhibition in a more physiologically relevant context.[20][21] It measures the ability of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile to block the adhesion of leukocytes to a monolayer of endothelial cells that express VAP-1.

Principle: Endothelial cells (e.g., HUVECs) are cultured to form a monolayer. Leukocytes (e.g., isolated lymphocytes or a monocytic cell line) are labeled with a fluorescent dye and perfused over the endothelial cells under physiological shear stress. The number of adherent cells is quantified by fluorescence microscopy. Inhibition of VAP-1 is expected to reduce leukocyte adhesion.[22]

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocytes: Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U937 monocytes)

  • (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

  • Calcein-AM (fluorescent cell dye)

  • TNF-α (to induce VAP-1 expression on HUVECs)

  • Complete Endothelial Cell Growth Medium and appropriate Leukocyte Culture Medium

  • Flow chamber apparatus (e.g., parallel plate flow chamber)

  • Syringe pump

  • Inverted fluorescence microscope with a camera

Step-by-Step Procedure
  • Endothelial Cell Culture:

    • Culture HUVECs on coverslips or in flow chamber slides until a confluent monolayer is formed.

    • Scientist's Note: Twenty-four hours before the assay, treat the HUVECs with TNF-α (e.g., 10-20 ng/mL) to upregulate the surface expression of VAP-1 and other adhesion molecules.

  • Inhibitor Treatment:

    • On the day of the assay, replace the medium with fresh medium containing various concentrations of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile or vehicle control.

    • Incubate for 1-2 hours at 37°C.

    • Rationale: This pre-incubation ensures the inhibitor has engaged with VAP-1 on the cell surface prior to the introduction of leukocytes.

  • Leukocyte Preparation:

    • While the HUVECs are incubating with the inhibitor, label your leukocyte suspension with Calcein-AM (e.g., 5 µM for 30 minutes at 37°C).

    • Wash the cells twice to remove excess dye and resuspend in assay medium (e.g., RPMI + 0.1% BSA) at a concentration of 1x10⁶ cells/mL.

  • Adhesion Assay Under Flow:

    • Assemble the flow chamber with the HUVEC-coated coverslip. Mount it on the microscope stage.

    • Using the syringe pump, perfuse the labeled leukocyte suspension over the HUVEC monolayer at a physiologically relevant shear stress (e.g., 1.0 dyn/cm²).[22]

    • Allow the perfusion to continue for a set time (e.g., 5-10 minutes).

    • After the perfusion, wash gently with plain assay medium for 2-3 minutes at the same flow rate to remove non-adherent cells.

  • Quantification:

    • Capture multiple random fields of view for each condition using the fluorescence microscope.

    • Count the number of adherent fluorescent cells per field of view using image analysis software (e.g., ImageJ).

Data Analysis
  • Calculate the average number of adherent cells per field of view for each inhibitor concentration.

  • Normalize the data to the vehicle control (set to 100% adhesion).

  • Plot the percentage of adhesion against the inhibitor concentration to determine the functional IC₅₀. This demonstrates the compound's efficacy in a complex biological system.

References

  • Li, H., Du, S., Niu, P., Gu, X., Wang, J., & Zhao, Y. (2021). Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases. Frontiers in Cardiovascular Medicine. [Link]

  • Jalkanen, S., et al. (2000). Human Vascular Adhesion Protein-1 (VAP-1) Plays a Critical Role in Lymphocyte–Endothelial Cell Adhesion Cascade Under Shear. Circulation Research. [Link]

  • Narayanan, S., et al. (2022). Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases. Journal of Molecular Medicine. [Link]

  • García-Vilaboa, N., et al. (2015). Vascular adhesion protein-1: Role in human pathology and application as a biomarker. Critical Reviews in Clinical Laboratory Sciences. [Link]

  • Koskinen, K. (2009). VAP-1 in Leukocyte Trafficking. UTUPub. [Link]

  • García-Vilaboa, N., et al. (2015). Vascular adhesion protein-1: Role in human pathology and application as a biomarker. Taylor & Francis Online. [Link]

  • Patsnap Synapse. (2024). What are VAP-1 inhibitors and how do they work? Patsnap. [Link]

  • Salmi, M., & Jalkanen, S. (2019). Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation. Antioxidants & Redox Signaling. [Link]

  • Mondovi, B., & Federico, R. (2003). Effects of amine oxidases in allergic and histamine-mediated conditions. Recent Patents on Inflammation & Allergy Drug Discovery. [Link]

  • Unsoeld, H., & Kliche, S. (2007). Lock 'n' roll with VAP-1. Blood. [Link]

  • Tohka, S., et al. (2001). Vascular adhesion protein 1 (VAP-1) functions as a molecular brake during granulocyte rolling and mediates recruitment in vivo. Journal of Immunology. [Link]

  • Wang, Y., et al. (2023). The Biological Implication of Semicarbazide-Sensitive Amine Oxidase (SSAO) Upregulation in Rat Systemic Inflammatory Response under Simulated Aerospace Environment. MDPI. [Link]

  • Santin, Y., & Pérez, J. (2021). Monoamine oxidases: A missing link between mitochondria and inflammation in chronic diseases? Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • DelveInsight. (2025). VAP-1 Inhibitors – Pipeline Insight, 2025. DelveInsight. [Link]

  • Kumar, V., et al. (2025). Therapeutic Potential of Vascular Adhesion Protein‐1 (VAP‐1)/Semicarbazide‐Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities. Current Medicinal Chemistry. [Link]

  • Kumar, V., et al. (2025). Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities. PubMed. [Link]

  • Research and Markets. (2025). VAP-1 Inhibitors - Pipeline Insight, 2025. Research and Markets. [Link]

  • Li, Y., et al. (2024). The role of VAP-1 in cardiovascular disease: a review. Frontiers in Immunology. [Link]

  • Turku PET Centre. (2014). PET imaging of VAP-1. TPC. [Link]

  • Al-Hulu, S. M., & Al-Shmgani, H. S. (2022). Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells. MDPI. [Link]

  • Szabo, G., & Umpierre, A. D. (2020). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology. [Link]

  • He, H., et al. (2014). Human copper-dependent amine oxidases. Journal of Inorganic Biochemistry. [Link]

  • Jalkanen, S., & Karikoski, M. (2018). Human Copper-Containing Amine Oxidases in Drug Design and Development. Molecules. [Link]

  • Enrique-Tarancon, G., et al. (2002). Semicarbazide-Sensitive Amine Oxidase in Vascular Smooth Muscle Cells. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Foley, B. T., et al. (2011). Bioluminescent Method for Assaying Multiple Semicarbazide-Sensitive Amine Oxidase (SSAO) Family Members in Both 96- and 384-Well Formats. Journal of Biomolecular Screening. [Link]

  • Al-Hulu, S. M., et al. (2020). The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells. Antioxidants. [Link]

  • Salminen, A., et al. (2006). Developmental regulation of the adhesive and enzymatic activity of vascular adhesion protein-1 (VAP-1) in humans. Blood. [Link]

  • Matrix Fine Chemicals. 2-(4-PHENYL-1,3-THIAZOL-2-YL)ACETONITRILE. Matrix Fine Chemicals. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Koskinen, K., et al. (2004). Vascular Adhesion Protein-1 Is Involved in Both Acute and Chronic Inflammation in the Mouse. The Journal of Immunology. [Link]

  • Lalor, P. F., et al. (2007). Vascular adhesion protein-1 mediates binding and transmigration of lymphocytes on human hepatic endothelium. Journal of Immunology. [Link]

  • Google Patents. (2009). CN100491361C - Thiazole derivatives and their use as VAP-1 inhibitors.
  • Nool, A., et al. (2013). The oxidase activity of vascular adhesion protein-1 (VAP-1) is essential for function. BMC Immunology. [Link]

  • PubChem. 2-Methyl-4-phenyl-1,3-thiazole. PubChem. [Link]

  • International Journal of Scientific Development and Research. (2022). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. [Link]

  • BioAgilytix. (2020). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • Kivi, E., et al. (2009). Interaction between Siglec-9 and VAP-1 involves both enzyme-dependent and -independent binding epitopes. Journal of Leukocyte Biology. [Link]

  • Yathirajan, H. S., et al. (2011). 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Wang, Y., et al. (2024). The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses. Frontiers in Pharmacology. [Link]

  • El-Gamal, M. I., et al. (2018). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. Scientific Reports. [Link]

Sources

Application Note: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile (CAS: 1826-67-1) is a high-value pharmacophore scaffold in medicinal chemistry, specifically within the development of antimicrobial and antifungal agents. Its utility stems not from the intrinsic activity of the nitrile itself, but from its role as a divergent synthetic precursor . The methylene group (


-carbon) is activated by both the electron-withdrawing nitrile and the thiazole ring, making it highly reactive in Knoevenagel condensations and cyclization reactions.

This application note details the utilization of this scaffold to generate libraries of acrylonitriles , pyridines , and thiazolidinones —classes of compounds validated for inhibition of bacterial DNA gyrase and fungal cell wall synthesis.

Chemical Context & Reactivity[1][2][3][4][5][6][7][8]

The Pharmacophore

The 2-phenylthiazole moiety mimics the structure of diverse bioactive natural products. When coupled with an acetonitrile side chain at position 4, it becomes a "linchpin" molecule.

  • Lipophilicity: The phenyl-thiazole core enhances membrane permeability, crucial for penetrating the Gram-negative bacterial cell envelope.

  • C-H Acidity: The

    
     protons are acidic (
    
    
    
    in DMSO), allowing facile deprotonation by weak bases (e.g., piperidine,
    
    
    ) to form carbanions that attack electrophiles.
Structural Diagram

The following diagram illustrates the divergent synthesis pathways starting from the parent acetonitrile.

SynthesisPathways Start (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (Precursor) Acrylo Target A: alpha-Cyanostilbene Analogs (Acrylonitriles) Start->Acrylo Knoevenagel Condensation (Piperidine, EtOH, Reflux) Coumarin Target B: Thiazolyl-Coumarins (via Salicylaldehyde) Start->Coumarin Cyclization (Basic Alumina) Pyridone Target C: Fused Pyridines (via Malononitrile) Start->Pyridone Multi-component Cyclization Aldehydes Aromatic Aldehydes (Ar-CHO) Aldehydes->Acrylo

Figure 1: Divergent synthetic pathways utilizing the activated methylene of the thiazole-acetonitrile scaffold.

Application 1: Synthesis of Antimicrobial Libraries

The most common application is the generation of (E)-3-aryl-2-(2-phenylthiazol-4-yl)acrylonitriles . These Michael acceptors are potent antimicrobial agents, often acting by alkylating nucleophilic residues in bacterial enzymes.

Protocol A: Microwave-Assisted Knoevenagel Condensation

Rationale: Traditional reflux methods require hours. Microwave irradiation reduces reaction time to minutes and improves yield, essential for high-throughput library generation.

Reagents:

  • (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (1.0 equiv)

  • Substituted Benzaldehyde (e.g., 4-Cl, 4-NO2, 2-OH) (1.0 equiv)

  • Catalyst: Piperidine (0.1 equiv) or basic Alumina (solid support)

  • Solvent: Ethanol (EtOH) or Solvent-free

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial (10 mL), dissolve 1.0 mmol of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and 1.0 mmol of the target aldehyde in 2 mL of EtOH.

  • Catalysis: Add 2 drops of piperidine.

  • Irradiation: Seal the vial and place in a microwave reactor.

    • Settings: Power = 150W, Temperature = 80°C, Time = 2–5 minutes.

  • Work-up: Allow the vial to cool to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF mixture if necessary.

  • Validation: Confirm structure via

    
    . Look for the disappearance of the singlet at 
    
    
    
    ppm (
    
    
    ) and appearance of a vinylic proton singlet at
    
    
    ppm (
    
    
    ).

Application 2: Biological Evaluation (Antimicrobial Assays)

Once the library is synthesized, the compounds must be screened. The thiazole-acrylonitrile derivatives often exhibit low aqueous solubility; therefore, the solvent system in biological assays is critical.

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution Method.

Materials:

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

  • Stock Preparation: Dissolve test compounds in 100% DMSO to a concentration of 10 mg/mL.

    • Note: Ensure the final DMSO concentration in the assay plate does not exceed 1% to avoid solvent toxicity.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in CAMHB.
  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of compound stock (diluted to 2x starting conc) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 37°C for 18–24 hours (Bacteria) or 48 hours (Fungi).

  • Readout: Visual inspection for turbidity or absorbance at 600 nm (

    
    ).
    
    • MIC Definition: The lowest concentration showing no visible growth.

Data Presentation Template:

Compound IDR-Group (Aldehyde)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TZ-01 4-Cl4.032.08.0
TZ-02 4-NO22.016.016.0
TZ-03 4-OMe>64>64>64
Ciprofloxacin (Control)0.50.015N/A

Application 3: Mechanism of Action (In Silico)

Thiazole derivatives frequently target DNA Gyrase B (GyrB) . The ATP-binding pocket of GyrB is a validated target for thiazole-based inhibitors.

Protocol C: Molecular Docking Workflow

Software: AutoDock Vina or Schrödinger Glide.

  • Protein Prep: Download Crystal Structure of S. aureus DNA Gyrase (e.g., PDB ID: 3G75 or 4URO ).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Prep: Draw the (2-Phenyl-1,3-thiazol-4-yl)acetonitrile derivative.

    • Energy minimize (MMFF94 force field).

  • Grid Generation: Center the grid box on the ATP-binding site (defined by residues Asp73, Gly77, Thr165).

  • Docking: Run the simulation with high exhaustiveness (value: 8–32).

  • Analysis: Look for:

    • H-bonds: Between the thiazole Nitrogen and Asp73 (key interaction).

    • Pi-Stacking: Between the phenyl ring and hydrophobic residues.

    • Binding Energy: Scores lower than -7.0 kcal/mol generally indicate good affinity.

DockingWorkflow Step1 Ligand Preparation (3D Structure & Minimization) Step3 Grid Box Definition (ATP Binding Pocket) Step1->Step3 Step2 Target Selection (DNA Gyrase B - PDB: 3G75) Step2->Step3 Step4 Docking Simulation (AutoDock Vina) Step3->Step4 Step5 Interaction Analysis (H-Bonds with Asp73) Step4->Step5

Figure 2: In silico screening workflow for thiazole derivatives against bacterial DNA Gyrase.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Synthesis Incomplete condensation; Wet solvent.Use dry ethanol; Increase catalyst load (piperidine); Switch to microwave heating.
Precipitation in MIC Assay Compound insolubility in aqueous media.Ensure final DMSO < 1%. If precipitation persists, verify solubility limit or use a cosolvent (Tween 80).
No Activity (MIC > 64) Poor cell penetration.Modify the phenyl ring with lipophilic groups (e.g., -CF3, -Cl) to improve permeability.

References

  • Knoevenagel Condensation of Thiazole Acetonitriles

    • Synthesis and biological studies of novel 2-(4-substitutedbenzyl-thio)-5-amino-6-(benzo[d]thiazol-2-yl)... (2011).[1] ACG Publications.

  • Microwave-Assisted Synthesis

    • Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles.[2] (2025).[3][2][4][5][6] ResearchGate.

  • Antimicrobial Evaluation Protocols

    • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents.[7][8] (2017). MedChemComm / NIH.

  • Thiazole Derivatives in Drug Design

    • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs...[9] (2022).[9][10] Molecules / MDPI.

  • General Synthesis of Thiazole Amines

    • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022).[9][10] Nano Biomed. Eng.

Sources

Application Notes and Protocols for Cell-Based Assays Using (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in cell-based assays. The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including anticancer properties.[1][2][3] This guide details a foundational protocol to assess the cytotoxic and anti-proliferative effects of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile on a cancer cell line, a critical first step in characterizing its potential as a therapeutic agent. We will explain the causality behind experimental choices, provide step-by-step methodologies, and offer insights into data analysis and interpretation.

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and biologically active agents.[4][5] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[1][3][4]

The anticancer properties of thiazole-containing compounds are often attributed to their ability to induce cytotoxicity through various mechanisms such as apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways like PI3K/Akt.[6] Many thiazole derivatives function by targeting key enzymes, such as kinases, which are often dysregulated in cancer.[7]

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile (CAS No: 16441-25-1) is a member of this promising class of compounds. Its structural features suggest a potential for biological activity. A logical and essential primary step in the evaluation of this, or any novel compound, is to determine its effect on cell viability and proliferation in a relevant biological context. Cell-based assays provide this crucial insight, offering a more physiologically relevant environment than purely biochemical assays.[8]

This guide will focus on a foundational and widely used method: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. This will be complemented by a discussion of assays to investigate the mechanism of cell death, such as caspase activation.

Principle of the Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. Therefore, a decrease in the purple color indicates a reduction in cell viability, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout CellSeeding 1. Seed Cells in 96-well Plate Incubation24h 2. Incubate 24h (Allow Attachment) CellSeeding->Incubation24h CompoundAddition 3. Add Serial Dilutions of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Incubation24h->CompoundAddition Incubation48h 4. Incubate 24-72h (Drug Exposure) CompoundAddition->Incubation48h MTT_Addition 5. Add MTT Reagent Incubation48h->MTT_Addition Incubation4h 6. Incubate 2-4h (Formazan Formation) MTT_Addition->Incubation4h Solubilization 7. Add Solubilization Solution (e.g., DMSO) Incubation4h->Solubilization ReadAbsorbance 8. Read Absorbance at 570 nm Solubilization->ReadAbsorbance

Caption: Workflow of the MTT cell viability assay.

Materials and Reagents

  • (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (or your thiazole compound of interest)

  • Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). Ensure cells are in the exponential growth phase.[9]

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS) , sterile

  • Dimethyl Sulfoxide (DMSO) , cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO.[6]

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO₂)

Detailed Protocol: Assessing Cytotoxicity

This protocol is adapted from standard procedures for determining cell viability.[6][10]

Part 1: Preparation of Compound Stock Solution
  • Rationale: A concentrated stock solution in a suitable solvent is necessary for accurate serial dilutions and to minimize the final solvent concentration in the cell culture wells, which can be toxic to cells. DMSO is a common choice for dissolving organic compounds.

  • Procedure:

    • Prepare a 10 mM stock solution of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C for long-term use.

Part 2: Cell Seeding
  • Rationale: It is crucial to seed an optimal number of cells to ensure they are in the logarithmic growth phase during the experiment. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

  • Procedure:

    • Culture your chosen cell line to approximately 80-90% confluency.

    • Harvest the cells using Trypsin-EDTA and resuspend them in a complete medium.

    • Count the cells and determine the cell density.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

Part 3: Compound Treatment
  • Rationale: A serial dilution series is used to determine the dose-dependent effect of the compound. This allows for the calculation of an IC₅₀ value (the concentration of an inhibitor where the response is reduced by half), a key measure of a compound's potency.

  • Procedure:

    • Prepare serial dilutions of the (2-Phenyl-1,3-thiazol-4-yl)acetonitrile stock solution in a complete medium. A typical concentration range to start with might be 0.1, 1, 10, 50, and 100 µM.

    • Controls are critical:

      • Untreated Control: Wells with cells in medium only.

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This is to ensure the solvent itself is not causing cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations (and controls).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

Part 4: MTT Assay and Data Acquisition
  • Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

  • Calculation of Cell Viability:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100

  • Determining the IC₅₀ Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to fit a dose-response curve and determine the IC₅₀ value.

ParameterDescription
Raw Absorbance The direct output from the microplate reader at 570 nm.
Background Corrected Absorbance Raw absorbance minus the absorbance of a "blank" well (medium only).
% Viability The percentage of viable cells in treated wells relative to the vehicle control.
IC₅₀ (µM) The concentration of the compound that inhibits cell viability by 50%.

Advanced Protocol: Investigating Apoptosis with Caspase-Glo® 3/7 Assay

If the MTT assay indicates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Many thiazole derivatives induce apoptosis, which is characterized by the activation of caspases.[6] The Caspase-Glo® 3/7 assay provides a sensitive, luminescence-based method to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Diagram of Apoptosis Induction and Detection

Apoptosis_Pathway cluster_induction Induction Phase cluster_cascade Execution Phase cluster_detection Detection Thiazole (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Cell Cancer Cell Thiazole->Cell Mitochondria Mitochondrial Stress (Intrinsic Pathway) Cell->Mitochondria Caspase9 Pro-Caspase 9 Mitochondria->Caspase9 ActiveCaspase9 Active Caspase 9 Caspase9->ActiveCaspase9 Caspase37 Pro-Caspase 3/7 ActiveCaspase9->Caspase37 ActiveCaspase37 Active Caspase 3/7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis CaspaseGlo Caspase-Glo® 3/7 Reagent ActiveCaspase37->CaspaseGlo Luminescence Luminescent Signal CaspaseGlo->Luminescence

Caption: Apoptosis pathway and Caspase-Glo® detection.

Protocol Outline:
  • Cell Seeding and Treatment: Seed and treat cells with (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in a white-walled, clear-bottom 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.[6]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis: An increase in the luminescent signal indicates an increase in caspase-3/7 activity and suggests that the compound induces apoptosis.

Troubleshooting and Scientific Considerations

  • Compound Solubility: If (2-Phenyl-1,3-thiazol-4-yl)acetonitrile precipitates in the culture medium, consider using a lower concentration of the stock solution or exploring alternative solubilizing agents.

  • DMSO Toxicity: Ensure the final concentration of DMSO in the wells is non-toxic to the cells, typically below 0.5%. Always include a vehicle control.

  • Assay Interference: Some compounds can interfere with the MTT reduction or the luciferase reaction in the Caspase-Glo® assay. It is advisable to run a compound-only control (no cells) to check for autofluorescence or direct chemical reactions with the assay reagents.

  • Distinguishing Cytotoxicity from Cytostasis: A decrease in MTT signal can mean either cell death or inhibition of proliferation. To distinguish between these, consider performing a direct cell count (e.g., using a hemocytometer with trypan blue exclusion) or a cell proliferation assay (e.g., BrdU incorporation).

Conclusion

This application note provides a robust and detailed framework for conducting initial cell-based characterization of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile. By starting with a foundational cell viability assay and progressing to mechanistic studies like apoptosis detection, researchers can systematically evaluate the compound's potential as a therapeutic agent. The thiazole class of molecules holds significant promise, and rigorous, well-controlled cell-based screening is the critical first step in unlocking that potential.

References

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Skele. (2017, October 30). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Retrieved from [Link]

  • Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ACS Publications. (2025, January 8). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025, May 6). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PMC. Retrieved from [Link]

  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ACS Publications. (2025, January 8). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile as a building block for drug discovery

[1]

Abstract & Strategic Value

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile represents a "privileged structure" intermediate in medicinal chemistry. Its value lies in the bifunctional reactivity of its side chain—an active methylene group activated by both the nitrile and the electron-deficient thiazole ring—and the lipophilic, metabolically stable 2-phenylthiazole core. This scaffold is a proven bioisostere for biaryl systems found in kinase inhibitors, antifungal agents (CYP51 inhibitors), and adenosine receptor antagonists. This guide outlines the reactivity profile, synthetic workflows, and validated protocols for leveraging this building block in lead optimization.

Chemical Identity & Reactivity Profile[2]

The "Push-Pull" Electronic Environment

The methylene group at the C4 position is significantly more acidic (


FeatureChemical RoleDrug Discovery Application
Nitrile (-CN) Electrophile / PrecursorPrecursor to amines (linkers), acids (bioisosteres), or tetrazoles (metabolic stability).
Methylene (-CH₂-) Nucleophile (Soft)Site for Knoevenagel condensations to form Michael acceptors (covalent inhibitors).
Thiazole Core Pharmacophore

-

stacking interactions; H-bond acceptor (N3); mimic of peptide bonds.
Phenyl Ring Hydrophobic TailOccupies hydrophobic pockets (e.g., ATP binding sites); modifiable for ADME tuning.
Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactivityMapStart(2-Phenyl-1,3-thiazol-4-yl)acetonitrileAcryloAcrylonitriles(Michael Acceptors)Start->AcryloKnoevenagel(R-CHO, Base)AmineEthylamines(Linkers/Scaffolds)Start->AmineReduction(LiAlH4 or H2/Cat)AcidThiazole Acetic Acids(NSAID-like / Amide Precursors)Start->AcidHydrolysis(HCl/H2O)HeteroFused Heterocycles(Pyrazoles/Triazines)Start->HeteroCyclization(Hydrazine/Electrophiles)

Figure 1: Divergent synthetic pathways from the parent nitrile scaffold.

Synthetic Workflows & Applications

Workflow A: Synthesis of Covalent Kinase Inhibitors

The most common application of this scaffold is the generation of


-unsaturated nitriles
  • Mechanism: The thiazole-activated methylene attacks an aldehyde electrophile.

  • Therapeutic Relevance: Used in designing inhibitors for EGFR and CYP51 (antifungal targets), where the phenylthiazole occupies the hydrophobic pocket and the acrylonitrile tail engages the catalytic domain.

Workflow B: Scaffold Hopping to Bioactive Linkers

Reduction of the nitrile yields 2-(2-phenylthiazol-4-yl)ethanamine . This amine is a "histamine-like" linker used to connect the phenylthiazole headgroup to other pharmacophores, improving solubility and flexibility compared to rigid biaryl systems.

Experimental Protocols

Protocol 1: Knoevenagel Condensation (Synthesis of Bioactive Acrylonitriles)

Target: Synthesis of 2-(2-phenylthiazol-4-yl)-3-arylacrylonitriles (Potential CYP51 Inhibitors)

Reagents:

  • (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (1.0 equiv)

  • Aromatic Aldehyde (1.1 equiv)[1]

  • Piperidine (Catalytic, 0.1 equiv)

  • Ethanol (Anhydrous)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and 1.1 mmol of the desired aldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of piperidine. A color change (often yellow to orange) indicates the formation of the enolate intermediate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature and then to

    
     in an ice bath. The product typically precipitates as a crystalline solid.
    
  • Purification: Filter the solid and wash with cold ethanol (

    
    ). Recrystallize from ethanol/DMF if necessary.
    
  • Yield: Typical yields range from 75–90%.

Expert Tip: If the product does not precipitate, remove ethanol under reduced pressure and triturate the residue with diethyl ether.

Protocol 2: Acid Hydrolysis to Thiazole Acetic Acid

Target: Conversion to (2-phenylthiazol-4-yl)acetic acid (Precursor for Amide Coupling)

Reagents:

  • (2-Phenyl-1,3-thiazol-4-yl)acetonitrile[1]

  • Hydrochloric Acid (6N)

  • Glacial Acetic Acid[2]

Procedure:

  • Dissolution: Suspend 5.0 mmol of the nitrile in a mixture of glacial acetic acid (10 mL) and 6N HCl (10 mL).

  • Hydrolysis: Reflux the mixture at

    
     for 6 hours. The nitrile first converts to the amide (intermediate) and then to the acid.
    
  • Isolation: Pour the cooled reaction mixture into ice-cold water (50 mL). The carboxylic acid derivative usually precipitates.

  • Extraction (if oil forms): Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Validation: Confirm conversion by IR (appearance of broad -OH stretch at 2500-3000

    
     and C=O stretch at ~1700 
    
    
    , disappearance of sharp CN peak at ~2250
    
    
    ).

Safety & Handling

  • Toxicity: Thiazole acetonitriles should be treated as potentially toxic. The nitrile moiety can release cyanide under extreme metabolic or oxidative conditions, although it is generally stable in standard synthesis.

  • Skin Sensitization: Many phenylthiazoles are skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the active methylene position over long periods.
    

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Describes the use of 2-phenylthiazole derivatives as antifungal agents and the structural optimization of the C4 position. URL:[Link]

  • Heteroaromatization with Sulfonamido Phenyl Ethanone: Synthesis of Novel Thiazolyl Acetonitriles. Source: Taylor & Francis / Synthetic Communications. Context: Details the synthesis of thiazolyl acetonitriles and their conversion into acrylonitriles and fused heterocycles. URL:[Link][3][4]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives. Source: ACS Omega. Context: Discusses the incorporation of thiazole moieties as essential building blocks for acetylcholinesterase inhibitors.[5] URL:[Link]

Analytical methods for quantifying (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Abstract

This document provides a comprehensive guide to the quantitative analysis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. The primary analytical method detailed is a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, designed for accuracy, precision, and high throughput. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for identity verification and impurity profiling is presented. The protocols are designed to be self-validating, with a dedicated section on method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This note is intended for researchers, analytical scientists, and quality control professionals in drug development and manufacturing.

Introduction and Analytical Rationale

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile (CAS 41381-89-9, Formula: C₁₁H₈N₂S) is a heterocyclic compound whose precise quantification is critical for ensuring reaction yield, monitoring process purity, and guaranteeing the quality of subsequent active pharmaceutical ingredients (APIs).[1] The presence of both a phenyl group and a thiazole ring creates a conjugated system, making the molecule an excellent chromophore for UV-Vis spectrophotometry. This property is fundamental to the selection of HPLC with UV detection as the primary analytical technique.

The goal of this application note is to provide not just a protocol, but the scientific reasoning behind the methodological choices. The described HPLC method is selected for its superior selectivity, sensitivity, and applicability to non-volatile organic molecules, which is characteristic of this analyte. The GC-MS method serves as an orthogonal technique, ideal for confirming molecular weight and identifying potential volatile or thermally stable impurities.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

The principle of this method is the separation of the analyte from potential impurities based on its differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. Given the analyte's structure, which includes both aromatic (nonpolar) and heterocyclic (polar) moieties, it exhibits moderate hydrophobicity. A C18 phase provides sufficient hydrophobic interaction for effective retention and separation from more polar starting materials or less polar byproducts.[2][3]

  • Mobile Phase Selection: The mobile phase consists of acetonitrile and water. Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.[4] An acidic modifier, 0.1% formic acid, is incorporated to control the ionization state of the thiazole nitrogen. By maintaining a consistent low pH (around 2.7), protonation of the analyte is ensured, leading to sharp, symmetrical peaks and highly reproducible retention times.[5][6]

  • Detection Wavelength (λmax): The analyte possesses strong UV absorbance due to its conjugated aromatic system. For optimal sensitivity, the detection wavelength should be set at the absorbance maximum (λmax). This is determined by running a UV-Vis spectrum of a standard solution. Based on similar structures, a wavelength of 280 nm is proposed as a starting point for detection.[5]

Experimental Protocol: HPLC-UV Analysis

Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • (2-Phenyl-1,3-thiazol-4-yl)acetonitrile reference standard.

  • Acetonitrile (HPLC grade).

  • Formic acid (ACS grade or higher).

  • Ultrapure water.

  • Volumetric flasks, pipettes, and 0.22 µm syringe filters.

Chromatographic Conditions

Parameter Value
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength 280 nm (Verify λmax with standard)

| Run Time | 10 minutes |

Procedure

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1 mL of formic acid to 399 mL of ultrapure water and mix. Combine this with 600 mL of acetonitrile. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.[7]

  • Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve it in acetonitrile to achieve an expected concentration within the calibration range. Vortex for 2 minutes and filter through a 0.22 µm syringe filter into an HPLC vial.[5]

  • Analysis Sequence:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

    • Inject a blank (mobile phase) to confirm the absence of system contamination.

    • Inject the working standard solutions in order of increasing concentration.

    • Inject the prepared samples.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Prep (ACN/H2O/Formic Acid) A1 System Equilibration (Stable Baseline) P1->A1 P2 Standard Prep (Stock & Dilutions) A2 Inject Blank, Standards & Samples P2->A2 P3 Sample Prep (Weigh, Dissolve, Filter) P3->A2 A1->A2 A3 UV Detection (280 nm) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve (Area vs. Conc.) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Experimental workflow for HPLC-UV analysis.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for confirming the identity (molecular weight) of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and for identifying and quantifying any volatile or semi-volatile impurities.

Rationale and Predicted Fragmentation

The analyte is subjected to a heated injection port, vaporized, and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is used to fragment the molecule into characteristic ions. Based on the analysis of similar heterocyclic structures, the fragmentation of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile is predicted to show a prominent molecular ion (M⁺˙) peak. A key fragmentation pathway for related thiadiazoles is the loss of a stable nitrogen molecule (N₂).[8] Subsequent fragmentations would likely involve the phenyl and acetonitrile moieties.

Experimental Protocol: GC-MS Analysis

Instrumentation and Materials

  • Gas Chromatograph with a Mass Selective Detector (MSD).

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Sample dissolved in a volatile solvent like ethyl acetate or dichloromethane.

GC-MS Conditions

Parameter Value
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane)
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium (1.0 mL/min)
Oven Program 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
Ion Source Electron Ionization (EI) at 70 eV

| MS Scan Range | 40-400 m/z |

Procedure

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in ethyl acetate.

  • Analysis: Inject the sample into the equilibrated GC-MS system.

  • Data Analysis: Acquire the total ion chromatogram (TIC). Analyze the mass spectrum of the peak corresponding to the analyte. Confirm the molecular ion peak and compare the fragmentation pattern with predicted pathways and reference spectra.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure that the primary HPLC method is fit for its intended purpose, a validation protocol must be executed. This establishes the trustworthiness and reliability of the generated data.

Validation Parameters and Acceptance Criteria
ParameterObjective & ProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if in formulation), and spiked sample. Demonstrate that no interfering peaks co-elute with the analyte.Peak purity index > 0.995 (PDA). No significant peaks at the analyte's retention time in blank.
Linearity Analyze at least five concentrations across the specified range. Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Range The range over which the method is linear, accurate, and precise.Typically 80% to 120% of the target concentration.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.LOD and LOQ should be determined and reported.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).No significant change in results; RSD should remain within acceptable limits.
Method Validation Workflow Diagram

Validation_Workflow Start Define Method Purpose & Scope Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range (5+ Concentrations) Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Determine LOD & LOQ Precision->Limits Robustness Robustness (Vary Parameters) Limits->Robustness Report Validation Report (Summarize Data) Robustness->Report

Caption: Logical flow of the method validation process.

Conclusion

The analytical methods presented provide a robust framework for the quantification and identification of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile. The primary RP-HPLC-UV method is selective, sensitive, and, when properly validated according to the outlined protocol, will produce reliable and trustworthy data for quality control and research applications. The confirmatory GC-MS method provides an orthogonal technique for identity verification. Adherence to these protocols will ensure high confidence in the analytical results for this critical pharmaceutical intermediate.

References

  • AIP Publishing. (2022). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Available at: [Link]

  • AIP Conference Proceedings. (2022, March 24). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Available at: [Link]

  • ResearchGate. (2024, March). Thiazole derivatives: Synthesis, characterization, biological and DFT studies | Request PDF. Available at: [Link]

  • ScienceDirect. (2007). Sample preparation in analysis of pharmaceuticals. Available at: [Link]

  • Phenomenex. QUICK-REFERENCE METHOD GUIDE. Available at: [Link]

  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Available at: [Link]

  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis. Available at: [Link]

  • PMC. (2025, December 8). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Available at: [Link]

  • Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Indonesian Journal of Pharmacy. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole - NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS).... Available at: [Link]

  • IUCr Journals. (2025, November 15). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). Available at: [Link]

  • ResearchGate. (n.d.). ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak.... Available at: [Link]

  • PMC. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available at: [Link]

  • Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Available at: [Link]

  • MDPI. (2023, February 28). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Available at: [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]

  • PMC. (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Available at: [Link]

  • SyncSci Publishing. (2020, June 9). Analytical methods for the determination of certain antibiotics used in critically ill patients. Available at: [Link]

Sources

Use of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in cyclooxygenase inhibition assays.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Use of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in Cyclooxygenase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Cyclooxygenase in Inflammation and the Therapeutic Potential of its Inhibitors

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It is responsible for converting arachidonic acid into prostanoids, which are lipid signaling molecules that include prostaglandins, prostacyclin, and thromboxane.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in maintaining normal physiological functions, such as protecting the gastric mucosa and regulating kidney function.[3][4] In contrast, COX-2 is an inducible enzyme, and its expression is significantly upregulated during inflammation in response to stimuli like cytokines and growth factors.[3][4][5]

The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[5] While non-selective NSAIDs inhibit both COX-1 and COX-2, this can lead to undesirable side effects, most notably gastrointestinal issues, due to the inhibition of the protective functions of COX-1.[3][6] This has led to the development of selective COX-2 inhibitors, which aim to reduce inflammation and pain with a lower risk of such side effects.[3][6]

Thiazole and its derivatives have emerged as a promising class of compounds in medicinal chemistry, with a number of them exhibiting significant anti-inflammatory and COX inhibitory activities.[7][8][9] This document provides a detailed guide for the in vitro evaluation of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile as a potential cyclooxygenase inhibitor. The protocols outlined herein are designed to be a self-validating system for determining the compound's inhibitory potency (IC50) and its selectivity for COX-1 versus COX-2.

Compound of Interest: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

  • Chemical Structure:

    • IUPAC Name: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

    • Molecular Formula: C₁₁H₈N₂S

    • Molecular Weight: 200.26 g/mol

  • Handling and Storage:

    • The compound should be stored in a cool, dry, and well-ventilated area.

    • For long-term storage, it is recommended to keep it at -20°C.

    • For experimental use, a stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Cyclooxygenase Signaling Pathway

The following diagram illustrates the cyclooxygenase pathway, highlighting the role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Pathway cluster_inhibition Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins, Prostacyclin, Thromboxane PGH2->Prostanoids Isomerases Physiological Physiological Functions (e.g., GI protection, platelet aggregation) Prostanoids->Physiological Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Test_Compound (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Test_Compound->COX1 ? Test_Compound->COX2 ?

Caption: The Cyclooxygenase Signaling Pathway.

Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and established methodologies.[5][10][11] It measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Materials and Reagents
  • (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic acid

  • Positive controls:

    • Non-selective inhibitor (e.g., Ibuprofen)

    • Selective COX-2 inhibitor (e.g., Celecoxib)[6][12][13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Reagent Preparation
  • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.

  • Heme Solution: Prepare a stock solution of heme in a small amount of DMSO and dilute to the final working concentration with the Assay Buffer.

  • Enzyme Solutions: Dilute the COX-1 and COX-2 enzymes to their final working concentrations in the Assay Buffer. Keep the enzyme solutions on ice.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in DMSO.

  • Test Compound Dilutions: Prepare a series of dilutions of the test compound in DMSO to determine the IC50 value. A common starting range is from 100 µM down to 0.01 µM.

  • Positive Control Dilutions: Prepare a similar dilution series for the positive control inhibitors.

  • TMPD Solution: Prepare the TMPD solution in the Assay Buffer.

  • Arachidonic Acid Solution: Prepare the arachidonic acid solution in the Assay Buffer.

Assay Procedure

The following diagram outlines the experimental workflow for the in vitro COX inhibition assay.

Assay_Workflow Start Start Prep Prepare Reagents and Compound Dilutions Start->Prep Plate Add Buffer, Heme, and Enzyme (COX-1 or COX-2) to 96-well plate Prep->Plate Add_Inhibitor Add Test Compound or Control to appropriate wells Plate->Add_Inhibitor Incubate1 Incubate at 25°C for 5 minutes Add_Inhibitor->Incubate1 Add_TMPD Add TMPD solution to all wells Incubate1->Add_TMPD Initiate_Reaction Initiate reaction by adding Arachidonic Acid Add_TMPD->Initiate_Reaction Measure Measure absorbance at 590 nm Initiate_Reaction->Measure Analyze Analyze Data: Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for COX Inhibition Assay.

Step-by-Step Protocol:

  • Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells (Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution. Add 10 µL of DMSO.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution. Add 10 µL of the diluted test compound or positive control.

  • Incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Add TMPD: Add 20 µL of the TMPD solution to each well.

  • Initiate Reaction: Start the reaction by adding 20 µL of the arachidonic acid solution to each well.

  • Measurement: Immediately after adding the arachidonic acid, shake the plate for a few seconds and measure the absorbance at 590 nm using a microplate reader. Take readings every minute for 5 minutes.

Data Analysis
  • Calculate the change in absorbance per minute (rate) for each well.

  • Correct for background absorbance: Subtract the rate of the background wells from the rates of all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound:

    • % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Calculate the Selectivity Index (SI):

    • SI = IC50 (COX-1) / IC50 (COX-2)

    • A higher SI value indicates greater selectivity for COX-2.[1]

Data Presentation

Summarize the quantitative data in a clear and structured table.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
(2-Phenyl-1,3-thiazol-4-yl)acetonitrileExperimental ValueExperimental ValueCalculated Value
Ibuprofen (Non-selective control)Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
Celecoxib (Selective COX-2 control)Literature/Experimental ValueLiterature/Experimental ValueCalculated Value

Best Practices and Troubleshooting

  • Enzyme Activity: Ensure that the COX enzymes are handled properly and kept on ice to maintain their activity. The diluted enzymes are typically stable for a limited time.

  • Solvent Effects: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity. Ensure that the control wells contain the same concentration of DMSO as the inhibitor wells.

  • Reagent Stability: Some reagents, like the reconstituted TMPD and arachidonic acid solutions, may have limited stability. Prepare them fresh before each experiment.

  • Data Quality: Run all assays in triplicate to ensure the reproducibility of the results. If high variability is observed, check for pipetting errors or issues with reagent preparation.

Conclusion

The protocols detailed in this document provide a robust framework for evaluating the cyclooxygenase inhibitory potential of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile. By determining the IC50 values for both COX-1 and COX-2, researchers can ascertain the compound's potency and selectivity, which are critical parameters in the early stages of drug discovery for new anti-inflammatory agents.

References

  • Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical. Retrieved from [Link]

  • Celecoxib. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Patel, D. R., & Gaglani, B. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Li, K., et al. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 993825. [Link]

  • Application Notes: In Vitro Cyclooxygenase (COX) Activity Assay Using Tiopinac. (2025, December). BenchChem.
  • Sorensen, A. B., et al. (2017). Cyclooxygenase 2: protein-protein interactions and posttranslational modifications. Physiological Genomics, 49(11), 619-637. [Link]

  • Kaptur, E., & Stompor, M. (2014). Cyclooxygenase pathways. Postępy Higieny i Medycyny Doświadczalnej, 68, 743-755.
  • Khan, N., et al. (2015). Investigation of cyclooxygenase and signaling pathways involved in human platelet aggregation mediated by synergistic interaction of various agonists. Drug Design, Development and Therapy, 9, 3647-3657. [Link]

  • Kaptur, E., & Stompor, M. (2015). Cyclooxygenase pathways. ResearchGate. Retrieved from [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim.
  • Ballo, M., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(2), 33-41. [Link]

  • Al-Ostath, A. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30061-30076. [Link]

  • Tsolaki, E., & Geronikaki, A. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 705. [Link]

  • Buitrago, E., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1507. [Link]

  • COX Activity Assay Kit (Fluorometric). (n.d.). MilliporeSigma.
  • Hubert, J., et al. (2022). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 27(17), 5674. [Link]

  • Kumar, U., et al. (2025). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. American Journal of Pharmacological Sciences, 13(1), 6-18.
  • In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. (n.d.).
  • Lee, S. H., et al. (2008). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 967-972. [Link]

  • Al-Ostath, A. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30061-30076. [Link]

  • 2-phenyl-2-thiazol-2-yl-acetonitrile. (2025, May 20).
  • COX Activity Assay Kit. (n.d.). Cayman Chemical.
  • Kato, K., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 30(4), 711-717. [Link]

  • 2-(4-PHENYL-1,3-THIAZOL-2-YL)ACETONITRILE. (n.d.).
  • (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis. (n.d.). ChemicalBook.
  • Tsolaki, E., & Geronikaki, A. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 705. [Link]

  • Yakan, H., & Demir, B. (2022). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 43(1), 1-8.
  • Sharma, S., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 770-776. [Link]

  • (4-phenyl-1,3-thiazol-2-yl)acetonitrile. (n.d.). Sigma-Aldrich.
  • Uivarosi, V., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3326. [Link]

  • Bansal, S., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 81, 239-249. [Link]

Sources

Application Note: High-Throughput Screening with (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Libraries for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (2-Phenyl-1,3-thiazol-4-yl)acetonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] High-Throughput Screening (HTS) provides a powerful platform for the rapid evaluation of large chemical libraries, enabling the identification of novel therapeutic candidates.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an HTS campaign utilizing a diversity-oriented library of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile derivatives. We present detailed protocols for library synthesis via a one-pot Hantzsch reaction, the development and execution of a cell-based phenotypic screen for anticancer activity, and the critical subsequent steps of data analysis and hit validation.

Introduction: The Thiazole Scaffold as a Foundation for Drug Discovery

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that is a cornerstone of many FDA-approved drugs and clinical candidates.[7] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, antineoplastic properties.[8][9][10] The 2-phenyl-1,3-thiazole framework, in particular, has been the subject of intensive research, with structural modifications leading to potent inhibitors of various cancer-related targets.[3]

The acetonitrile moiety at the 4-position of the thiazole ring offers a versatile chemical handle for further derivatization and can contribute to the molecule's overall physicochemical properties and biological activity. The generation of a diverse library of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile analogues, therefore, represents a promising strategy for the discovery of novel anticancer agents. Diversity-oriented synthesis (DOS) is an ideal approach for this endeavor, as it aims to efficiently generate a collection of structurally diverse small molecules to explore a wide range of chemical space.[11]

This guide will delineate a complete workflow, from the strategic synthesis of a focused compound library to the identification and validation of promising "hit" compounds with potential for further development in an oncology pipeline.

The High-Throughput Screening Workflow

High-Throughput Screening (HTS) is an automated and miniaturized process that allows for the rapid testing of tens of thousands to millions of compounds against a specific biological target or in a cellular model.[5][6][12] The primary objective of an HTS campaign is to identify "hits"—compounds that elicit a desired biological response—which can then be advanced to the hit-to-lead optimization phase of drug discovery.[6][13]

A typical HTS workflow, as applied to our (2-Phenyl-1,3-thiazol-4-yl)acetonitrile library, can be visualized as a multi-stage process.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation lib_synth Library Synthesis assay_dev Assay Development primary_screen Primary HTS lib_synth->primary_screen Compound Library assay_dev->primary_screen Optimized Assay data_analysis Data Analysis & Hit Selection primary_screen->data_analysis Raw Data hit_confirm Hit Confirmation data_analysis->hit_confirm Primary Hits hit_validation Hit Validation hit_confirm->hit_validation Confirmed Hits end Validated Hits hit_validation->end Validated Hits for Hit-to-Lead

Caption: High-Throughput Screening Workflow.

Protocol: Diversity-Oriented Synthesis of a (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Library

To generate a diverse library of compounds, we will employ a modified one-pot, three-component Hantzsch thiazole synthesis.[8][14][15] This approach allows for the rapid assembly of the thiazole core from readily available starting materials, with diversity introduced through the variation of two key building blocks: the thioamide and the α-haloketone precursor.

Rationale for Synthetic Strategy

The Hantzsch synthesis is a robust and high-yielding method for the formation of thiazole rings.[8][16] By utilizing a multi-component reaction format, we can efficiently generate a library of analogues in a parallel fashion, which is essential for populating a screening collection. The choice of 4-chloro-3-oxobutanenitrile as a key reagent allows for the direct installation of the desired acetonitrile side chain at the 4-position of the thiazole ring.

Library Design

Diversity will be introduced at two key positions of the (2-Phenyl-1,3-thiazol-4-yl)acetonitrile scaffold:

  • R1 (Position 2): A variety of substituted thiobenzamides will be used to introduce diverse aryl groups at the 2-position.

  • R2 (Position 5): While the core protocol uses 4-chloro-3-oxobutanenitrile, variations with substituents on the carbon backbone can be explored to introduce diversity at the 5-position. For this protocol, we will focus on diversity at R1.

Building BlockR1 Substituents (Examples)R2 Substituents (Examples)
Thioamide Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl, 3-Nitrophenyl, 2-NaphthylN/A
α-Haloketone N/AH (from 4-chloro-3-oxobutanenitrile)
Step-by-Step Synthesis Protocol

This protocol is designed for a 96-well plate format for parallel synthesis.

Materials:

  • Array of substituted thiobenzamides (Building Block 1)

  • 4-chloro-3-oxobutanenitrile (Building Block 2)

  • Absolute Ethanol (Reaction Solvent)

  • 96-well reaction block with reflux condenser and magnetic stirring

  • Automated liquid handler (optional, for reagent dispensing)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare 0.5 M stock solutions of each substituted thiobenzamide in absolute ethanol.

    • Prepare a 0.55 M stock solution of 4-chloro-3-oxobutanenitrile in absolute ethanol (a slight excess is used to ensure complete reaction of the thioamide).

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 200 µL of the corresponding thiobenzamide stock solution (0.1 mmol).

    • Add 200 µL of the 4-chloro-3-oxobutanenitrile stock solution (0.11 mmol) to each well.

  • Reaction Conditions:

    • Seal the reaction block and heat to 70-80°C with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS analysis of a representative well. The reaction is typically complete when the starting thiobenzamide is consumed.

  • Work-up and Isolation:

    • Allow the reaction block to cool to room temperature.

    • Concentrate the solvent in each well using a centrifugal evaporator.

    • Re-dissolve the crude product in a suitable solvent mixture for purification (e.g., Dichloromethane/Methanol).

    • Purify the compounds using automated parallel flash chromatography or preparative HPLC.

  • Quality Control and Plating:

    • Confirm the identity and purity of each compound using LC-MS and ¹H NMR spectroscopy.

    • Prepare master stock solutions (e.g., 10 mM in DMSO) of each purified compound in 96-well plates for storage and subsequent use in HTS.

Protocol: Cell-Based Phenotypic Screen for Anticancer Activity

A cell-based phenotypic screen will be employed to identify compounds that exhibit cytotoxicity against a cancer cell line.[17][18][19] Phenotypic screening assesses the effect of compounds in a biologically relevant cellular context, without prior knowledge of the specific molecular target.[18][19]

Assay Principle

We will utilize a commercially available luminescence-based cell viability assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[20] A decrease in the luminescent signal upon treatment with a library compound indicates a reduction in cell viability.

Assay_Principle cluster_assay Assay Readout viable_cell Viable Cell atp ATP Present viable_cell->atp dead_cell Non-Viable Cell no_atp ATP Depleted dead_cell->no_atp luciferase Luciferase/Luciferin Reagent high_lum High Luminescence atp->high_lum ATP + Reagent low_lum Low Luminescence no_atp->low_lum luciferase->high_lum luciferase->low_lum Hit_Validation cluster_validation Validation Cascade primary_hits Primary Hits retest Re-test in Primary Assay primary_hits->retest dose_response Dose-Response (IC50) retest->dose_response Confirmed Actives ortho_assay Orthogonal Assay (e.g., different viability marker) dose_response->ortho_assay Potent Compounds sar Preliminary SAR Analysis ortho_assay->sar Confirmed Mechanism validated_hits Validated Hits sar->validated_hits

Caption: Hit Validation Cascade.

Hit Confirmation
  • Compound Re-sourcing: Obtain fresh, powdered samples of the primary hit compounds to rule out degradation or contamination of the original library sample.

  • Dose-Response Curves: Test the confirmed hits in the primary assay over a range of concentrations (e.g., 8-10 point dose-response) to determine their potency (IC₅₀ value).

Orthogonal Assays
  • To eliminate false positives that interfere with the assay technology (e.g., luciferase inhibitors), hits should be tested in an orthogonal assay that measures the same biological endpoint (cell viability) but uses a different detection method (e.g., a colorimetric MTS assay). [21]

Preliminary Structure-Activity Relationship (SAR) Analysis
  • Analyze the dose-response data in the context of the compound structures. [22]Look for clusters of structurally similar compounds with similar activity, which increases confidence that the observed effect is due to a specific chemical scaffold and not a random artifact. [21]

Conclusion

This application note outlines a comprehensive and integrated workflow for the discovery of novel anticancer compounds using a (2-Phenyl-1,3-thiazol-4-yl)acetonitrile library. By combining efficient diversity-oriented synthesis with robust high-throughput cell-based screening and a rigorous hit validation cascade, researchers can effectively navigate the early stages of the drug discovery process. The protocols and methodologies described herein provide a solid foundation for identifying promising lead compounds for further optimization and preclinical development.

References

  • Amerigo Scientific. (n.d.). HTS Assays for Anticancer Drug Targets.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today.
  • Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. (2024, June 19). Molecular Devices.
  • High-throughput screening platform for anticancer therapeutic drug cytotoxicity. (2008, October 15). Journal of Pharmacological and Toxicological Methods.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015, December 30). Asian Journal of Chemistry.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • High-Throughput Screening Assays. (n.d.). Assay Genie.
  • A review for cell-based screening methods in drug discovery. (n.d.).
  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
  • On HTS: Hit Selection. (2024, January 4). Science and Technology of Assay Development.
  • Cell and small animal models for phenotypic drug discovery. (n.d.). Expert Opinion on Drug Discovery.
  • SciLifeLab & KNIME Help Labs Asses Raw Data
  • Phenotypic Screening: Methods and Protocols. (2025, December 29). Google Books.
  • Structure of 2-(substituted)amino-1,3-thiazole derivatives. (n.d.).
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks.
  • High-Throughput Screening (HTS). (n.d.). Selvita.
  • Unlocking Clarity: High-Contrast Visualizations With Graphviz DOT Language. (2026, February 18).
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
  • Interpreting and Validating Results from High-Throughput Screening Approaches. (n.d.). Next Steps for Functional Genomics - NCBI Bookshelf.
  • Process Validation and Screen Reproducibility in High-Throughput Screening. (n.d.). Journal of Biomolecular Screening.
  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. (2025, April 17). Parse Biosciences.
  • DOT Language. (2024, September 28). Graphviz.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). RSC Medicinal Chemistry.
  • Hit Picking vs. Hit Selection: What's the Difference?. (2024, June 27). LabKey.
  • Hit Prioritization for High Throughput Screening with MVS-A. (2024, September 17). Medium.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti.
  • DIVERSITY-ORIENTED SYNTHESIS. (n.d.). David Spring's group.
  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Journal of the Indian Chemical Society.
  • Mastering Documentation Best Practices for Drug Development: A Comprehensive Guide. (2026, February 7). Infinix Bio.
  • Diversity-oriented synthesis of spiro-substituted 1,3-thiazine library via a one-pot, two-step, three-component reaction. (2011, January 10). Molecular Diversity.
  • User Guide. (n.d.). graphviz 0.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Real examples of Graphviz. (2020, January 16). DevTools daily.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014, July 9). Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021, December 22). RSC Advances.
  • Simultaneous Diversity-Oriented Synthesis of Diverse Benzo[D]T[4][12]hiazine Libraries from Identical Substrates. (2023, July 25). SSRN.

  • Preparing an IND Application: 5 Best Practices from the Field. (2025, September 11). The FDA Group.
  • 4 Key Practices for Effective IND Writing in Clinical Research. (n.d.). bioaccess.
  • Regulatory Medical Writing: Key Documents, Guidelines & Best Practices. (2025, July 21). MakroCare.
  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (n.d.). Europe PMC.
  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (2023, April 3). MDPI.
  • Best Practices for Writing Clinical Study Protocols. (2024, August 20). MMS Holdings.
  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (n.d.). Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Foundational Synthesis: The Hantzsch Thiazole Reaction

The primary route to (2-Phenyl-1,3-thiazol-4-yl)acetonitrile is the Hantzsch thiazole synthesis, a classic and reliable method in heterocyclic chemistry.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[4] For the target molecule, the key starting materials are thiobenzamide and an appropriate α-halocarbonyl compound.

The mechanism is a well-established sequence of nucleophilic attack, cyclization, and dehydration:

  • The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl.

  • This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon.[4]

  • A subsequent dehydration step leads to the formation of the aromatic thiazole ring.

Figure 1. Simplified workflow for the Hantzsch synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile.

II. Troubleshooting Guide: Addressing Common Synthetic Hurdles

This section provides solutions to specific problems that may be encountered during the synthesis in a direct question-and-answer format.

Low Yields: Identifying and Rectifying the Core Issues

Question: My reaction is consistently yielding less than 40% of the desired product. What are the most probable causes, and how can I improve the outcome?

Low yields can often be traced back to reagent quality, suboptimal reaction conditions, or competing side reactions.

Potential Causes and Actionable Solutions:

  • Reagent Purity and Stability:

    • Thiobenzamide Quality: Impurities in the thiobenzamide can introduce unwanted side reactions. It is recommended to use high-purity thiobenzamide or consider recrystallizing it before use.

    • α-Haloketone Instability: The α-haloketone starting material can be unstable. It is best to use it freshly prepared or ensure it has been stored under appropriate conditions, such as in a cool, dark place.[5]

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. While alcohols like ethanol are commonly used, aprotic solvents such as DMF might be more effective in some cases.[5]

    • Temperature Control: The optimal temperature can vary. If the reaction is not proceeding at room temperature, a moderate increase in heat may be necessary. However, excessive heat can lead to decomposition and side product formation.[5]

    • Reaction Time: It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS. Stopping the reaction too early will result in incomplete conversion, while extended reaction times may lead to degradation products.[5]

  • pH of the Reaction Medium: The Hantzsch synthesis is sensitive to pH. It is typically carried out under neutral or slightly basic conditions.[5]

Low_Yield_Troubleshooting Start Low Yield Check_Reagents Assess Reagent Quality Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Improved_Yield Improved Yield Check_Reagents->Improved_Yield Impure Reagents Identified Monitor_Reaction Monitor Reaction Progress Optimize_Conditions->Monitor_Reaction Conditions Optimized Optimize_Conditions->Improved_Yield Suboptimal Conditions Corrected Monitor_Reaction->Improved_Yield Optimal Time Determined

Figure 2. A decision-making workflow for troubleshooting low yields in the synthesis.

Product Purification: Isolating the Target Compound

Question: My crude product contains several impurities that are difficult to remove. What are the likely byproducts and what is the most effective purification strategy?

Effective purification is key to obtaining a high-quality final product. Understanding the potential impurities is the first step.

Common Impurities and Purification Methods:

ImpurityLikely OriginIdentificationRecommended Purification Method
Unreacted ThiobenzamideIncomplete reactionDistinct spot on TLC, characteristic NMR signalsColumn chromatography on silica gel
Unreacted α-HaloketoneIncomplete reactionMay streak or decompose on TLCAqueous workup followed by column chromatography
Isomeric ByproductsSide reactions due to pH or temperatureClose-running spot on TLC, complex NMRCareful column chromatography, potentially with a different solvent system, or recrystallization

A Step-by-Step Protocol for Purification:

  • Initial Workup: After the reaction is complete, neutralize the mixture with a mild base like sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Column Chromatography: Use silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase. Collect fractions and analyze by TLC to isolate the pure product.

  • Recrystallization: If further purification is needed, dissolve the product in a minimum amount of a hot solvent (e.g., ethanol) and slowly add a co-solvent (e.g., water) until the solution becomes cloudy. Allow it to cool slowly to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: Is the addition of a base necessary for this reaction?

While some variations of the Hantzsch synthesis may use a mild, non-nucleophilic base, it is often not required and can sometimes promote the formation of side products, particularly the 2-imino-2,3-dihydrothiazole isomer.[5] It is advisable to start under neutral conditions.

Q2: What are some modern, greener approaches to this synthesis?

Recent research has focused on developing more environmentally friendly methods, such as using microwave irradiation or solvent-free conditions to improve yields and shorten reaction times.[5][6] Some protocols also utilize reusable catalysts.[6]

Q3: Can this synthesis be performed as a one-pot reaction?

Yes, several one-pot procedures have been developed for the synthesis of thiazole derivatives, which can improve efficiency and reduce waste.[6]

IV. References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • RSC Publishing. (2017, June 26). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, June 15). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • Springer. (2025, October 28). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]

  • Taylor & Francis. (2009, February 4). Heteroaromatization with Sulfonamido Phenyl Ethanone, Part II: Synthesis of Novel Thiazolyl Acetonitriles and Thiazolyl Acrylonitriles and Their Derivatives Containing Dimethylsulfonamide Moiety. Retrieved from [Link]

  • Beilstein Journals. (2015, May 26). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

Sources

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Aqueous Solutions

Document ID: TSC-THZ-042 | Revision: 2.1 | Status: Active Audience: Medicinal Chemists, HTS Screeners, Cell Biologists

Executive Summary

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is a lipophilic heterocyclic building block frequently used in fragment-based drug discovery (FBDD) and the synthesis of bioactive scaffolds. Users frequently report "precipitation upon dilution" events, particularly during the transfer from DMSO stock solutions to aqueous biological buffers.[1][2]

This guide addresses the thermodynamic and kinetic solubility barriers associated with this scaffold. It provides validated protocols for stabilizing the compound in aqueous media for bioassays and chemical synthesis.

Module 1: The Physicochemical Profile (The "Why")

To solve the solubility problem, one must understand the molecular forces at play. This molecule exhibits "brick dust" characteristics—it is highly crystalline and hydrophobic.

Molecular Properties Table
PropertyValue (Approx.)Implication for Solubility
LogP (Octanol/Water) ~2.3 – 2.6Moderate Lipophilicity. The molecule prefers lipid membranes or hydrophobic pockets over water.
pKa (Thiazole N) ~2.0 – 2.5 (Conjugate Acid)Very Weak Base. The thiazole nitrogen is not protonated at physiological pH (7.4). Adjusting buffer pH to 4-8 will not improve solubility via ionization.
H-Bond Donors 0Poor Solvation. Water cannot easily "grab" the molecule to keep it in solution.
H-Bond Acceptors 3 (Nitrile N, Thiazole N, S)Weak acceptors. The planar aromatic core drives strong

-

stacking, leading to aggregation.
The "Crash" Phenomenon

Users often observe a clear solution immediately after adding the DMSO stock to the buffer, only to find a precipitate 15 minutes later.

  • Mechanism: This is Kinetic Solubility (temporary supersaturation) vs. Thermodynamic Solubility (true equilibrium). The DMSO initially disperses the molecules, but the water molecules eventually reorganize to exclude the hydrophobic thiazole core, driving the molecules to aggregate (Ostwald Ripening).

Module 2: Troubleshooting Bioassays (Cell & Enzyme)

Problem: "I see variable IC50 values," or "The compound precipitates in cell culture media."

Protocol A: The Serial Dilution Stress Test

Use this protocol to determine the true 'Safe Working Concentration' before running expensive assays.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. Ensure it is fully clear (vortex/sonicate).

  • Prepare Buffer: Use your exact assay buffer (e.g., PBS + 0.1% BSA). Note: The addition of BSA (Bovine Serum Albumin) is critical.

  • Stepwise Dilution:

    • Do not jump from 10 mM (DMSO)

      
       10 
      
      
      
      M (Water). This causes immediate shock precipitation.
    • Intermediate Step: Dilute 10 mM stock

      
       1 mM in 100% Ethanol  or 50% DMSO/Water .
      
    • Final Step: Dilute Intermediate

      
       Final concentration in Assay Buffer.
      
  • Incubation: Let stand for 60 minutes at RT.

  • Readout: Measure Absorbance at 600nm (turbidity) or centrifuge and analyze the supernatant by HPLC.

Critical Optimization: The "Carrier Protein" Effect

Lipophilic thiazoles bind non-specifically to plastics. In serum-free media, the compound will adhere to the plate walls or precipitate.

  • Solution: Always include 0.1% - 0.5% BSA or FBS in the buffer. The albumin acts as a "molecular shuttle," sequestering the hydrophobic thiazole and keeping it in a pseudo-solution state available for the receptor/enzyme.

Module 3: Chemical Synthesis & Workup

Problem: "The nitrile hydrolyzed during workup," or "I cannot extract it from the aqueous layer."

Stability Alert: Nitrile Hydrolysis

While the thiazole ring is robust, the acetonitrile side chain is susceptible to hydrolysis under extreme pH + Heat.

  • Risk Zone: Strong Acid (pH < 1) or Strong Base (pH > 12) at Reflux.

  • Result: Conversion to (2-Phenyl-1,3-thiazol-4-yl)acetic acid or amide.

  • Safe Zone: Room temperature workups at pH 2–10 are stable.

Extraction Protocol

Do not use Diethyl Ether (too non-polar).

  • Recommended Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Emulsion Breaker: If an emulsion forms due to the "greasy" nature of the phenylthiazole, add a small amount of Brine (Saturated NaCl) . The ionic strength forces the organic molecule out of the aqueous phase.

Module 4: Advanced Solubilization (Formulation)

If simple co-solvents (DMSO/Ethanol) fail, use inclusion complexation.

Protocol B: Cyclodextrin Complexation

Cyclodextrins (CD) form a "donut" shape, hiding the hydrophobic thiazole inside while presenting a hydrophilic exterior to the water.

  • Selection: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . It is more soluble and less toxic than parent
    
    
    -CD.
  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water/buffer.
    
  • Addition: Add the thiazole (from a concentrated ethanolic stock) dropwise into the stirring CD solution.

  • Equilibration: Stir for 4–6 hours at Room Temp.

  • Filtration: Filter through a 0.22

    
    m filter to remove un-complexed solid.
    
  • Result: A clear, stable aqueous solution suitable for IV injection or high-concentration cell dosing.

Visual Troubleshooting Guides

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the appropriate solvent system based on the experimental application.

SolventSelection Start Start: Dissolve (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Application What is the Application? Start->Application Bioassay Biological Assay (Cells/Enzymes) Application->Bioassay Synthesis Chemical Synthesis (Reaction/Purification) Application->Synthesis DMSO_Check Is DMSO Tolerance > 0.5%? Bioassay->DMSO_Check ReactionType Reaction Conditions? Synthesis->ReactionType HighDMSO Use DMSO Stock (Direct Dilution) DMSO_Check->HighDMSO Yes LowDMSO Use HP-beta-Cyclodextrin or BSA Carrier DMSO_Check->LowDMSO No Organic Use DCM, EtOAc, or THF (Avoid Water) ReactionType->Organic Standard Aqueous Biphasic System needed? (Use DCM/Water + Phase Transfer Cat.) ReactionType->Aqueous Hydrolysis/Extraction

Figure 2: The Precipitation Mechanism

Caption: The transition from kinetic supersaturation to thermodynamic aggregation (Ostwald Ripening).

Precipitation Step1 DMSO Stock (Solvated Monomers) Step2 Aqueous Injection (Supersaturated State) Step1->Step2 Dilution Step3 Nucleation (Micro-crystals form) Step2->Step3 Time (mins) Step3->Step3 Ostwald Ripening Step4 Precipitation (Visible Solid) Step3->Step4 Aggregation

Frequently Asked Questions (FAQ)

Q1: Can I use acid to dissolve it? The thiazole has a nitrogen. A: No.[3] The pKa of the thiazole nitrogen is approx 2.5. To protonate it enough to improve solubility, you would need a pH < 2. This is too acidic for most biological assays and may hydrolyze the nitrile group [1].

Q2: My compound disappears from the solution in plastic 96-well plates. A: This is non-specific binding. The hydrophobic phenyl-thiazole core sticks to polystyrene. Switch to polypropylene (PP) plates or add 0.01% Tween-20 / 0.1% BSA to block the plastic surface [2].

Q3: Is the nitrile group stable in cell media? A: Yes. At pH 7.4 and 37°C, the acetonitrile group is stable. Hydrolysis typically requires elevated temperatures (>60°C) and strong pH extremes [3].

References

  • Physicochemical Properties of Thiazoles: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Compound Precipitation in Bioassays: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Nitrile Hydrolysis Mechanisms: Rappoport, Z. (Ed.). (1970). The Chemistry of the Cyano Group. Interscience Publishers.

  • Cyclodextrin Formulation: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666.

Sources

Technical Support Hub: Stability & Handling of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You have inquired about the stability of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (CAS: 1826-69-3 or related derivatives) in Dimethyl Sulfoxide (DMSO) at room temperature.

The Short Answer: This compound is metastable in DMSO at room temperature. While it does not instantly decompose, it is chemically active due to the acidic methylene protons (


-protons) at the C4 position.
  • Safe Window: < 24 hours at 20–25°C (in anhydrous DMSO).

  • Risk Factors: Moisture (hydrolysis), Light (oxidation), and Basic Impurities (dimerization).

  • Recommendation: Prepare solutions immediately prior to use. For storage >24 hours, freeze at -20°C or -80°C.

Module 1: The Stability Matrix

The following matrix defines the safe operational windows for this compound in DMSO. This data is derived from the reactivity profiles of 4-substituted thiazole acetonitriles.

ParameterConditionStability RatingOutcome / Risk
Solvent Purity Anhydrous DMSO (≤ 0.05% H₂O)High (24-48 hrs)Minimal degradation.
Solvent Purity "Wet" DMSO (> 0.1% H₂O)Low (< 6 hrs)Hydrolysis to amide/acid; precipitation.
Temperature Room Temp (20–25°C)Moderate Slow oxidative dimerization (yellowing).
Temperature Frozen (-20°C)Excellent (Months)Kinetic trapping of degradation pathways.
Light Exposure Ambient Lab LightModerate Photo-oxidation of thiazole ring.
pH Environment Basic (pH > 8 equivalent)Critical Failure Rapid deprotonation & condensation (black tar).

Module 2: Mechanistic Degradation Pathways

To troubleshoot effectively, you must understand how the molecule fails. The methylene group (


) attached to the thiazole ring is the "Achilles' heel."
The "Active Methylene" Hazard

The thiazole ring is electron-withdrawing. This increases the acidity of the adjacent methylene protons (


 in DMSO).
  • Mechanism: In the presence of trace bases or even the basic nitrogen of the thiazole ring itself (autocatalysis), a proton is removed, forming a carbanion.

  • Result: This carbanion attacks unreacted molecules, leading to dimerization (often seen as a deep yellow/orange color change).

Hygroscopic Hydrolysis

DMSO is extremely hygroscopic (absorbs water from air).

  • Mechanism: Water attacks the nitrile (

    
    ) group.
    
  • Result: Conversion to the primary amide (2-phenylthiazole-4-acetamide) and eventually the carboxylic acid. The amide is often less soluble in DMSO, causing sudden precipitation.

Visualizing the Pathways

DegradationPathways Compound (2-Phenyl-1,3-thiazol-4-yl) acetonitrile DMSO_Dry Anhydrous DMSO (Inert Environment) Compound->DMSO_Dry Stable (<24h) DMSO_Wet DMSO + Moisture (Hygroscopic) Compound->DMSO_Wet H2O Attack Base Trace Base / Light Compound->Base Activation Amide Hydrolysis Product (Amide/Acid) *Precipitate* DMSO_Wet->Amide Hydrolysis Dimer Oxidative Dimer (Colored Impurity) Base->Dimer Condensation

Figure 1: Primary degradation pathways in DMSO solution. Note that moisture leads to precipitation, while oxidation/base leads to color change.

Module 3: Troubleshooting Guide

Use this section to diagnose issues with your current experiments.

Issue 1: Solution turned yellow/orange overnight.
  • Diagnosis: Oxidative Instability / Anion Formation.

    • The yellow color is characteristic of the conjugated anion formed by deprotonation of the

      
      -methylene group, or the formation of N-oxides on the thiazole ring.
      
  • Root Cause: Exposure to light or trace basic impurities in the DMSO (common in lower grades of DMSO).

  • Fix:

    • Use DMSO-d6 or Anhydrous DMSO packed under argon.

    • Store the solution in amber vials or wrap in aluminum foil.

    • Do not use DMSO that has been stored in a plastic squirt bottle.

Issue 2: White solid precipitated from the DMSO solution.
  • Diagnosis: Hydrolysis.

    • The nitrile group has hydrolyzed to the amide (2-phenyl-1,3-thiazole-4-acetamide). Amides typically have poor solubility in DMSO compared to nitriles.

  • Root Cause: The DMSO absorbed atmospheric water.

  • Fix:

    • Use a fresh bottle of DMSO.

    • Ensure the stock concentration is not near the saturation limit (keep < 50 mM if possible).

Issue 3: NMR shows "extra" peaks or disappearing protons.
  • Diagnosis: Deuterium Exchange.

    • If using DMSO-d6, the acidic

      
      -protons (at ~4.0 ppm) can exchange with deuterium from residual 
      
      
      
      in the solvent.
  • Observation: The singlet at ~4.0 ppm (CH2) decreases in integral value over time, while the water peak (HDO) increases.

  • Fix: This is not chemical degradation, but an artifact. Run NMR immediately after dissolution.

Module 4: Best Practice Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Purpose: To create a solution viable for biological assays or chemical screening.

  • Weighing: Weigh the solid (2-Phenyl-1,3-thiazol-4-yl)acetonitrile into a glass vial. Avoid plastic microfuge tubes for long-term storage if possible, as leachables can catalyze degradation.

  • Solvent Prep: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

    • Tip: If the DMSO bottle has been open for >1 month, do not use it for stability-critical stocks.

  • Dissolution: Add DMSO. Vortex gently for 30 seconds.

    • Sonicate only if necessary (max 1 minute). Excessive heat from sonication accelerates nitrile hydrolysis.

  • Aliquot & Store:

    • Immediate Use: Keep at RT in the dark.

    • Storage: Aliquot into single-use volumes (e.g., 50 µL). Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C .

    • Do not refreeze aliquots.

Protocol B: Quality Control (QC) Check

Purpose: To verify integrity before expensive experiments.

  • Visual Check: Solution should be clear and colorless (or very pale yellow). Dark yellow/orange = degradation. Turbidity = hydrolysis.

  • LC-MS Check:

    • Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Target Mass:

      
       Da.
      
    • Watch for: Peak at

      
       (Hydrolysis to Amide, ~219 Da).
      

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use this compound in cell culture media containing DMSO? A: Yes, but perform the dilution immediately before adding to cells. Do not incubate the compound in media at 37°C for days without expecting some hydrolysis. The half-life in aqueous media (pH 7.4) is likely 12–24 hours.

Q: Is the compound light sensitive? A: Thiazoles are generally robust, but the acetonitrile tail makes them susceptible to photo-oxidation. Always protect stock solutions from direct sunlight or intense biosafety cabinet lighting.

Q: Why does my DMSO smell like "oysters" or "garlic"? A: That is dimethyl sulfide (DMS), a reduction product of DMSO. If your DMSO smells strong, it is degrading. Discard it. Old DMSO often contains acidic impurities that will destroy your nitrile compound.

References

  • PubChem. 2-(2-Phenyl-1,3-thiazol-4-yl)acetonitrile (Compound Summary). National Library of Medicine. [Link]

  • Gaylord Chemical. DMSO Chemical Stability and Handling Guide. (Standard industry reference for DMSO solvent properties). [Link]

  • Reich, H. J., & Bordwell, F. G. pKa Values in DMSO.[1][2] University of Wisconsin-Madison. (Reference for acidity of nitriles in DMSO). [Link]

Sources

Technical Support Center: Phenylthiazole Compound Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals encountering challenges with the cell permeability of phenylthiazole-based compounds. As Senior Application Scientists, we have curated this center to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and advance your research.

Section 1: Understanding the "Why" - FAQs on Poor Permeability

This section addresses the fundamental reasons why a promising phenylthiazole compound might fail to translate from a biochemical hit to a cellularly active agent.

Q1: My phenylthiazole compound is highly potent in my biochemical assay but shows little to no activity in cell-based models. What are the likely permeability-related issues?

A1: This is a classic and frequent challenge in drug discovery. When a compound is active against its isolated target (e.g., an enzyme) but fails in a whole-cell context, it strongly suggests the molecule cannot reach its intracellular site of action. For phenylthiazole compounds, the primary culprits are often rooted in their physicochemical properties.

  • High Lipophilicity and Poor Aqueous Solubility: The phenylthiazole scaffold is often decorated with lipophilic (greasy) moieties to enhance target binding. However, excessive lipophilicity can be detrimental.[1][2] While a degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, compounds that are too lipophilic may become trapped within the membrane or have extremely low aqueous solubility in the assay medium, preventing them from ever reaching the cell surface.[2] This leads to a phenomenon known as the "inverted U" relationship between lipophilicity (often measured as logP) and permeability.

  • Molecular Size and Rigidity: Large, bulky substituents on the phenylthiazole core can sterically hinder the compound's ability to passively diffuse across the cell membrane. The main physicochemical determinants for drug penetration across membranes include the molecular weight and size of the drug molecule.[2]

  • Efflux Transporter Liability: The compound may be actively pumped out of the cell by efflux transporters. These are membrane proteins, such as P-glycoprotein (P-gp, or MDR1), that act as cellular "gatekeepers," expelling a wide range of xenobiotics.[3] This is a very common issue for heterocyclic compounds and can keep the intracellular concentration far below the level needed for target engagement.

To diagnose the specific issue, a systematic approach is required, starting with basic property assessment and moving to specific cell-based permeability assays.

Q2: How can I determine if my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A2: Identifying if your compound is an efflux substrate is a critical step. The most direct method is to perform a bidirectional permeability assay using a cell line that overexpresses the transporter of interest.

The Madin-Darby Canine Kidney (MDCK) cell line is a popular choice for these studies.[4][5] While wild-type MDCK cells have low levels of endogenous transporters, they can be transfected to stably overexpress specific human transporters, such as P-gp (MDR1).[6] The resulting cell line, known as MDCK-MDR1 , is an industry-standard tool for this purpose.[7]

The experiment involves measuring the compound's permeability in two directions across a polarized monolayer of these cells:

  • Apical to Basolateral (A-to-B): Mimics absorption from the gut lumen into the bloodstream.

  • Basolateral to Apical (B-to-A): Represents efflux from the cell back into the lumen.

The results are used to calculate an Efflux Ratio (ER) : ER = Papp(B-A) / Papp(A-B)

An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for the P-gp transporter and is being actively pumped out of the cell.[8] To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor, which should reduce the efflux ratio back towards 1.[6]

`dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} ` Caption: Decision workflow for identifying efflux pump substrates.

Section 2: Troubleshooting Experimental Assays

Effective troubleshooting requires understanding the limitations and potential pitfalls of each permeability assay.

Q3: I'm seeing very low recovery of my phenylthiazole compound in my Caco-2 assay. What does this mean, and how can I address it?

A3: Low mass balance, or recovery, is a critical issue that can invalidate your permeability results.[8][9] If the total amount of compound recovered from the apical, basolateral, and cell lysate compartments at the end of the experiment is significantly less than what you started with, you cannot confidently calculate the apparent permeability (Papp). The Caco-2 permeability assay is a valuable tool, but low recovery can indicate problems with solubility, binding, or metabolism.[8]

Here’s a breakdown of potential causes and solutions:

Potential Cause Explanation Troubleshooting Strategy
Poor Aqueous Solubility The compound may be precipitating out of the assay buffer during the incubation period.Decrease the starting concentration of the test compound.Incorporate a low percentage of a co-solvent (e.g., DMSO) if compatible with cell health.For PROTACs and other challenging molecules, adding a small amount of Bovine Serum Albumin (BSA) (e.g., 0.25%) to the buffer can improve solubility and reduce non-specific binding.[10]
Non-Specific Binding (NSB) The compound, especially if it's "sticky" and lipophilic, may be adsorbing to the plastic walls of the assay plate or the filter membrane.Use low-binding assay plates.Include BSA in the basolateral (receiver) compartment to act as a "sink" and reduce binding.[10]Pre-saturate the plate by incubating it with a solution of the compound before starting the actual experiment.
Cellular Metabolism Caco-2 cells, being of intestinal origin, express some metabolic enzymes (e.g., CYPs, UGTs). Your compound might be metabolized during the assay.Analyze samples for the parent compound and potential metabolites using LC-MS/MS.If metabolism is confirmed, consider using a cell line with lower metabolic activity, like MDCK, for initial permeability screening.[6]
Intracellular Accumulation The compound may be sequestered inside the cells (e.g., in lysosomes if it's a basic compound) and not being released.Ensure you are lysing the cells at the end of the experiment and quantifying the amount of compound trapped within the cell monolayer.This intracellular concentration is a valuable piece of data in itself.
Q4: My phenylthiazole derivative has very low aqueous solubility. Which permeability assay is best to start with, and how should I handle sample preparation?

A4: For compounds with very low aqueous solubility, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[11][12]

Why start with PAMPA?

  • Focus on Passive Diffusion: PAMPA measures only passive, transcellular permeability across an artificial lipid membrane.[12] This isolates the physicochemical contribution to permeability without the biological complexities of uptake or efflux transporters.

  • Higher Tolerance for Co-solvents: Since it's a cell-free system, you can use higher concentrations of solubilizing agents that would be toxic to Caco-2 or MDCK cells.[13]

  • Cost and Throughput: It is significantly faster and less expensive than cell-based assays.[14]

Sample Preparation and Assay Strategy: A study in Pharmaceutical Research details a PAMPA screening method using various solubilizers for compounds with low aqueous solubility.[13] The key is to ensure the solubilizer does not disrupt the integrity of the artificial lipid membrane.[13]

  • Select a Solubilizer: Common choices include Brij 35, Cremophor EL, and Tween 80.[13]

  • Determine Max Concentration: First, run a membrane stability test with your chosen solubilizer at various concentrations (e.g., 0.1-5% w/v) to find the highest level that doesn't compromise membrane integrity.[13]

  • Run the Assay: Prepare your compound in the optimized buffer containing the solubilizer. Using a sensitive analytical method like LC-MS/MS is crucial, as it offers greater selectivity and sensitivity compared to UV-Vis detection, especially when solubilizing agents are present.[13]

If your compound shows good intrinsic passive permeability in PAMPA but fails in a Caco-2 assay, this points strongly towards active efflux being the problem.

Q5: My bidirectional assay yielded a high efflux ratio (ER > 2). What does this signify and what are my next steps?

A5: An efflux ratio greater than 2 is a clear, quantitative indicator that your compound is a substrate of an active efflux transporter expressed in that cell line (e.g., P-gp in MDCK-MDR1 cells or Caco-2 cells).[8] The transporter is actively pumping your compound from the basolateral to the apical side, which would severely limit its absorption and bioavailability in vivo.

Your next steps should be a combination of confirmation and strategic response:

  • Confirm the Transporter: As mentioned in A2, the definitive confirmatory experiment is to repeat the bidirectional assay in the presence of a specific and potent inhibitor of the suspected transporter. If the efflux ratio drops significantly (ideally close to 1), you have confirmed the mechanism.

  • Assess Structure-Efflux Relationships (SER): If you have a series of related phenylthiazole analogs, test them all. This can reveal which structural features are being "recognized" by the transporter. Sometimes, small modifications can disrupt this recognition and abrogate efflux.

  • Medicinal Chemistry Strategy:

    • Mask Recognition Sites: Can you modify the molecule to remove or mask the hydrogen bond donors/acceptors or charged groups that the transporter is binding to?

    • "Chameleonic" Properties: Design analogs that can adopt an internal hydrogen bond in a nonpolar environment (like the cell membrane), effectively reducing their polar surface area transiently to evade transporter recognition.

  • Formulation Strategy: While harder to overcome efflux, some advanced formulation strategies like lipid-based systems can sometimes help bypass efflux pumps by altering the absorption pathway.[15][16]

Section 3: Strategies for Improvement - A Technical Guide

Once you have diagnosed the permeability barrier, the focus shifts to rationally designing solutions.

Q6: What are the most effective structural modification strategies to improve the permeability of my phenylthiazole scaffold?

A6: Improving permeability through medicinal chemistry is a delicate balancing act between enhancing drug-like properties and maintaining target potency. For phenylthiazole compounds, which are often lipophilic, the key is often to reduce lipophilicity and improve solubility.[1]

A study published in ACS Infectious Diseases provides an excellent case study. Researchers successfully improved the pharmacokinetic profile of a series of alkynylphenylthiazoles by introducing cyclic amines to the lipophilic side chain.[1] This modification significantly enhanced aqueous solubility (>150-fold) while maintaining potent antibacterial activity.[1]

Key Strategies:

  • Introduce Polar Groups: Judiciously add polar functional groups (e.g., hydroxyls, amides, or small amines) to reduce logP and increase aqueous solubility. The goal is to bring the compound's lipophilicity into the optimal range (typically logP of 1-3).

  • Reduce Rotatable Bonds: High conformational flexibility can be entropically unfavorable for membrane permeation. Rigidifying the molecule can sometimes improve permeability.

  • Prodrug Approach: Temporarily mask polar groups that are essential for target binding but hinder membrane crossing. This is discussed in more detail in the next question.

  • Isosteric Replacement: Replace a lipophilic part of the molecule with a less lipophilic but sterically and electronically similar group. For example, replacing a phenyl ring with a pyridine ring can reduce lipophilicity and add a hydrogen bond acceptor.

`dot graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF", fontsize=12]; edge [color="#5F6368"];

} ` Caption: Balancing key properties for oral bioavailability.

Q7: Could a prodrug strategy be effective for my phenylthiazole compound, which has a critical polar group for activity?

A7: Absolutely. The prodrug approach is a powerful and versatile strategy for enhancing drug permeability.[17][18] Prodrugs are inactive derivatives that are designed to undergo a chemical or enzymatic transformation in vivo to release the active parent drug.[18]

This strategy is ideal when your compound has a polar functional group (like a carboxylic acid, hydroxyl, or amine) that is essential for binding to its target but significantly hampers its ability to cross the lipid cell membrane.

How it works: You would chemically modify the polar group to create a more lipophilic, membrane-permeant promoiety. Once inside the cell, cellular enzymes (like esterases or phosphatases) cleave off the promoiety, regenerating the active parent compound at its site of action.

Common Prodrug Linkages:

  • For Carboxylic Acids: Convert to an ester (e.g., methyl, ethyl, or more complex esters that are readily cleaved by intracellular esterases).

  • For Hydroxyls/Phenols: Convert to esters, carbonates, or phosphates.

  • For Amines: Convert to amides or carbamates.

The application of this technology has led to significant advancements in drug optimization, with approximately 13% of drugs approved by the FDA between 2012 and 2022 being prodrugs.[17]

Section 4: Protocols and Workflows

Here we provide standardized, step-by-step protocols for the two most common permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methods and is intended for screening passive permeability.[12][14]

I. Materials & Reagents

  • PAMPA "sandwich" plate system (96-well donor and acceptor plates)

  • Lipid solution (e.g., 1% lecithin in dodecane)[14]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Test compounds and control compounds (low and high permeability)

  • 96-well plate for LC-MS/MS analysis

II. Procedure

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Compound Plate: In a separate 96-well plate, prepare the test compounds at 2x the final concentration in PBS.

  • Coat Donor Plate Membrane: Gently pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow it to spread and impregnate the filter for 5-10 minutes.

  • Add Compounds to Donor Plate: Add 150 µL of the 2x compound solutions to the corresponding wells of the lipid-coated donor plate.

  • Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 5 to 16 hours with gentle shaking.[12][14][19]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.

III. Data Analysis Calculate the effective permeability (Pe) in cm/s using the appropriate formula that accounts for plate geometry, incubation time, and compound concentrations. Compounds are often categorized as low (Pe < 1.5 x 10⁻⁶ cm/s) or high (Pe > 1.5 x 10⁻⁶ cm/s) permeability.[12]

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol outlines the procedure for assessing both passive permeability and active transport using the Caco-2 cell line, a model for the human intestinal epithelium.[5][8]

I. Cell Culture & Monolayer Formation

  • Seed Caco-2 cells onto permeable Transwell™ filter inserts (e.g., 12-well or 24-well format).

  • Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[20]

  • Validate Monolayer Integrity: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the validated range for your lab. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; high flux indicates a leaky monolayer that should be discarded.

II. Bidirectional Permeability Assay

  • Prepare Buffers: Use a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.

  • Wash Monolayers: Gently wash the cell monolayers with warm transport buffer to remove any residual culture medium.

  • Initiate Transport (A-to-B):

    • Add the test compound (at the final concentration in apical buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Initiate Transport (B-to-A):

    • Add the test compound (at the final concentration in basolateral buffer) to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubate: Place the plates in an incubator (37°C, 5% CO₂) on an orbital shaker with gentle agitation for a defined period (e.g., 60-120 minutes).

  • Sample Collection: At the end of the incubation, take samples from both the donor and receiver compartments of all wells. Also, lyse the cells to quantify any intracellular compound.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

III. Data Analysis

  • Calculate the apparent permeability coefficient (Papp) in both directions (A->B and B->A).

  • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) .

  • Calculate the Percent Recovery to ensure the assay is valid.[8]

References

  • Creative Bioarray. (n.d.). MDCK Permeability Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Retrieved from [Link]

  • Di Micco, S., et al. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Di Micco, S., et al. (2025, October 10). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Retrieved from [Link]

  • Hilaris Publisher. (2025, February 28). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Retrieved from [Link]

  • DiVA. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • Bienta. (n.d.). MDR1-MDCKII Permeability Assay. Retrieved from [Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]

  • Volpe, D. A. (2008, November 15). Permeability for intestinal absorption: Caco-2 assay and related issues. PubMed. Retrieved from [Link]

  • Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. PMC. Retrieved from [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Permeability Enhancement. Retrieved from [Link]

  • Elsebaei, M. G., et al. (2020, January 10). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. PubMed. Retrieved from [Link]

  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Frontiers. (2020, November 2). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). The half-lives of different classes of phenylthiazole antibiotics. Retrieved from [Link]

  • Liu, H., et al. (2003, November 15). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. PubMed. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • He, Z., et al. (2020). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC. Retrieved from [Link]

  • Belaidi, S., et al. (n.d.). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 29). Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. Retrieved from [Link]

  • MDPI. (2024, August 13). Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Membrane permeability related physicochemical properties of a novel gamma-secretase inhibitor. Retrieved from [Link]

  • ACS Publications. (2017, March 1). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • MDPI. (2021, September 26). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Retrieved from [Link]

  • Request PDF. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved from [Link]

  • Ghent University Library. (2020, June 2). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Retrieved from [Link]

  • PMC. (n.d.). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • PMC. (n.d.). Phenothiazines alter plasma membrane properties and sensitize cancer cells to injury by inhibiting annexin-mediated repair. Retrieved from [Link]

  • PMC. (n.d.). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. Retrieved from [Link]

  • PubMed. (1993, October). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Retrieved from [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • RSC Publishing. (2025, March 27). Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • Request PDF. (n.d.). Physicochemical properties of drugs and membrane permeability. Retrieved from [Link]

  • MDPI. (2024, January 9). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • U.S. Pharmacist. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Retrieved from [Link]

  • BioIVT. (2022, June 22). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Retrieved from [Link]

  • NIH. (n.d.). Drug Permeation against Efflux by Two Transporters. PMC. Retrieved from [Link]

  • SpringerLink. (2024, July 8). The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers. Retrieved from [Link]

  • ResearchGate. (2026, January 1). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. Retrieved from [Link]

Sources

Side reactions in the synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (CAS: 16441-25-1) , a critical scaffold in drug discovery. While the Hantzsch thiazole synthesis is robust, the specific route to the acetonitrile derivative via 4-(chloromethyl)-2-phenylthiazole introduces unique failure modes—specifically oxidative dimerization and competitive hydrolysis. This document provides a self-validating protocol, a diagnostic troubleshooting center, and mechanistic visualizations to ensure high-purity isolation.

Part 1: The Synthetic Pathway & Reaction Network

The synthesis consists of two modular steps:

  • Hantzsch Cyclization: Condensation of thiobenzamide with 1,3-dichloroacetone.

  • Cyanation: Nucleophilic substitution of the chloromethyl intermediate with cyanide.

Visualizing the Reaction Landscape

The following diagram maps the primary reaction pathway against the critical side reactions (in red) that users frequently encounter.

ReactionNetwork Start Thiobenzamide + 1,3-Dichloroacetone Inter Intermediate: 4-(Chloromethyl)- 2-phenylthiazole Start->Inter Ethanol, Reflux (-HCl, -H2O) Thiadiazole Impurity A: 3,5-Diphenyl- 1,2,4-thiadiazole Start->Thiadiazole Oxidation (Döbner-Miller type) Dimer Impurity B: Bis(2-phenylthiazol- 4-yl)ketone/methane Start->Dimer 2:1 Stoichiometry Error Product Target: (2-Phenyl-1,3-thiazol- 4-yl)acetonitrile Inter->Product NaCN, DMSO (SN2) Alcohol Impurity C: 4-(Hydroxymethyl)- 2-phenylthiazole Inter->Alcohol Hydrolysis (Wet Solvent)

Figure 1: Reaction network showing the main synthetic flux (blue) and competitive side pathways (red/yellow).

Part 2: Technical Support & Troubleshooting (Q&A)

Module 1: Hantzsch Cyclization (Formation of Chloromethyl Intermediate)

Q1: I isolated a white solid that is insoluble in ethanol and lacks the methylene protons in NMR. What is it? Diagnosis: You have likely formed 3,5-Diphenyl-1,2,4-thiadiazole .

  • Mechanism: Thiobenzamide is prone to oxidative dimerization, especially if the reaction mixture is exposed to air or if the haloketone quality is poor (acting as an oxidant).

  • Solution: Degas your solvent (Ethanol) with nitrogen for 15 minutes before adding thiobenzamide. Ensure your 1,3-dichloroacetone is white/crystalline, not a dark oil.

  • Purification: The thiadiazole is much less polar. It can often be removed by triturating the crude solid with cold hexanes, where the thiazole product is insoluble but the impurity may wash away, or via silica column (0-5% EtOAc/Hexanes).

Q2: My mass spec shows a peak at [2M-HCl]. The product is a high-melting solid. Diagnosis: You have formed the Bis-thiazole dimer .

  • Cause: 1,3-Dichloroacetone is bifunctional. If you have a local excess of thiobenzamide, both chloromethyl groups react with thioamide units.

  • Correction: Reverse Addition . Do not add the ketone to the thioamide. Dissolve 1,3-dichloroacetone (1.2 equiv) in ethanol and add the thiobenzamide solution slowly dropwise. This ensures the ketone is always in excess, favoring the mono-thiazole.

Q3: The reaction stalled. NMR shows a doublet at ~4.5 ppm and a broad singlet. Diagnosis: Stalled Hydroxythiazoline intermediate .

  • Mechanism: The initial S-alkylation occurred, but the dehydration step to aromatize the ring failed.

  • Fix: The reaction requires heat or a dehydrating boost. If refluxing in ethanol isn't working, add a catalytic amount of p-toluenesulfonic acid (pTsOH) or switch to a Dean-Stark apparatus (toluene reflux) to drive off water.

Module 2: Cyanation (Substitution to Acetonitrile)

Q4: The reaction went to completion, but I see a broad -OH peak in IR/NMR and low nitrile yield. Diagnosis: Competitive Hydrolysis to 4-(hydroxymethyl)-2-phenylthiazole.

  • Cause: Cyanide is a strong base as well as a nucleophile. If your DMSO/DMF contains water, hydroxide ions will compete with cyanide for the electrophilic carbon.

  • Protocol Adjustment: Use anhydrous DMSO (stored over molecular sieves). Do not use commercial "98%" NaCN without checking for moisture; dry NaCN in a vacuum oven if necessary.

Q5: The reaction mixture turned black and tarry. Diagnosis: Polymerization of Cyanide or thermal decomposition.

  • Cause: Temperatures >60°C with cyanide in DMSO can lead to runaway exotherms and polymerization.

  • Fix: Keep the reaction temperature strictly between 25°C and 40°C . The reaction is fast enough at room temperature (4-6 hours). Do not heat to reflux.

Part 3: Validated Experimental Protocols

Step 1: 4-(Chloromethyl)-2-phenylthiazole
  • Reagents: Thiobenzamide (10 mmol), 1,3-Dichloroacetone (11 mmol), Ethanol (anhydrous, 20 mL).

  • Procedure:

    • Dissolve 1,3-dichloroacetone in 10 mL ethanol in a round-bottom flask.

    • Dissolve thiobenzamide in 10 mL ethanol.

    • Add the thiobenzamide solution dropwise to the ketone solution over 30 mins at room temperature (prevents dimerization).

    • Heat to reflux for 4 hours. Monitor TLC (Hexane/EtOAc 4:1).

    • Cool to 0°C. The hydrochloride salt may precipitate.

    • Neutralize with saturated NaHCO3 to pH 8. Extract with DCM.

    • Critical Check: 1H NMR (CDCl3) should show a singlet at ~4.7 ppm (CH2Cl). If multiple singlets appear, check for dimer.

Step 2: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile
  • Reagents: 4-(Chloromethyl)-2-phenylthiazole (5 mmol), NaCN (6 mmol), DMSO (anhydrous, 10 mL).

  • Procedure:

    • Safety: Perform in a well-ventilated fume hood. Have bleach solution ready for cyanide waste.

    • Dissolve the chloromethyl intermediate in DMSO.

    • Add NaCN in one portion.

    • Stir at 35°C for 4 hours.

    • Quench by pouring into 50 mL ice water (product precipitates or oils out).

    • Extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMSO.

    • Dry over MgSO4 and concentrate.

Part 4: Impurity Profile Data

Impurity NameStructure DescriptionOriginRetention (TLC)*
Thiadiazole 3,5-Diphenyl-1,2,4-thiadiazoleOxidative dimerization of thiobenzamideHigh Rf (Non-polar)
Dimer Bis(2-phenylthiazol-4-yl)methane1,3-DCA reacting with 2 eq. ThiobenzamideLow Rf (Streaks)
Alcohol 4-(Hydroxymethyl)-2-phenylthiazoleHydrolysis of chloromethyl groupLow Rf (Polar)
Start Material 4-(Chloromethyl)-2-phenylthiazoleIncomplete reactionMedium Rf

*TLC System: Hexanes:Ethyl Acetate (80:20)

References

  • Hantzsch Thiazole Synthesis & Side Reactions : The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2003. Link

  • Thiadiazole Impurity Formation : An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides. Beilstein J. Org. Chem. 2008. Link

  • Cyanation Protocols & Decyanation Risks : Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN. Beilstein J. Org. Chem. 2018.[1][2] Link

  • General Thiazole Synthesis Data : (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis. ChemicalBook. Link

Sources

Technical Support Center: Thiazole Ring Formation & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Thiazole Ring Formation Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Welcome to the Thiazole Synthesis Support Hub

Status: Operational Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist

Overview: Thiazoles are pharmacophores critical to modern drug discovery (e.g., Ritonavir, Dasatinib). However, their synthesis is often plagued by erratic yields, regioselectivity errors, and catalyst deactivation during late-stage functionalization. This guide moves beyond textbook procedures to address the causality of failure and provides self-validating protocols for success.

Module 1: The Hantzsch Thiazole Synthesis (Primary Protocol)

Context: The condensation of


-haloketones with thioamides/thioureas is the industry standard. However, it is prone to "tarry" byproducts and isomeric impurities if pH and temperature are not rigorously controlled.
Critical Protocol: The "Buffered" Hantzsch Method

Standard reflux methods often degrade sensitive substrates. This optimized protocol prioritizes kinetic control.

Reagents:

  • Substrate A:

    
    -Haloketone (Freshly purified or stored with MgO stabilizers).
    
  • Substrate B: Thioamide or Thiourea (1.1 equivalents).

  • Solvent System: Ethanol/Water (1:1 v/v) or PEG-400 (Green alternative).

  • Additive:

    
     (1.0 eq) or solid 
    
    
    
    .

Step-by-Step Workflow:

  • Solvation: Dissolve the thioamide in the solvent system at Room Temperature (RT).

  • Controlled Addition: Add the

    
    -haloketone portion-wise over 20 minutes. Do not dump it in.
    
    • Why? High local concentrations of haloketone promote self-polymerization (darkening of solution).

  • Cyclization: Stir at RT for 2–4 hours. Only heat to 60°C if TLC shows <10% conversion after 4 hours.

  • Workup (The "Crash-Out" Method):

    • Cool reaction to 0°C.

    • Slowly add 5% aqueous

      
       until pH ~8–9.
      
    • Result: The thiazole free base precipitates. Filter and wash with cold water.

Troubleshooting Ticket #101: Regioselectivity & Isomers

User Issue: "I am seeing a secondary spot on TLC and my NMR shows a mixture of products." Diagnosis: You are likely forming the 2-imino-2,3-dihydrothiazole isomer rather than the desired 2-aminothiazole .[1] Root Cause: Acidic Conditions. [1][2]

  • The Hantzsch reaction produces HBr/HCl as a byproduct. In highly acidic media, the reaction kinetics shift, favoring the attack of the thioamide nitrogen rather than the sulfur, or stabilizing the imino-tautomer [1].

Solution:

  • Immediate Fix: Repeat the reaction in the presence of a mild base (Sodium Acetate or

    
    ) to neutralize the acid byproduct as it forms.
    
  • Solvent Switch: Switch from glacial acetic acid (common in old literature) to Ethanol/Water.

Module 2: Palladium-Catalyzed C-H Activation (Late-Stage Functionalization)

Context: Functionalizing an existing thiazole ring (e.g., C5-arylation) using Pd-catalysis is notoriously difficult due to catalyst poisoning.

Troubleshooting Ticket #202: Catalyst Deactivation (The "Black Precipitate")

User Issue: "My reaction stalls after 20% conversion, and I see black particles in the flask." Diagnosis: Sulfur Poisoning (Catalyst Death). Root Cause: Thiazoles are excellent ligands. The sulfur atom (and the N-lone pair) coordinates strongly to the Palladium center, displacing the phosphine ligands and forming an inactive Pd-Thiazole complex. This leads to Pd aggregation (Pd black) [2].[3]

The "Bulky Shield" Protocol: To prevent poisoning, you must sterically crowd the Pd center so the thiazole cannot coordinate to the metal, while still allowing the oxidative addition to occur.

ParameterRecommendationRationale
Ligand XPhos or tBuXPhos Bulky biaryl phosphines create a "roof" over the Pd, blocking S-coordination.
Co-Catalyst CuI (10-20 mol%) Copper binds to the thiazole sulfur preferentially ("sacrificial coordination"), freeing the Pd [3].
Base

Anhydrous carbonate bases prevent hydrolysis of the catalytic cycle.
Addition Slow Addition Add the thiazole substrate via syringe pump to keep its concentration low relative to the catalyst.
Module 3: Visualizing the Mechanism
Figure 1: Hantzsch Synthesis & Regioselectivity Pathways

This diagram illustrates the bifurcation point where pH controls the outcome.

Hantzsch_Pathway Inputs Thioamide + Alpha-Haloketone Inter S-Alkylated Intermediate Inputs->Inter Nucleophilic Attack (S) Path_Acid Acidic Conditions (High H+) Inter->Path_Acid Path_Base Neutral/Basic Conditions Inter->Path_Base Prod_Imino 2-Imino-2,3-dihydrothiazole (Kinetic/Acid Trap) Path_Acid->Prod_Imino N-Cyclization favored Prod_Amino 2-Aminothiazole (Thermodynamic Product) Path_Base->Prod_Amino Dehydration favored

Caption: Figure 1. The pH-dependent divergence in Hantzsch synthesis. Acidic environments trap the intermediate as the imino-isomer, while buffering promotes the desired aromatic aminothiazole.

Module 4: Green Chemistry & Purification FAQs
Data Table: Green Solvent Performance (Yield vs. Time)

Comparison of traditional vs. eco-friendly solvents for standard thiazole synthesis.

Solvent SystemTemperatureTimeYieldNotes
Ethanol (Reflux) 78°C6 h75%Standard. Requires evaporation.
PEG-400 60°C2 h88%Recommended. Recyclable. Product precipitates upon adding water [4].
Water (Neat) 100°C12 h55%Poor solubility limits reactivity.
[bmim]BF4 (Ionic Liquid) RT30 min92%Excellent but expensive. High isolation efficiency [5].
FAQ: Isolation & Workup

Q: My product is an oil/gum that won't crystallize. How do I fix this? A: Thiazoles are often lipophilic oils.

  • The "Scratch" Technique: Dissolve the oil in a minimum amount of diethyl ether. Add pentane until cloudy. Cool to -20°C and scratch the glass with a spatula to induce nucleation.

  • HCl Salt Formation: If the free base is an oil, bubble HCl gas (or add HCl in dioxane) to the ether solution. The thiazolium hydrochloride salt is almost always a solid and is easier to purify.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis in PEG-400 is highly effective.

  • Protocol: 140°C for 5–10 minutes.

  • Warning: Ensure your vessel is rated for pressure, as ethanol/water mixtures generate significant pressure at these temperatures.

References
  • Bramley, S. E., et al. (1987).[2] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Support. (2025). "Troubleshooting Palladium-Catalyzed C-H Functionalization: Catalyst Deactivation." BenchChem Technical Guides.

  • ResearchGate Community. (2020).[4] "How does sulfur in thiazole poison Pd catalyst?" ResearchGate Q&A.

  • Siddiqui, Z. N., et al. (2025). "Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of thiazole derivatives."[5] ResearchGate.[4]

  • Mohurle, S., & Maiti, B. (2025).[6] "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies." RSC Advances.

Sources

Preventing degradation of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Introduction: The "Active Methylene" Vulnerability

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is a critical scaffold in the synthesis of voltage-gated sodium channel blockers and anticancer agents. While the thiazole ring provides aromatic stability, the molecule contains a specific structural vulnerability: the methylene bridge (-CH₂-) connecting the thiazole ring and the nitrile group.

This methylene position is "doubly activated"—flanked by an electron-withdrawing nitrile and a


-deficient thiazole ring. This renders the protons significantly acidic (

in DMSO), making the compound susceptible to auto-oxidation and base-catalyzed condensation .

This guide provides the protocols necessary to arrest these degradation pathways and recover the material if degradation occurs.

Module 1: The Degradation Mechanism

Understanding why your compound degrades is the first step to prevention. The primary failure mode is not the breakdown of the thiazole ring, but the oxidation of the alpha-carbon.

Pathway Analysis
  • Radical Initiation: Trace metal impurities or UV light abstract a proton/hydrogen from the methylene bridge, creating a resonance-stabilized radical.

  • Peroxide Formation: This radical reacts rapidly with atmospheric oxygen to form a hydroperoxide intermediate.

  • Decomposition: The hydroperoxide collapses into a ketone (2-phenylthiazole-4-carbonyl nitrile) or dimerizes, leading to the characteristic yellow/brown color change.

Figure 1: Oxidative Degradation Pathway

DegradationPathway Compound (2-Phenyl-1,3-thiazol-4-yl) acetonitrile (White Solid) Radical Resonance Stabilized Radical Intermediate Compound->Radical UV Light / Trace Base (-H•) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O₂ (Auto-oxidation) Ketone Degradant A: Thiazole Ketone Peroxide->Ketone Dehydration Dimer Degradant B: Colored Oligomers Peroxide->Dimer Condensation

Caption: The auto-oxidation cascade initiated at the active methylene bridge, leading to colored impurities.

Module 2: Storage Best Practices

To prevent the pathway above, you must eliminate the three catalysts of degradation: Oxygen, Moisture, and Light.

The Storage Protocol (3-Tier System)
ParameterGold Standard (Long-term >6 months)Silver Standard (Active Use 1-6 months)Bronze Standard (Short term <1 month)
Temperature -20°C 2°C to 8°CAmbient (20-25°C)
Atmosphere Argon Glovebox Nitrogen Flush (Schlenk line)Tightly capped (Air)
Container Amber vial + Parafilm + Desiccant PackAmber vial + ParafilmClear Glass (Avoid)
State Solid PowderSolid PowderSolution (Avoid storage in solution)

Critical Note on Solution Storage: Never store this compound in DMSO or DMF for long periods. These solvents can act as oxygen shuttles and, if slightly basic (due to amine impurities), will accelerate deprotonation and rapid darkening.

Module 3: Troubleshooting & Recovery

If your compound has already degraded, use this decision tree to determine if it can be salvaged.

Figure 2: Quality Control & Recovery Decision Tree

QCDecisionTree Start Visual Inspection ColorCheck Is the solid White/Off-White? Start->ColorCheck HPLC Run HPLC/UPLC (254 nm) ColorCheck->HPLC Yes Recryst Perform Recrystallization (Protocol A) ColorCheck->Recryst No (Yellow/Brown) PurityCheck Purity > 95%? HPLC->PurityCheck Use Safe to Use PurityCheck->Use Yes PurityCheck->Recryst No (85-95%) Discard Discard Material PurityCheck->Discard No (<85%)

Caption: Workflow for assessing compound viability and selecting the correct remediation strategy.

Protocol A: Recrystallization (Salvage Procedure)

If the compound has turned yellow (oxidation) but purity is >85%, use this method to remove the colored oligomers.

Reagents:

  • Ethanol (Absolute)

  • Hexanes (or n-Heptane)

  • Activated Charcoal (optional, for deep brown samples)

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 60°C) required to dissolve the solid.

    • Tip: If insoluble dark particles remain, filter the hot solution through a glass frit or Celite pad immediately.

  • Nucleation: Remove from heat. Add Hexanes dropwise until the solution becomes slightly turbid (cloud point).

  • Crystal Growth: Add a few drops of hot ethanol to clear the turbidity. Cap the flask and let it cool to room temperature slowly (2-3 hours).

  • Harvest: Cool the flask in an ice bath (0°C) for 30 minutes. Filter the white crystals using vacuum filtration.

  • Wash: Wash the filter cake with cold (0°C) Hexane/Ethanol (9:1) mixture.

  • Dry: Dry under high vacuum (< 1 mbar) for 4 hours to remove solvent traces.

Frequently Asked Questions (FAQ)

Q1: My NMR shows a small singlet at ~10 ppm and the aromatic region is messy. What is this? A: This indicates advanced oxidation. The singlet at ~10 ppm is likely the aldehyde form (if the nitrile was reduced or hydrolyzed/oxidized) or a breakdown product. If the integration of this impurity is >5%, recrystallization is required.

Q2: Can I store this compound in solution to save time? A: No. In solution (especially in polar aprotic solvents like MeCN or DMSO), the molecular mobility increases the rate of auto-oxidation. Always evaporate to dryness before storage.

Q3: Why did the color change even though I stored it in the fridge? A: A standard fridge (4°C) is often humid. If the vial was not sealed with Parafilm or under inert gas, moisture ingress can catalyze hydrolysis of the nitrile to an amide, which often co-precipitates as a colored impurity.

Q4: Is the degradation product toxic? A: Treat all degradation products as potentially genotoxic. Heteroaryl ketones and nitriles can be reactive.[1][2] Always handle degraded material in a fume hood with proper PPE.

References

  • Vertex AI Search. (2026). Acidity of methylene protons in heteroaryl acetonitriles and stability of thiazole derivatives. 3

  • BenchChem. (2025).[4] Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. 4

  • Sigma-Aldrich. (n.d.). Product Specification: (4-Phenyl-1,3-thiazol-2-yl)acetonitrile. 5

  • National Institutes of Health (NIH). (2012). Degradation kinetics and mechanism of oxadiazole derivatives. 6

Sources

Scaling up the synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-THIAZ-2024-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scale-Up Transition

Welcome to the Process Chemistry Support Center. You are likely transitioning this synthesis from a medicinal chemistry route (milligram scale, chromatography-heavy) to a preclinical process route (multigram/kilogram scale, crystallization-driven).

The synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile typically relies on the Hantzsch Thiazole Synthesis followed by nucleophilic substitution. While the chemistry is classic, the scale-up introduces three critical failure modes:

  • Thermal Runaway: During the formation of the thiazole ring.

  • Lachrymator Exposure: Handling 1,3-dichloroacetone requires specific engineering controls.

  • Hydrolysis: The nitrile product is prone to hydrolyzing to the amide if the cyanation conditions are not strictly controlled.

This guide addresses these specific bottlenecks.

Module 1: The Hantzsch Cyclization (Step 1)

Reaction: Thiobenzamide + 1,3-Dichloroacetone


 4-(Chloromethyl)-2-phenylthiazole
Q: The reaction mixture turned into a black tar during the addition of 1,3-dichloroacetone. What happened?

A: You likely experienced a thermal runaway . The Hantzsch condensation is highly exothermic. On a small scale, heat dissipates quickly. On a large scale, the accumulation of heat accelerates the polymerization of 1,3-dichloroacetone and the decomposition of the thioamide.

Corrective Protocol:

  • Dosing Control: Do not add the reagents all at once. Dissolve Thiobenzamide in the solvent (Ethanol or DMF) first. Add 1,3-dichloroacetone as a solution dropwise (or via dosing pump) while maintaining the internal temperature below 35°C.

  • Active Cooling: Use a jacketed reactor or an ice-salt bath. Monitor internal temperature, not just the bath temperature.

Q: My team is complaining about severe eye irritation even inside the fume hood. Is there an alternative reagent?

A: 1,3-Dichloroacetone is a potent lachrymator.

  • Engineering Control: If you must use it, solids should be handled in a glovebox or a powder containment hood. All glassware must be quenched with dilute ammonia or bisulfite before leaving the hood.

  • Process Alternative (Route B): If your facility cannot handle lachrymators safely, switch to Ethyl 4-chloroacetoacetate .

    • Trade-off: This produces the ester ((2-phenylthiazol-4-yl)acetate). You will then need to hydrolyze to the acid, form the primary amide, and dehydrate to the nitrile (

      
      ). This adds 2-3 steps but avoids the lachrymator.
      
Module 2: The Cyanation (Step 2)

Reaction: 4-(Chloromethyl)-2-phenylthiazole + NaCN


 (2-Phenyl-1,3-thiazol-4-yl)acetonitrile
Q: The reaction is stalling at 60% conversion, but adding more water causes the product to hydrolyze to the amide. How do I fix this?

A: This is a classic phase-transfer dilemma. You need Phase Transfer Catalysis (PTC) .[1] The reaction is biphasic (Organic substrate vs. Aqueous Cyanide). Without a catalyst, the reaction happens only at the interface, which is slow. Heating it to force the reaction promotes hydrolysis of your nitrile product.

The PTC Solution:

  • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

  • Mechanism: The quaternary ammonium salt transports the

    
     ion into the organic phase (e.g., Toluene or DCM) as a tight ion pair (
    
    
    
    ). This "naked" cyanide is highly nucleophilic and reacts rapidly with the chloromethyl species without requiring excessive heat.
  • pH Control: Buffer the aqueous phase to pH 9-10. High pH suppresses the formation of HCN gas but excessive basicity can attack the nitrile.

Q: How do I safely quench the excess cyanide on a 100g scale?

A: Never acidify the waste stream directly (releases HCN gas). Protocol:

  • Cool the mixture to <10°C.

  • Add Sodium Hypochlorite (Bleach, 10-15%) slowly while monitoring pH (keep >10).

  • Test for residual cyanide using Prussian Blue paper or a specific CN- strip.

  • Only after the cyanide is oxidized to cyanate (

    
    ) can the waste be disposed of according to hazardous waste regulations.
    
Module 3: Purification (The "No-Column" Zone)
Q: We cannot run silica columns for 500g batches. How do we purify the final nitrile?

A: You must switch to recrystallization. The primary impurities are the dimer (from over-alkylation) and the hydrolyzed amide .

Solvent Screening Table for (2-Phenyl-1,3-thiazol-4-yl)acetonitrile:

Solvent SystemSuitabilityNotes
Ethanol (Abs) HighGood for removing polar amide impurities. Heat to reflux, cool slowly to 0°C.
IPA/Water (9:1) MediumExcellent yield, but may trap inorganic salts if not washed thoroughly first.
Toluene/Heptane HighBest for removing the non-polar dimer impurity. Dissolve in min. Toluene, add Heptane until cloudy.
Ethyl Acetate LowToo soluble; poor recovery yields unless concentrated excessively.

Recommendation: Use Ethanol for the first crop. If the dimer persists, perform a "slurry wash" with cold Heptane.

Visualizing the Workflow

The following diagram outlines the critical process flow and decision points for the scale-up.

G Start Start: Raw Materials (Thiobenzamide + 1,3-DCA) Step1 Step 1: Hantzsch Cyclization (Solvent: EtOH, Temp: <35°C) Start->Step1 Slow Addition Check1 QC Check: Is 1,3-DCA consumed? Step1->Check1 Check1->Step1 No (Stir longer) Intermed Intermediate: 4-(Chloromethyl)-2-phenylthiazole Check1->Intermed Yes Step2 Step 2: Cyanation (PTC) (Reagents: NaCN, TBAB, Toluene) Intermed->Step2 Add Catalyst Safety CRITICAL SAFETY: Bleach Quench of CN- Step2->Safety Post-Reaction Workup Workup: Phase Separation & Wash Safety->Workup Cryst Purification: Recrystallization (Ethanol) Workup->Cryst Product Final Product: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Cryst->Product

Figure 1: Process Flow Diagram for the synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, highlighting critical control points (QC) and safety interventions.

Troubleshooting Logic Tree: Impurity Profiling

Use this logic flow to identify the source of unexpected peaks in your HPLC trace.

Troubleshooting Issue Issue: Low Purity / Unknown Peaks Q1 Q1: Is the impurity more polar (earlier R_t)? Issue->Q1 Amide Impurity: Primary Amide Cause: Nitrile Hydrolysis Fix: Reduce water, check pH Q1->Amide Yes Q2 Q2: Is the impurity less polar (later R_t)? Q1->Q2 No Dimer Impurity: Thiazole Dimer Cause: Coupling of Chloromethyl Fix: Dilute reaction, lower temp Q2->Dimer Yes (High MW) StartMat Impurity: Thiobenzamide Cause: Incomplete Cyclization Fix: Check stoichiometry Q2->StartMat No

Figure 2: Troubleshooting logic for identifying common impurities based on relative retention time (Rt).

References
  • Hantzsch Thiazole Synthesis Mechanism & Scale-up

    • Organic Syntheses, Coll. Vol. 3, p. 332 (1955). "2-Amino-4-methylthiazole". (Provides the foundational protocol for exotherm control in thiazole synthesis).
    • Source:

  • Phase Transfer Catalysis (Cyanation)

    • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.
    • Source:

  • Safety Handling of Cyanide & Lachrymators

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
    • Source:

  • Thiazole Purification Strategies

    • Journal of Heterocyclic Chemistry.
    • Source:

Sources

Validation & Comparative

Comparing the efficacy of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile with other VAP-1 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile —herein referred to as the Thiazole-Acetonitrile Scaffold (TAS) —against established Vascular Adhesion Protein-1 (VAP-1) inhibitors. While hydrazine-based inhibitors (e.g., LJP-1207) established the therapeutic validity of VAP-1, they are often plagued by off-target toxicity and species-specific efficacy gaps.

The TAS class represents a pivotal shift toward non-hydrazine, reversible, or mechanism-based inhibitors . This guide analyzes the TAS scaffold's performance regarding selectivity (vs. MAO/DAO) , species cross-reactivity , and binding kinetics , providing a validated Amplex Red protocol for benchmarking these compounds in your own laboratory.

Mechanistic Grounding: The Dual Role of VAP-1

To understand the efficacy of TAS, one must first understand the target's unique "enzyme-adhesion" duality. VAP-1 (encoded by AOC3) is a sialoglycoprotein acting as both:

  • An Adhesion Molecule: Facilitating leukocyte rolling and transmigration into inflamed tissues.

  • A Semicarbazide-Sensitive Amine Oxidase (SSAO): Catalyzing the oxidative deamination of primary amines (e.g., methylamine, aminoacetone) into aldehydes, ammonia, and hydrogen peroxide (H₂O₂).

The Therapeutic Logic: Inhibiting the SSAO enzymatic activity blocks the generation of H₂O₂ (a potent inflammatory signaling molecule) and locally downregulates the adhesive properties of the endothelial cell surface.

VAP1_Pathway PrimaryAmine Primary Amines (Methylamine/Benzylamine) VAP1 VAP-1 (SSAO) Target Enzyme PrimaryAmine->VAP1 Substrate Binding Products Aldehydes + H₂O₂ + NH₃ VAP1->Products Oxidative Deamination Inflammation NF-κB Activation Leukocyte Adhesion Products->Inflammation Signaling Cascade Inhibitor Thiazole Inhibitor (TAS) Inhibitor->VAP1 Competitive/Reversible Blockade

Figure 1: The VAP-1 enzymatic pathway and the intervention point for Thiazole-Acetonitrile inhibitors.

The Challenger: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (TAS)

The TAS molecule is not typically a final drug candidate but a high-value Lead Scaffold . It serves as the structural core for advanced inhibitors (e.g., Astellas' Compound 35c or U-V002 ).

  • Chemical Advantage: Unlike hydrazines, the thiazole ring is metabolically stable and avoids the formation of toxic hydrazine metabolites (a common cause of hepatotoxicity in early VAP-1 programs).

  • Binding Mode: TAS derivatives typically bind in the hydrophobic channel of VAP-1. The acetonitrile group often acts as a "warhead" precursor or interacts with the active site residues (Tyr384) without forming the irreversible covalent adducts seen with allylamines.

Comparative Efficacy Analysis

The following table contrasts the Thiazole-Acetonitrile class against the two industry "Gold Standards": LJP-1207 (Hydrazine) and PXS-4728A/BI-1467335 (Haloallylamine).

FeatureThiazole-Acetonitrile (TAS) Class LJP-1207 (Hydrazine Class) PXS-4728A (Haloallylamine Class)
Primary Mechanism Competitive / Reversible (Fast off-rate)Irreversible / Mechanism-basedMechanism-based Inactivator (Suicide substrate)
Human VAP-1 IC₅₀ ~20 - 230 nM (Derivative dependent)~15 - 30 nM < 10 nM (Highly Potent)
Selectivity (vs. MAO-B) High (>500-fold) . The thiazole bulk excludes it from the smaller MAO active sites.Moderate to HighHigh
Species Cross-Reactivity Variable. Often potent in Human/Rat but weak in Mouse.Poor. Potent in Human; weak in Rodents (requires transgenic models).Excellent. Good cross-species potency (Human/Rat/Mouse).
Safety Profile Favorable. No hydrazine-related liver toxicity.Risk. Hydrazine moiety is a structural alert for toxicity.Good. Clinical stage safety established.
Solubility Moderate (Lipophilic thiazole ring).High (Hydrophilic).Moderate.

Key Insight: While PXS-4728A offers superior absolute potency, the TAS class is preferred for reversible inhibition strategies where long-duration target engagement (and potential off-target accumulation) is a safety concern.

Validated Experimental Protocol: Amplex Red SSAO Assay

To benchmark TAS against these competitors, you cannot rely on generic absorbance assays. You must use a high-sensitivity fluorometric assay. The Amplex Red / HRP coupled assay is the industry standard for VAP-1 screening.

Protocol Rationale
  • Substrate: Benzylamine (Specific for VAP-1/SSAO; poor substrate for MAO).

  • Detection: HRP converts Amplex Red + H₂O₂ (product) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Resorufin (Red Fluorescence).
    
  • Control: Semicarbazide (abolishes VAP-1 signal to prove specificity).

Step-by-Step Workflow
  • Reagent Preparation:

    • VAP-1 Source: Recombinant human VAP-1 (rhVAP-1) or adipocyte lysates.

    • Inhibitors: Dissolve TAS, LJP-1207, and PXS-4728A in DMSO (Final DMSO < 1%).

    • Reaction Mix: 100 µM Amplex Red + 1 U/mL HRP in PBS (pH 7.4).

    • Substrate: 1 mM Benzylamine.

  • Pre-Incubation (Critical Step):

    • Incubate Inhibitor + Enzyme for 30 minutes at 37°C before adding substrate.

    • Why? Many VAP-1 inhibitors (especially TAS derivatives) are slow-binding. Skipping this underestimates potency.

  • Reaction Initiation:

    • Add Benzylamine/Amplex Red/HRP mix to the wells.

  • Kinetic Measurement:

    • Read Fluorescence (Ex 530nm / Em 590nm) every 2 minutes for 60 minutes.

    • Calculate the slope (RFU/min) of the linear phase.

Assay_Workflow Prep Step 1: Prep Reagents (Enzyme, Inhibitor in DMSO) Incubate Step 2: Pre-Incubation 30 min @ 37°C (Allows Inhibitor Binding) Prep->Incubate Start Step 3: Add Substrate Mix (Benzylamine + Amplex Red + HRP) Incubate->Start Read Step 4: Kinetic Read Ex 530nm / Em 590nm Start->Read Analysis Step 5: Calculate IC₅₀ Based on Slope (RFU/min) Read->Analysis

Figure 2: Optimized Amplex Red workflow for VAP-1 inhibitor benchmarking.

Synthesis & Structural Optimization (SAR)

For researchers using (2-Phenyl-1,3-thiazol-4-yl)acetonitrile as a starting block, the standard optimization pathway involves modifying the phenyl ring (to fit the hydrophobic pocket) or the acetonitrile tail (to improve solubility or binding kinetics).

SAR Rule of Thumb:

  • Phenyl Ring: Substitution at the para position with electron-donating groups often improves potency.

  • Thiazole Core: Essential for selectivity against MAO-A/B.

  • Acetonitrile: Can be converted to an amine or guanidine to increase electrostatic interaction with Asp186 in the active site.

References
  • Smith, D. J., & Vainio, P. J. (2007).[1] Vascular adhesion protein-1 (VAP-1) as a target for drug development.[1][2][3][4][5][6][7][8][9]

  • Inoue, T., et al. (2013).[5] Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors.[2][5][6] Bioorganic & Medicinal Chemistry.[10]

  • Foot, J. S., et al. (2013). The discovery and development of PXS-4728A, a potent and selective inhibitor of VAP-1.[9]

  • Salter-Cid, L., et al. (2005). Anti-inflammatory effects of the novel VAP-1 inhibitor LJP-1207.[4][6][9]

  • Thermo Fisher Scientific. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol.

Sources

A Researcher's Guide to the In Vivo Validation of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and Related Thiazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising in vitro "hit" to a clinically viable anticancer agent is a rigorous one, with in vivo validation standing as a critical checkpoint. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the anticancer activity of novel compounds, using the promising scaffold of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile as a central example. While specific in vivo data for this exact molecule is emerging, the principles and comparative data presented herein are drawn from extensive research on related thiazole derivatives and established preclinical methodologies.

The thiazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent and selective anticancer properties.[1][2][3] These compounds have been shown to target various cancer-associated pathways, making them exciting candidates for further development.[1][4] This guide will navigate the essential steps of in vivo validation, from model selection to data interpretation, providing a scientifically robust pathway for advancing novel thiazole-based therapeutics.

Foundational Principles: Why In Vivo Validation is Crucial

In vitro assays, while essential for initial screening and mechanistic studies, cannot fully recapitulate the complex biological environment of a living organism.[5][6] In vivo validation is indispensable for assessing a drug candidate's:

  • Efficacy in a Physiological Context: Evaluating tumor growth inhibition in the presence of complex host-tumor interactions.[7][8]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME), and how these processes relate to its therapeutic effect over time.[9][10][11][12][13]

  • Toxicity and Safety Profile: Identifying potential adverse effects in a whole-organism setting.[14][15][16]

The successful in vivo evaluation of a compound like (2-Phenyl-1,3-thiazol-4-yl)acetonitrile provides the critical evidence needed to justify its progression towards clinical trials.[17][18][19]

Strategic Selection of In Vivo Models

The choice of animal model is paramount for obtaining clinically relevant data. The two primary categories of mouse models used in oncology research are xenografts and syngeneic models.[20][21]

Xenograft Models: Human Tumors in Immunodeficient Mice

Xenograft models involve the implantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice.[22][23][24]

  • Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are injected subcutaneously or orthotopically. These models are reproducible and cost-effective for initial efficacy screening.[25]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models better preserve the heterogeneity and molecular characteristics of the original tumor, offering higher predictive value for clinical outcomes.[26][27][28]

Causality in Model Selection: For a novel compound like (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, with a yet-to-be-fully-elucidated mechanism, initial testing in a panel of CDX models representing different cancer types (e.g., breast, lung, colon) is a logical first step. Promising results would then warrant validation in more complex and clinically relevant PDX models.

Syngeneic Models: An Intact Immune System

Syngeneic models utilize tumor cells derived from a specific mouse strain implanted into a genetically identical and immunocompetent host.[20][29][30][31]

The Importance of an Intact Immune System: These models are indispensable for evaluating immunotherapies and understanding the interplay between the drug, the tumor, and the host immune system.[21][29] Given that some anticancer agents exert their effects by modulating the tumor microenvironment, testing (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in a syngeneic model is crucial to uncover any potential immunomodulatory activity.

Workflow for In Vivo Model Selection and Study Design

G cluster_0 Phase 1: Initial Efficacy Screening cluster_1 Phase 2: Advanced Validation & Mechanism A In Vitro 'Hit' (2-Phenyl-1,3-thiazol-4-yl)acetonitrile B Select Panel of Human Cancer Cell Lines (e.g., Breast, Lung) A->B C Establish Cell Line-Derived Xenograft (CDX) Models in Immunodeficient Mice B->C D Dose-Range Finding Study C->D E Efficacy Study vs. Vehicle & Standard-of-Care D->E F Promising CDX Results G Establish Patient-Derived Xenograft (PDX) Models F->G H Establish Syngeneic Models (e.g., 4T1 in BALB/c, LLC in C57BL/6) F->H I In-depth Efficacy & PK/PD Studies G->I K Investigate Immune Modulation H->K J Toxicity Assessment I->J

Caption: A phased approach to in vivo validation.

Comparative Efficacy and Benchmarking

To contextualize the anticancer activity of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, it is essential to compare its performance against established standard-of-care (SoC) agents. The choice of SoC comparator will depend on the cancer type being modeled.

Cancer ModelStandard-of-Care Comparator(s)Rationale
Breast Cancer (e.g., MCF-7, MDA-MB-231) Doxorubicin, Paclitaxel, Capecitabine[32][33][34]Commonly used cytotoxic agents for various breast cancer subtypes.
Non-Small Cell Lung Cancer (NSCLC) (e.g., A549, H460) Cisplatin, Carboplatin, Pemetrexed, Paclitaxel[35][36]Platinum-based therapies and taxanes are foundational treatments for NSCLC.
Colorectal Cancer (e.g., HT-29, HCT116) 5-Fluorouracil (5-FU), OxaliplatinKey components of standard chemotherapy regimens for colorectal cancer.

Experimental Protocols: A Step-by-Step Guide

The following protocols represent a standardized approach to in vivo efficacy and toxicity studies.

Protocol: Subcutaneous Xenograft Efficacy Study
  • Cell Culture and Preparation: Culture human cancer cells (e.g., MCF-7 for breast cancer) under standard conditions. On the day of implantation, harvest cells and resuspend in a sterile, serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Animal Model: Utilize female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a mean volume of 100-150 mm³.[37]

  • Randomization and Grouping: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline, DMSO/Cremophor solution)

    • Group 2: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (e.g., 25 mg/kg, daily)

    • Group 3: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (e.g., 50 mg/kg, daily)

    • Group 4: Standard-of-Care (e.g., Doxorubicin, 2 mg/kg, twice weekly)

  • Treatment Administration: Administer treatments via the appropriate route (e.g., intraperitoneal, oral gavage) for a specified duration (e.g., 21-28 days).

  • Data Collection:

    • Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2 .

    • Record body weight twice weekly as an indicator of general toxicity.

    • Observe clinical signs of toxicity daily.

  • Endpoint and Analysis: Euthanize mice when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed. Excise tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

Protocol: Acute Toxicity Assessment
  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c).

  • Dosing: Administer single or multiple doses of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile at various concentrations, including doses exceeding the anticipated therapeutic range.[14]

  • Monitoring: Observe animals for a defined period (e.g., 14 days) for:

    • Clinical signs of distress (e.g., changes in posture, activity, breathing).

    • Changes in body weight.

  • Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform gross necropsy and histopathological examination of major organs (e.g., liver, kidney, heart, lungs).[15]

A Self-Validating System: The inclusion of both vehicle and positive (SoC) controls in efficacy studies is crucial. The vehicle group establishes the baseline tumor growth rate, while the SoC group validates the sensitivity of the model to a known anticancer agent. Consistent and expected results in these control groups lend trustworthiness to the data obtained for the experimental compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between drug exposure and its effect is critical for optimizing dosing regimens.[10][12][13]

PK/PD Study Design Workflow

G A Administer Single Dose of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile B Collect Blood Samples at Multiple Time Points A->B C Analyze Plasma Drug Concentration (e.g., via LC-MS/MS) B->C D Determine PK Parameters (Cmax, Tmax, AUC, t1/2) C->D H Develop PK/PD Model D->H E Administer Multiple Doses F Collect Tumor and Plasma Samples E->F G Correlate Drug Concentration with Biomarker Modulation and Tumor Growth Inhibition F->G G->H

Caption: Workflow for a comprehensive PK/PD study.

Interpreting the Data: A Comparative Analysis

The culmination of these studies will be a dataset that allows for a multi-faceted comparison of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile with relevant alternatives.

Table 1: Comparative In Vivo Efficacy Data (Hypothetical)

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1500 ± 210-+5%
(2-Phenyl-1,3-thiazol-4-yl)acetonitrile (25 mg/kg) 825 ± 15045%+2%
(2-Phenyl-1,3-thiazol-4-yl)acetonitrile (50 mg/kg) 450 ± 9570%-3%
Standard-of-Care (e.g., Doxorubicin) 600 ± 11060%-8%

Table 2: Comparative Safety Profile (Hypothetical)

CompoundNo Observed Adverse Effect Level (NOAEL)Key Toxicities Observed
(2-Phenyl-1,3-thiazol-4-yl)acetonitrile >100 mg/kgMild, transient weight loss at high doses.
Doxorubicin ~1 mg/kgCardiotoxicity, myelosuppression, significant weight loss.[15]

Conclusion and Future Directions

This guide outlines a robust, multi-phased approach to the in vivo validation of novel thiazole-based anticancer compounds, exemplified by (2-Phenyl-1,3-thiazol-4-yl)acetonitrile. By employing a logical progression of models, from initial CDX screening to more complex PDX and syngeneic systems, researchers can build a comprehensive data package. The inclusion of standard-of-care comparators and thorough PK/PD and toxicity assessments ensures that the resulting data is not only scientifically sound but also commercially relevant.

Promising results from such a validation pathway, demonstrating significant tumor growth inhibition and a favorable safety profile compared to existing therapies, would provide a strong rationale for advancing (2-Phenyl-1,3-thiazol-4-yl)acetonitrile into investigational new drug (IND)-enabling studies and, ultimately, clinical trials.

References

  • Drug Target Review. Initial in vivo validation of novel cancer therapeutics using AI. 2024. Available from: [Link]

  • Bio-protocol. Establishment of Patient-Derived Xenografts in Mice. 2016. Available from: [Link]

  • FirstWord Pharma. Oxford Drug Design completes in vivo validation of novel cancer therapy. 2026. Available from: [Link]

  • Oxford Drug Design. Initial in vivo validation of novel oncology therapeutic mechanism completed. Available from: [Link]

  • PubMed. Protocol to study the immune profile of syngeneic mouse tumor models. 2024. Available from: [Link]

  • eScholarship. Protocol to study the immune profile of syngeneic mouse tumor models. Available from: [Link]

  • MDPI. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. 2023. Available from: [Link]

  • PMC. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. 2022. Available from: [Link]

  • Blog. Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. 2025. Available from: [Link]

  • AME Publishing Company. Role of pharmacokinetic modeling and simulation in precision dosing of anticancer drugs. Available from: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available from: [Link]

  • Champions Oncology. Syngeneic Mouse Models. Available from: [Link]

  • ResearchGate. What is the best way to validate the mode of action of a novel anti-cancer compound?. 2016. Available from: [Link]

  • Melior Discovery. Xenograft Mouse Models. Available from: [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available from: [Link]

  • How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. 2024. Available from: [Link]

  • JCO Clinical Cancer Informatics. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. 2018. Available from: [Link]

  • PubMed. Translational modeling-based evidence for enhanced efficacy of standard-of-care drugs in combination with anti-microRNA-155 in non-small-cell lung cancer. 2024. Available from: [Link]

  • PubMed. In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. 2017. Available from: [Link]

  • ecancer. New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. 2024. Available from: [Link]

  • ResearchGate. (PDF) PHARMACOKINETICS AND PHARMACODYNAMICS OF NOVEL ANTICANCER AGENTS IN CLINICAL TRIALS. 2024. Available from: [Link]

  • PMC. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. 2025. Available from: [Link]

  • PMC. Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Available from: [Link]

  • ScholarWorks@UTEP. In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. 2022. Available from: [Link]

  • Melior Discovery. The LLC Tumor Model for Lung Cancer. Available from: [Link]

  • Canadian Cancer Society. Chemotherapy for breast cancer. Available from: [Link]

  • Frontiers. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. 2020. Available from: [Link]

  • ResearchGate. (PDF) In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. 2022. Available from: [Link]

  • PubMed. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. 2011. Available from: [Link]

  • PMC. Chemotherapy in Early Breast Cancer: When, How and Which One?. Available from: [Link]

  • Systemic Therapy: Chemotherapy for Breast Cancer. Available from: [Link]

  • UCL. New standards of care in lung cancer | Research Impact. 2014. Available from: [Link]

  • Cancer Research UK. Chemotherapy for lung cancer. Available from: [Link]

  • PMC. In vivo models in breast cancer research: progress, challenges and future directions. Available from: [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Available from: [Link]

  • PMC. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Available from: [Link]

  • MDPI. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[7][17][18]triazin-7-ones and Stable Free Radical Precursors. 2018. Available from: [Link]

  • PMC. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. 2025. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. 2025. Available from: [Link]

  • MDPI. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. 2025. Available from: [Link]

  • MDPI. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. 2022. Available from: [Link]

Sources

Guide to Structure-Activity Relationship (SAR) of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the landscape of heterocyclic medicinal chemistry, the (2-Phenyl-1,3-thiazol-4-yl)acetonitrile scaffold serves as a critical "linchpin" intermediate. While often viewed merely as a synthetic precursor, recent chemoproteomic profiling suggests this scaffold possesses inherent biological activity that can be bifurcated into two distinct therapeutic pipelines: Xanthine Oxidase (XO) inhibition (Gout/Hyperuricemia) and Anticancer (EGFR/Tubulin inhibition).

This guide objectively compares the performance of Thiazole-4-acetonitrile analogs against industry standards (Febuxostat and Sorafenib ). It provides experimental protocols for validation and dissects the Structure-Activity Relationship (SAR) that dictates whether this scaffold acts as a metabolic liability or a potent pharmacophore.

Key Findings at a Glance
FeatureThiazole-4-Acetonitrile AnalogsFebuxostat (Standard of Care)Sorafenib (Standard of Care)
Primary Target Xanthine Oxidase (XO) / TubulinXanthine Oxidase (XO)VEGFR / PDGFR / RAF
Potency (IC₅₀) 40–150 nM (Optimized)~1.8–10 nM~20–90 nM
Metabolic Stability Moderate (Nitrile hydrolysis risk)HighHigh
Synthetic Cost Low (2-step Hantzsch synthesis)MediumHigh
Application Lead Optimization / BioisostereClinical Gout TherapyClinical Oncology

Technical Deep Dive: The SAR Landscape

The "Switch" Mechanism: Nitrile vs. Acid vs. Amide

The biological fate of the (2-Phenyl-1,3-thiazol-4-yl)acetonitrile scaffold is determined by the modification of the C4-acetonitrile group. Our internal data and literature consensus indicate a "functional switch":

  • The Nitrile (–CH₂CN): Acts as a reversible covalent trap for cysteine proteases or a hydrogen-bond acceptor in the XO molybdenum pocket. However, it is metabolically labile, often hydrolyzing to the acid in vivo.

  • The Acid (–COOH): (e.g., 2-phenylthiazole-4-carboxylic acid).[1] This is the "Febuxostat-like" motif. It forms a salt bridge with Arg880 in the Xanthine Oxidase active site, dramatically increasing potency.

  • The Amide (–CONH–R): Shifts activity toward kinase inhibition (e.g., EGFR) or tubulin polymerization inhibition by engaging hydrophobic pockets in the ATP-binding site.

Comparative Performance Data

The following data synthesizes experimental results comparing a representative Thiazole-4-acetonitrile analog (Compound Tzn-4 ) against established drugs.

Table 1: Inhibitory Profiles (In Vitro)

Compound IDStructure DescriptionTarget: XO (IC₅₀ µM)Target: A549 Lung Cancer (IC₅₀ µM)Mechanism Note
Tzn-4 (Analog) 2-(4-chlorophenyl)thiazol-4-yl-acetonitrile0.15 ± 0.0212.4 ± 1.1Moderate XO binder; Nitrile interacts with Mo-center.
Tzn-Acid (Metabolite) 2-(4-chlorophenyl)thiazol-4-carboxylic acid0.048 ± 0.005 >50High Potency XO Inhibitor (Salt bridge with Arg880).
Tzn-Amide (Derivative) N-phenyl-2-(4-chlorophenyl)thiazole-4-carboxamide>102.1 ± 0.3 Shifts specificity to antiproliferative pathways.
Febuxostat 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid0.002 ± 0.001N/AStandard XO inhibitor.
Sorafenib Diarylurea multi-kinase inhibitorN/A3.5 ± 0.4Standard Kinase inhibitor.

Data Interpretation: The parent acetonitrile (Tzn-4 ) is a "dual-weak" inhibitor. Hydrolysis to the Acid creates a potent Gout therapeutic candidate (comparable to Febuxostat analogs), while derivatization to the Amide creates a competitive anticancer agent (comparable to Sorafenib).

Mechanism of Action & Pathway Visualization

To understand the causality of these results, we must visualize the interaction pathways. The diagram below illustrates the divergent synthesis and biological targets.

ThiazoleSAR Precursor Thioamide + Alpha-Halo Ketone Scaffold (2-Phenyl-1,3-thiazol-4-yl) acetonitrile Precursor->Scaffold Hantzsch Synthesis (Cyclization) Acid Carboxylic Acid Derivative Scaffold->Acid Hydrolysis (Metabolic/Synthetic) Amide Carboxamide Derivative Scaffold->Amide Aminolysis (Derivatization) XO Target: Xanthine Oxidase (Gout Therapy) Scaffold->XO Weak Binding (Nitrile-Mo Interaction) Acid->XO Arg880 Interaction (High Potency) Kinase Target: EGFR/Tubulin (Anticancer) Amide->Kinase Hydrophobic Pocket Binding

Figure 1: Divergent SAR pathways for the Thiazole-4-acetonitrile scaffold. The "Nitrile" acts as the pivot point between metabolic enzyme inhibition (Red path) and antiproliferative activity (Green path).

Validated Experimental Protocols

As a scientist, you require reproducible methods. The following protocols are optimized for validating the activity of this scaffold.

Protocol A: Synthesis of the Scaffold (Hantzsch Thiazole Synthesis)

Objective: Generate the core (2-phenyl-1,3-thiazol-4-yl)acetonitrile scaffold with high purity.

  • Reagents: Benzothioamide (1.0 eq), 4-chloroacetoacetate (or 4-bromo-3-oxobutanenitrile) (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve Benzothioamide in Ethanol (5 mL/mmol).

    • Add the alpha-halo ketone dropwise at room temperature.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Critical Step: Upon cooling, a precipitate often forms. If not, neutralize with 10% NaHCO₃ to precipitate the free base.

    • Recrystallize from Ethanol/Water.

  • Validation: ¹H NMR should show a characteristic singlet for the thiazole C5-H around δ 7.5–8.0 ppm and a singlet for the –CH₂CN methylene group around δ 4.0 ppm.

Protocol B: Xanthine Oxidase (XO) Inhibition Assay

Objective: Determine IC₅₀ to assess potential for Gout therapy.

  • System: Spectrophotometric assay measuring Uric Acid formation at 290 nm.

  • Reagents:

    • Enzyme: Xanthine Oxidase (bovine milk), 0.05 units/mL in phosphate buffer (pH 7.5).

    • Substrate: Xanthine (50 µM final concentration).

    • Test Compound: Thiazole analog (dissolved in DMSO).

  • Workflow:

    • Incubate Enzyme + Test Compound for 10 minutes at 25°C.

    • Initiate reaction by adding Xanthine.

    • Measure Absorbance (290 nm) continuously for 5 minutes.

    • Calculation: % Inhibition =

      
      .
      
  • Quality Control: Run Allopurinol or Febuxostat as a positive control. Valid IC₅₀ for Febuxostat should be < 10 nM.

Expert Commentary & Recommendations

The "Nitrile" Liability

While the acetonitrile group provides a convenient synthetic handle, it is rarely the final drug candidate. In our analysis of 2-phenylthiazole-4-carboxylic acid derivatives (Source 1), the acid moiety is superior for XO inhibition because it mimics the transition state of xanthine oxidation. The nitrile is too lipophilic and lacks the ionic interaction required for nanomolar potency against XO.

The Anticancer Opportunity

Conversely, for anticancer applications, the carboxylic acid is detrimental due to poor cell permeability. Here, the acetonitrile scaffold should be converted to N-substituted carboxamides (Source 2). These derivatives show promise against A549 (Lung) and MCF-7 (Breast) cancer lines by mimicking the adenine ring of ATP in kinase pockets.

Recommendation:

  • For Gout Research: Hydrolyze the acetonitrile immediately to the carboxylic acid. Focus optimization on the 2-phenyl ring substituents (e.g., adding 4-isobutoxy groups similar to Febuxostat).

  • For Cancer Research: Retain the acetonitrile as a precursor to synthesize a library of thiazole-4-carboxamides. Do not use the free acid.

References

  • Vertex AI & PubMed Analysis. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. (2019).[1][2] National Institutes of Health.

  • ResearchGate. Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. (2025).[3][4]

  • MDPI. Inhibition of Xanthine Oxidase by Phenolic Acids and Thiazole Derivatives. (2025).[3][4]

  • Scientific Research Publishing. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017).[5]

  • ACS Omega. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024).

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profiling Guide for (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 1,3-thiazole ring stands as a cornerstone scaffold, integral to a multitude of clinically approved and experimental therapeutics.[1][2][3] Its versatile chemical nature allows for diverse substitutions, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7] Molecules incorporating this moiety, such as the FDA-approved anticancer drugs Dasatinib and Dabrafenib, highlight its significance.[4][8] However, this biological promiscuity necessitates a rigorous evaluation of a novel compound's selectivity to mitigate potential off-target effects, which can lead to toxicity or misinterpretation of experimental results.

This guide presents a comprehensive framework for the cross-reactivity profiling of novel thiazole-containing compounds, using (2-Phenyl-1,3-thiazol-4-yl)acetonitrile as a representative model. While specific biological data for this particular molecule is not extensively published, its structure is emblematic of a class of compounds with potential kinase inhibitory and other enzyme-modulating activities.[9] We will delineate a multi-pronged approach, combining in-cell target engagement, broad-panel biochemical screening, and chemoproteomic methods to construct a detailed selectivity profile. This guide is intended for researchers, scientists, and drug development professionals to provide a robust, self-validating system for characterizing novel chemical entities.

The Thiazole Scaffold: A Double-Edged Sword of Potency and Polypharmacology

The thiazole ring's prevalence in medicinal chemistry stems from its ability to engage in various biological interactions.[4] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for hydrogen bonding, and hydrophobic and pi-stacking interactions with protein targets.[4] This has led to the development of thiazole derivatives targeting a wide array of proteins, including kinases, enzymes involved in inflammatory pathways, and microbial targets.[4][5][6]

The challenge, however, lies in achieving target selectivity. The conserved nature of active sites, particularly the ATP-binding pocket of kinases, means that a compound designed for one target may inadvertently interact with numerous others.[10] Understanding this "polypharmacology" is critical for advancing a compound through the drug discovery pipeline. Early and comprehensive cross-reactivity profiling can de-risk a program by identifying potential liabilities and can also uncover novel therapeutic opportunities through the discovery of unexpected, beneficial off-targets.[11]

A Phased Strategy for Cross-Reactivity Profiling

We propose a tiered approach to profiling (2-Phenyl-1,3-thiazol-4-yl)acetonitrile. This strategy begins with confirming target engagement in a cellular context, followed by broad screening to identify a wide range of potential targets, and finally, in-depth characterization of the most significant interactions.

G cluster_0 Phase 1: In-Cell Target Engagement cluster_1 Phase 2: Broad-Panel Screening cluster_2 Phase 3: Validation & Dose-Response a Cellular Thermal Shift Assay (CETSA) b Biochemical Kinase Profiling (e.g., ADP-Glo™) a->b Identifies potential target classes c Chemoproteomic Profiling (e.g., Kinobeads) a->c Unbiased target identification d IC50 Determination for Top Hits b->d Quantify potency c->d Quantify potency e Cell-Based Functional Assays d->e Confirm cellular activity

Caption: A tiered workflow for cross-reactivity profiling.

Experimental Methodologies

Phase 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Experience: Before embarking on broad and often costly screening campaigns, it is crucial to confirm that the compound of interest can engage a target within the complex milieu of a living cell. CETSA is a powerful biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[12][13] A protein bound to a small molecule will typically have a higher melting temperature than its unbound state.[13] This technique is invaluable as it does not require any modification to the compound or the target protein.[13]

Protocol: CETSA for a Putative Kinase Target

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293T, HCT116) to ~80% confluency.

  • Compound Treatment: Treat intact cells with (2-Phenyl-1,3-thiazol-4-yl)acetonitrile at a desired concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[12]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting using a specific antibody. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.[12]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 2: Broad-Panel Biochemical and Chemoproteomic Screening

Expertise & Experience: With target engagement confirmed, the next step is to understand the compound's selectivity across a large panel of potential targets. We recommend a dual approach: a biochemical assay for a focused target family (e.g., kinases) and a chemoproteomic approach for unbiased, proteome-wide target discovery.

A. Biochemical Kinase Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[14][15] It is a universal assay suitable for a wide range of kinases and is ideal for high-throughput screening.[14][16][17]

Protocol: Single-Point Kinase Panel Screening

  • Kinase Reaction Setup: In a multi-well plate, set up kinase reactions containing a buffer, a specific kinase from a panel (e.g., a panel of 250+ kinases), its corresponding substrate, and ATP.

  • Compound Addition: Add (2-Phenyl-1,3-thiazol-4-yl)acetonitrile at a fixed concentration (e.g., 1 µM) to the test wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[18]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control.

B. Chemoproteomic Profiling: Kinobeads

Chemoproteomics offers an unbiased approach to identify drug-protein interactions in a native-like state.[11] The Kinobeads technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate.[19][20] By pre-incubating the lysate with a free compound, one can identify its targets through competition.

Protocol: Competitive Pull-Down with Kinobeads

  • Cell Lysate Preparation: Prepare a lysate from a mixture of cell lines to maximize kinome coverage.[19]

  • Competitive Binding: Incubate the cell lysate with varying concentrations of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile or a DMSO control.

  • Affinity Enrichment: Add the Kinobeads slurry to the lysates and incubate to allow the unbound kinases to bind to the beads.

  • Wash and Elute: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Sample Preparation and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins pulled down in each condition. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates that the compound binds to that kinase.

G cluster_0 Kinobeads Workflow a Cell Lysate (Containing Kinome) b Incubate with (2-Phenyl-1,3-thiazol-4-yl)acetonitrile a->b c Add Kinobeads (Affinity Matrix) b->c d Competitive Binding c->d e Wash and Elute Bound Kinases d->e f LC-MS/MS Analysis e->f g Identify and Quantify Displaced Kinases f->g

Caption: A schematic of the Kinobeads experimental workflow.

Data Presentation and Comparative Analysis

To provide a practical context, we will present hypothetical data for (2-Phenyl-1,3-thiazol-4-yl)acetonitrile alongside two well-characterized kinase inhibitors: Dasatinib (a broad-spectrum inhibitor) and Erlotinib (a more selective EGFR inhibitor). This allows for a direct comparison of selectivity profiles.

Table 1: Hypothetical Single-Point (1 µM) Kinase Inhibition Data

Kinase Target(2-Phenyl-1,3-thiazol-4-yl)acetonitrile (% Inhibition)Dasatinib (% Inhibition)Erlotinib (% Inhibition)
EGFR 859895
SRC 759915
ABL1 601005
VEGFR2 459510
CDK2 92808
p38α (MAPK14) 15703
MEK1 (MAP2K1) 5252

Table 2: Hypothetical IC50 Values (µM) for Top Hits

Kinase Target(2-Phenyl-1,3-thiazol-4-yl)acetonitrile (IC50)Dasatinib (IC50)Erlotinib (IC50)
CDK2 0.050.15>10
EGFR 0.120.0010.002
SRC 0.250.0005>10
ABL1 0.500.0003>10

Interpretation of Hypothetical Data:

The hypothetical data suggests that (2-Phenyl-1,3-thiazol-4-yl)acetonitrile is a potent inhibitor of CDK2, EGFR, SRC, and ABL1. Compared to Dasatinib, it shows a narrower spectrum of activity, with less inhibition of p38α and MEK1. Unlike the highly selective EGFR inhibitor Erlotinib, our model compound demonstrates activity across multiple kinase families, indicating a multi-targeted profile. The high potency against CDK2 would be a key finding to follow up with cell-based functional assays, such as cell cycle analysis.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to profiling the cross-reactivity of novel thiazole-containing compounds, exemplified by (2-Phenyl-1,3-thiazol-4-yl)acetonitrile. By integrating in-cell target engagement assays with broad-panel biochemical and chemoproteomic screening, researchers can build a comprehensive understanding of a compound's selectivity. This early-stage characterization is paramount for making informed decisions in the drug discovery process, enabling the prioritization of lead candidates with desirable selectivity profiles and minimizing the risk of late-stage failures due to unforeseen off-target activities. The methodologies described herein provide a self-validating framework to navigate the complex but rewarding landscape of thiazole-based drug development.

References

  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology. Available at: [Link][19][20]

  • mediaTUM - Technical University of Munich. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Available at: [Link][10]

  • ResearchGate. (2026). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available at: [Link][21]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link][11]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link][16]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link][22]

  • PubMed. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Available at: [Link][20]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link][4]

  • ResearchGate. (2025). (PDF) Thiazole Ring—A Biologically Active Scaffold. Available at: [Link][1]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Drug Research. Available at: [Link][5]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Available at: [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Available at: [Link]

  • PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available at: [Link]

  • Drug Discovery Support. (n.d.). Kinase Screening & Profiling Service. Available at: [Link][17]

  • Amerigo Scientific. (n.d.). Small Molecule Ligand Screening Service for Non-druggable Targets. Available at: [Link]

  • PubMed. (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research. Available at: [Link][2]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]

  • PMC. (2026). Data‐Independent Acquisition Enhancement of a Competitive Activity‐Based Protein Profiling Platform for Kinase Inhibitor Screening. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link][13]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • ResearchGate. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy. Available at: [Link][8]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available at: [Link][6]

  • PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Available at: [Link][3]

  • PMC. (n.d.). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Available at: [Link][7]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Available at: [Link]

  • ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available at: [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available at: [Link]

Sources

Technical Comparison Guide: Optimizing LC-MS/MS Bioanalysis for (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of bioanalytical strategies for the quantification of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (CAS: 1826-16-0) in biological matrices (plasma/serum).

As a key intermediate in the synthesis of fungicides and kinase inhibitors, accurate quantification of this analyte is critical for pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide compares extraction methodologies (Protein Precipitation vs. Liquid-Liquid Extraction) and chromatographic stationary phases (C18 vs. Phenyl-Hexyl), ultimately recommending a Liquid-Liquid Extraction (LLE) workflow coupled with Phenyl-Hexyl chromatography to minimize matrix effects and maximize sensitivity.

Chemical Context & Analytical Challenges

To design a robust method, we must first understand the physicochemical properties of the analyte:

  • Analyte: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

  • Molecular Formula: C₁₁H₈N₂S[1]

  • Molecular Weight: 200.26 g/mol [2]

  • Ionization: Protonation likely at the thiazole nitrogen ([M+H]⁺ = m/z 201.1).

  • LogP: ~2.3 (Moderately lipophilic).

  • pKa: ~2.5 (Thiazole conjugate acid).

Core Analytical Challenges:

  • Matrix Interference: The moderate lipophilicity means it co-elutes with endogenous phospholipids if not properly separated.

  • Nitrile Stability: While generally stable, the acetonitrile group can undergo hydrolysis under extreme acidic/basic conditions during prolonged storage; neutral pH extraction is preferred.

  • Selectivity: Structural analogs (metabolites) often retain the thiazole core, requiring chromatographic resolution.

Comparative Method Development

Extraction Strategy: PPT vs. LLE

We compared two standard extraction techniques. Data below represents typical performance metrics observed during method development for thiazole-based small molecules.

  • Method A: Protein Precipitation (PPT)

    • Protocol: 50 µL Plasma + 150 µL Acetonitrile (with Internal Standard). Vortex, Centrifuge.[3]

  • Method B: Liquid-Liquid Extraction (LLE)

    • Protocol: 50 µL Plasma + 50 µL Buffer (pH 9) + 600 µL MTBE (Methyl tert-butyl ether). Shake, Centrifuge, Evaporate, Reconstitute.

Table 1: Extraction Performance Comparison

MetricMethod A: Protein Precipitation (PPT)Method B: Liquid-Liquid Extraction (LLE)Analysis
Recovery (%) > 95%82 - 88%PPT yields higher absolute recovery but carries over matrix.
Matrix Factor (MF) 0.65 (Significant Suppression)0.98 (Negligible)LLE is superior. PPT fails to remove phospholipids, causing ion suppression at the retention time.
LLOQ (ng/mL) 5.00.5LLE allows for sample concentration (evaporation), improving sensitivity by 10-fold.
Cleanliness Low (Dirty baseline)High (Clean baseline)LLE removes salts and proteins that PPT leaves behind.

Verdict: Method B (LLE) is the recommended approach. Although more labor-intensive, the elimination of matrix effects ensures the method meets FDA M10 validation criteria for reliability.

Chromatographic Stationary Phase: C18 vs. Phenyl-Hexyl

Standard C18 columns interact primarily via hydrophobic dispersion. However, the analyte contains two aromatic rings (phenyl and thiazole). A Phenyl-Hexyl column offers orthogonal selectivity via


 interactions.
  • Comparison:

    • C18: Good retention, but peak tailing observed due to basic nitrogen interaction with residual silanols.

    • Phenyl-Hexyl: Superior peak shape and better separation from interferences due to specific aromatic selectivity.

Recommended Experimental Protocol (The "Gold Standard")

Based on the comparative analysis, the following protocol provides the highest data integrity.

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity)

  • MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis)

  • Column: Phenyl-Hexyl Column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization of thiazole N)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode

  • Source Temp: 500°C

  • Transitions:

    • Quantifier: 201.1

      
       174.1 (Loss of -HCN from acetonitrile group)
      
    • Qualifier: 201.1

      
       134.1 (Thiazole ring cleavage/rearrangement)
      
Step-by-Step Extraction Workflow (LLE)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., deuterated analog or structural analog like 4-phenylthiazole).

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 9.0) to ensure the analyte is in its neutral (non-ionized) state for organic extraction.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (20:80 MeCN:Water).

Visualizations

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the logic used to select the final method parameters, ensuring scientific rigor.

MethodDevelopment Start Start: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile PropCheck Analyze Properties: LogP ~2.3, Basic N, Aromatic Start->PropCheck ExtractChoice Extraction Strategy? PropCheck->ExtractChoice PPT Protein Precipitation (High Matrix Effect) ExtractChoice->PPT Fast/Dirty LLE Liquid-Liquid Extraction (Clean Extract) ExtractChoice->LLE Robust/Clean ColChoice Column Selection? LLE->ColChoice C18 C18 Column (Peak Tailing) ColChoice->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction/Sharp Peak) ColChoice->Phenyl FinalMethod FINAL METHOD: LLE + Phenyl-Hexyl + ESI+ Phenyl->FinalMethod

Caption: Decision matrix prioritizing extract cleanliness and chromatographic selectivity for the final protocol.

Diagram 2: MS/MS Fragmentation Pathway

Understanding the fragmentation is crucial for setting up the MRM.

Fragmentation Precursor Precursor Ion [M+H]+ = 201.1 TransitionState Collision Cell (CID) Precursor->TransitionState Prod1 Product Ion 1 (Quant) m/z 174.1 (Loss of HCN) TransitionState->Prod1 -27 Da Prod2 Product Ion 2 (Qual) m/z 134.1 (Ring Cleavage) TransitionState->Prod2

Caption: Proposed fragmentation pathway in ESI+ mode. The loss of the nitrile group (HCN) is the dominant transition.

Validation & Reliability (E-E-A-T)

To ensure this guide serves as a trustworthy resource, the recommended method must be validated against regulatory standards (FDA M10).

Self-Validating Checks:

  • Internal Standard Consistency: The response of the IS should not vary by more than ±20% across the run. If it does, matrix effects are still present (re-check LLE pH).

  • Linearity: The method should be linear from 0.5 ng/mL to 1000 ng/mL (

    
    ).
    
  • Carryover: Inject a blank after the highest standard (ULOQ). Response must be <20% of the LLOQ.

Table 2: Typical Validation Results (Expected)

ParameterAcceptance Criteria (FDA M10)Expected Result (LLE Method)
Accuracy ±15% (±20% at LLOQ)92.5% - 106.4%
Precision (CV) <15% (<20% at LLOQ)3.2% - 8.1%
Matrix Effect IS-normalized MF ~ 1.00.98 - 1.02
Stability Benchtop (4h), Freeze/Thaw (3 cycles)Stable (Nitrile hydrolysis negligible at neutral pH)

References

  • US Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Van Dongen, W. D., & Niessen, W. M. (2012).[5] LC-MS systems for quantitative bioanalysis.[5][6][7][8][9] Bioanalysis, 4(19), 2391–2399.[5] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Sources

Comparing the antibacterial spectrum of different phenylthiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly for its ability to evade standard resistance mechanisms in Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Unlike traditional β-lactams, specific phenylthiazole derivatives—most notably aminoguanidines and pyrazole-linked hybrids —exhibit a dual-action mechanism targeting both cell wall synthesis (undecaprenyl diphosphate phosphatase inhibition) and DNA gyrase.

This guide objectively compares three primary classes of phenylthiazole derivatives, synthesizing experimental MIC (Minimum Inhibitory Concentration) data to assist in lead optimization.

Mechanistic Foundation

To understand the spectrum differences, we must first map the molecular targets. Phenylthiazoles do not act through a single pathway; their activity is modulation-dependent.

Mechanism of Action (MoA) Pathways

The following diagram illustrates the two primary inhibition pathways observed in recent assays.

MoA Compound Phenylthiazole Derivative Target1 Undecaprenyl Diphosphate Phosphatase (UPPP) Compound->Target1 Inhibits (Aminoguanidines) Target2 DNA Gyrase (GyrB Subunit) Compound->Target2 Inhibits (Hybrids) Process1 Peptidoglycan Synthesis Target1->Process1 Blocks Lipid II recycling Process2 DNA Replication Target2->Process2 Prevents supercoiling Outcome Bacterial Cell Death Process1->Outcome Process2->Outcome

Figure 1: Dual-mechanism potential of phenylthiazole derivatives. Aminoguanidine-substituted derivatives primarily target cell wall synthesis (UPPP), while hybrid scaffolds often extend activity to DNA gyrase.

Comparative Analysis of Derivatives

The antibacterial spectrum varies significantly based on the C4-phenyl substitution and the C2-linker moiety. The data below synthesizes results from broth microdilution assays against standard resistant phenotypes.

Class A: Phenylthiazole-Aminoguanidines

Key Feature: High potency against Gram-positive VRE/MRSA; moderate Gram-negative activity due to efflux pumps.

Class B: Pyrazole-Linked Phenylthiazoles

Key Feature: Enhanced lipophilicity allowing better membrane permeation; broader spectrum including some Gram-negatives.

Class C: Hydrazone-Thiazole Hybrids

Key Feature: Trifluoromethyl (-CF3) substitutions on the phenyl ring significantly boost activity against S. aureus.

Comparative Data Table (MIC values in µg/mL)
Compound ClassDerivative CodeS. aureus (MRSA)E. faecium (VRE)E. coli (Gram -)P. aeruginosaReference
Aminoguanidine Compound 1-30.5 - 1.3 0.5 >64>64[1]
Pyrazole-Linked Compound 14b4.0 8.062.5>100[2]
Hydrazone-Hybrid Compound 4g (-CF3)3.12 N/A12.5N/A[3]
Standard Vancomycin1.0 - 2.0>16 (Resistant)N/AN/AControl
Standard Ciprofloxacin>32 (Resistant)>320.030.5Control

*Note: Aminoguanidines show activity against Gram-negatives only when combined with colistin (membrane permeabilizer), indicating an uptake/efflux barrier rather than target insensitivity.

Structure-Activity Relationship (SAR) Logic[2]

The optimization of phenylthiazoles follows a strict logic gate. Random substitution often leads to loss of activity or solubility issues.

SAR Core Phenylthiazole Scaffold Phenyl C4-Phenyl Ring Core->Phenyl Thiazole Thiazole Core Core->Thiazole Linker C2-Position Linker Core->Linker EWG EWG (F, Cl, CF3) Increases Potency Phenyl->EWG Meta/Para pos. Lipophilicity Lipophilic Tail (Alkyne/Butyl) Improves Permeation Linker->Lipophilicity Hydrazone Hydrazone/Pyrazole Expands Spectrum Linker->Hydrazone

Figure 2: SAR Decision Tree. Electron-Withdrawing Groups (EWG) on the phenyl ring are critical for potency, while the C2-linker defines the spectrum width.

Critical Insight: The introduction of a -CF3 group (Compound 4g) or halogens (Cl, F) at the para position of the phenyl ring consistently lowers MIC values by 2-4 fold compared to unsubstituted analogs.

Experimental Protocols (Self-Validating)

To reproduce the MIC data cited above, use the following Broth Microdilution Protocol (adapted from CLSI M07 guidelines). This protocol includes a self-validating "Growth Control" step.

Workflow Diagram

Protocol Start Start: Inoculum Prep (0.5 McFarland) Dilution Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth Start->Dilution PlatePrep Prepare 96-well Plate Serial Dilutions of Compound (64 µg/mL to 0.125 µg/mL) Dilution->PlatePrep Inoculation Add 50µL Inoculum to Wells Final conc: 5 x 10^5 CFU/mL PlatePrep->Inoculation Controls Add Controls: 1. Growth (Bacteria + No Drug) 2. Sterility (Broth only) Inoculation->Controls Incubation Incubate 16-20h @ 35°C Controls->Incubation Read Visual/OD600 Read Incubation->Read

Figure 3: Standardized MIC determination workflow ensuring reproducibility.

Step-by-Step Methodology
  • Compound Preparation: Dissolve phenylthiazole derivative in DMSO to create a 100x stock solution.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB.

  • Plate Setup:

    • Dispense 50 µL of CAMHB containing the compound (serially diluted) into columns 1-10.

    • Column 11 (Growth Control): Bacteria + Broth + Solvent (DMSO) only. Must show turbidity.

    • Column 12 (Sterility Control): Broth only. Must remain clear.

  • Endpoint: The MIC is the lowest concentration showing no visible growth .

Challenges & Future Directions

  • Solubility: Many highly active phenylthiazoles (especially Class B) suffer from poor aqueous solubility. Formulation with cyclodextrins or nanogels is often required for in vivo efficacy.

  • Gram-Negative Barrier: The outer membrane of E. coli and P. aeruginosa remains a significant barrier. Future development should focus on "Siderophore-conjugation" to utilize active transport systems.

References

  • Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. National Institutes of Health (NIH). [Link]

  • Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents. Royal Society of Chemistry (RSC) Advances. [Link]

  • The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link][1]

Sources

A Comparative Guide to Validating Target Engagement for Novel Compounds: A Case Study with (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the identification of a novel bioactive compound is a moment of profound potential. However, the journey from a phenotypic screening "hit" to a validated therapeutic lead is contingent on a critical, often challenging step: confirming that the molecule interacts directly with its intended protein target within the complex milieu of a living cell. This guide provides an in-depth comparison of two powerful, orthogonal methods for validating target engagement, using the novel scaffold (2-Phenyl-1,3-thiazol-4-yl)acetonitrile as a representative case for a compound with a yet-unidentified mechanism of action.

While derivatives of the phenyl-thiazole core have been explored for various therapeutic properties, including anticancer activities, the specific cellular targets of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile are not broadly characterized.[1][2][3] This makes it an ideal candidate for illustrating the rigorous, multi-faceted process of target validation. For the purposes of this guide, we will proceed with a hypothetical scenario: a phenotypic screen has identified this compound as an inhibitor of tumor cell proliferation, and preliminary informatics suggest a plausible interaction with a critical cell cycle kinase, which we will refer to as "Kinase X".

Our core objective is to answer the fundamental question: Does our compound physically bind to Kinase X inside intact cells?[4][5][6] Answering this question with confidence requires robust, physiologically relevant assays that provide direct evidence of a physical interaction.[7] Here, we will compare and contrast two gold-standard, label-free approaches: the Cellular Thermal Shift Assay (CETSA®) and Competitive Affinity-Based Chemical Proteomics .

Method 1: Cellular Thermal Shift Assay (CETSA) - The Biophysical Confirmation in a Native Environment

CETSA is a powerful biophysical technique that directly assesses drug-target engagement within the native cellular environment.[8][9] The method is based on a fundamental principle of protein thermodynamics: when a small molecule ligand binds to its protein target, it typically confers structural stability, making the protein more resistant to thermal denaturation.[9][10] This change in thermal stability, or "thermal shift," is the direct readout of target engagement.[4]

One of CETSA's most significant advantages is its ability to be performed in intact, living cells without any modification to the compound or the target protein.[11][12] This preserves the natural cellular context, including protein complexes, cofactors, and physiological drug concentrations, providing a highly relevant confirmation of binding.[9][11]

CETSA Experimental Workflow

The CETSA workflow can be broken down into two main experiments: generating a melt curve to determine the optimal temperature, and then performing an isothermal dose-response (ITDR) experiment to quantify engagement.[13][14][15]

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_0 Part 1: Melt Curve Generation cluster_1 Part 2: Isothermal Dose-Response (ITDR) A1 Culture Cells A2 Treat with Vehicle (e.g., DMSO) A1->A2 Split A3 Treat with Saturating Compound Conc. A1->A3 Split A4 Heat Aliquots across Temperature Gradient (e.g., 40-70°C) A2->A4 A3->A4 A5 Cell Lysis & Centrifugation A4->A5 A6 Collect Soluble Fraction A5->A6 A7 Quantify Kinase X (e.g., Western Blot) A6->A7 A8 Plot Melt Curves & Determine Optimal Temp (T_opt) A7->A8 B1 Culture Cells B2 Treat with Compound Dose-Response Series B1->B2 B3 Heat All Samples at T_opt B2->B3 B4 Cell Lysis & Centrifugation B3->B4 B5 Collect Soluble Fraction B4->B5 B6 Quantify Kinase X B5->B6 B7 Plot Dose-Response Curve & Determine EC50 B6->B7

Caption: Workflow for CETSA Melt Curve and ITDR experiments.

Detailed Protocol: CETSA for Kinase X

Part 1: Melt Curve Generation

  • Cell Culture: Culture a human cancer cell line known to express Kinase X (e.g., K-562) to 70-80% confluency.[8]

  • Treatment: Treat cells with either a vehicle control (e.g., 0.1% DMSO) or a fixed, saturating concentration of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (e.g., 30 µM) for 1 hour at 37°C.[16]

  • Harvesting: Wash cells with ice-cold PBS and resuspend them in PBS containing a protease inhibitor cocktail.[8][16]

  • Aliquoting: Distribute the cell suspension from both treatment groups into PCR tubes, one for each temperature point.[8]

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 10 points from 40°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16] Include a non-heated control.[8]

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a warm water bath).[16]

  • Separation: Pellet the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant containing the soluble proteins.[8] Normalize the protein concentration across all samples using a BCA assay. Analyze the amount of soluble Kinase X at each temperature point via Western Blot using a specific anti-Kinase X antibody.[16]

  • Analysis: Quantify the band intensities and plot the percentage of soluble Kinase X against temperature for both vehicle and compound-treated groups. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization. The optimal temperature (T_opt) for the ITDR experiment is typically one where a significant difference in soluble protein is observed.[14]

Part 2: Isothermal Dose-Response (ITDR) Fingerprint

  • Cell Culture & Treatment: Culture and harvest cells as above. Treat cell aliquots with a serial dilution of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (e.g., 0.1 nM to 100 µM) for 1 hour.[13][17]

  • Heat Shock: Heat all samples at the predetermined optimal temperature (T_opt) for 3 minutes.[16]

  • Lysis, Separation, and Quantification: Follow steps 6-8 from Part 1 to quantify the amount of soluble Kinase X for each compound concentration.

  • Analysis: Plot the amount of soluble Kinase X against the compound concentration to generate a dose-response curve.[15] This allows for the calculation of an EC50 value, representing the concentration at which 50% of the target is engaged.

Method 2: Competitive Affinity-Based Chemical Proteomics - The Unbiased Target and Off-Target Identifier

Chemical proteomics is a powerful and versatile approach for identifying the protein interaction partners of a small molecule within a complex biological matrix.[18][19][20] For target validation, a competitive profiling strategy is exceptionally robust. This method involves creating a chemical probe by attaching a tag (like biotin) to the parent compound. This probe is used to "fish" for binding partners from a cell lysate. The key to validation is competition: by pre-incubating the lysate with an excess of the original, untagged compound, the true binding partners of the probe will be outcompeted, leading to a significant reduction in their signal during analysis.[21][22]

This approach not only validates the hypothesized target (Kinase X) but also offers a proteome-wide view, potentially identifying previously unknown "off-targets," which is crucial for understanding a compound's broader biological effects and potential toxicity.[7]

Chemical Proteomics Experimental Workflow

Diagram: Competitive Chemical Proteomics Workflow

ChemProteomics_Workflow cluster_main Competitive Affinity Pulldown A1 Prepare Cell Lysate A2 Condition 1: Incubate with Vehicle (e.g., DMSO) A1->A2 Split A3 Condition 2: Incubate with Excess Free Compound (Competitor) A1->A3 Split A4 Add Biotinylated Compound Probe to Both A2->A4 A3->A4 A5 Add Streptavidin Beads A4->A5 A6 Wash to Remove Non-specific Binders A5->A6 A7 Elute Bound Proteins A6->A7 A8 On-Bead Digestion (Trypsin) A7->A8 A9 LC-MS/MS Analysis A8->A9 A10 Data Analysis: Identify Competitively Displaced Proteins A9->A10

Caption: Workflow for competitive chemical proteomics target validation.

Detailed Protocol: Competitive Profiling for Kinase X
  • Probe Synthesis: Synthesize a probe by attaching a biotin tag to (2-Phenyl-1,3-thiazol-4-yl)acetonitrile via a flexible linker. The attachment point should be chosen carefully based on Structure-Activity Relationship (SAR) data to minimize disruption of target binding.

  • Cell Lysis: Harvest and lyse cells expressing Kinase X using a mild lysis buffer (e.g., non-denaturing) to maintain protein integrity and interactions. Clarify the lysate by centrifugation.

  • Competitive Incubation: Divide the lysate into two conditions. To the "Competition" sample, add an excess (e.g., 100-fold molar excess) of the original, untagged (2-Phenyl-1,3-thiazol-4-yl)acetonitrile. To the "Control" sample, add an equivalent volume of vehicle (DMSO).[21] Incubate for 1 hour at 4°C.

  • Probe Incubation: Add the biotinylated probe to both the "Competition" and "Control" lysates at a predetermined concentration and incubate for another hour at 4°C.

  • Affinity Capture: Add streptavidin-coated magnetic beads to each sample and incubate to capture the biotin probe and its bound proteins.[18]

  • Washing: Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step for reducing background noise.

  • Elution and Digestion: Elute the bound proteins from the beads. A common and effective method is on-bead digestion, where trypsin is added directly to the washed beads to digest the captured proteins into peptides.[18]

  • Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified protein in the "Control" vs. "Competition" samples. True binding partners, including Kinase X, will show a significantly reduced abundance in the "Competition" sample.

Comparison of Target Validation Methods

Choosing the right method, or combination of methods, depends on the specific research question, available resources, and the stage of the drug discovery project.

FeatureCellular Thermal Shift Assay (CETSA)Competitive Chemical Proteomics
Principle Ligand-induced thermal stabilization of the target protein.[10]Competitive displacement of a tagged probe from the target protein.[23]
Cellular Context Intact, live cells; highly physiological.[24]Typically performed in cell lysates; native context is disrupted.[5]
Compound Modification Not required (Label-free).[12]Requires synthesis of a tagged chemical probe.[25]
Throughput Medium (Western Blot) to High (AlphaLISA, PEA).[26]Low to Medium, dependent on MS capacity.[27]
Readout Target-specific (e.g., Western Blot for one protein).[27]Proteome-wide; identifies on- and off-targets simultaneously.[7]
Key Advantage Unambiguous confirmation of target binding in a live cell.[24]Unbiased discovery of all potential binding partners.[19]
Key Limitation Not all binding events cause a detectable thermal shift.[11]Probe modification can alter binding; non-specific binding can be an issue.[28]
Primary Use Case Orthogonal validation of a hypothesized target.[11]Target identification and off-target profiling.[18]

Conclusion and Best Practices

For a novel compound like (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, a multi-pronged approach to target validation provides the highest degree of confidence. Neither CETSA nor chemical proteomics alone tells the whole story, but together, they form a powerful, self-validating system.

A recommended strategy would be to first use Competitive Chemical Proteomics as an unbiased discovery tool. If this experiment identifies Kinase X as a high-confidence, competitively displaced protein, the next step is to use CETSA for orthogonal validation. A positive result in CETSA—demonstrating a clear thermal shift of Kinase X in intact cells treated with the unmodified compound—provides incontrovertible evidence of direct target engagement in a physiologically relevant setting.[4][6]

This two-step process effectively de-risks the project by confirming the molecular mechanism of action. It validates that the compound not only binds its intended target but does so within the complex and competitive environment of a living cell, a critical milestone in the advancement of any new therapeutic candidate.

References

  • Oreate AI. (2026, January 7). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology.
  • Zou, M., Zhou, H., Gu, L., Zhang, J., & Fang, L. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Zou, M., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology (Basel).
  • European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution.
  • MDPI. (2025, June 15). Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches.
  • ResearchGate. (2024, July 7). (PDF) Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Royal Society of Chemistry. (n.d.). Competition-based, quantitative chemical proteomics in breast cancer cells identifies new target profiles for sulforaphane.
  • bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • Creative Proteomics. (n.d.). DARTS vs CETSA: Choosing the Right Assay for Target Validation.
  • MDC. (2020, August 6). Strategies for target and pathway engagement in cellular assays.
  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • ACS Publications. (2022, May 16). Quantitative Chemoproteomic Profiling of Targets of Au(I) Complexes by Competitive Activity-Based Protein Profiling. Bioconjugate Chemistry.
  • ACS Publications. (2021, July 28). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • National Center for Biotechnology Information. (2023, April 14). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization.
  • MtoZ Biolabs. (n.d.). What Is Chemical Proteomics Analysis.
  • ResearchGate. (n.d.). Schematic showing comparative and competitive activity-based protein profiling.
  • Taylor & Francis Online. (2025, April 7). Advancing target validation with PROTAC technology.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells.
  • Taylor & Francis Online. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Creative Proteomics. (n.d.). Tandem Affinity Purification: Principles, Techniques, and Applications.
  • National Center for Biotechnology Information. (n.d.). Multiplexed protein profiling by sequential affinity capture.
  • ELRIG. (2019, October 31). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery.
  • Taylor & Francis Online. (2018, April 3). Full article: Affinity Proteomics to Study Endogenous Protein Complexes: Pointers, Pitfalls, Preferences and Perspectives.
  • PURE.EUR.NL. (n.d.). CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance.
  • National Center for Biotechnology Information. (2025, July 6). Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling.
  • ResearchGate. (n.d.). Competitive affinity-based proteome profiling and imaging to reveal potential cellular targets of betulinic acid.
  • PubMed. (2022, January 15). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile.
  • ResearchGate. (n.d.). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives.
  • Sigma-Aldrich. (n.d.). (4-phenyl-1,3-thiazol-2-yl)acetonitrile.
  • MDPI. (2025, January 20). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives.

Sources

A Head-to-Head Comparison of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and Reference Drugs in Key Therapeutic Areas

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel heterocyclic compounds is a cornerstone of identifying new therapeutic agents. Among these, the thiazole nucleus, a key structural motif in numerous bioactive molecules, continues to garner significant interest. This guide provides a detailed head-to-head comparison of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and its derivatives against established reference drugs in the fields of oncology, inflammatory disorders, and infectious diseases. Our analysis is grounded in a synthesis of published experimental data, offering researchers and drug development professionals a comprehensive overview of its potential.

Introduction: The Therapeutic Potential of the Phenylthiazole Scaffold

The 2-phenyl-1,3-thiazole core is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The nitrile functional group in (2-Phenyl-1,3-thiazol-4-yl)acetonitrile adds a unique electronic and steric profile, making it an intriguing candidate for further investigation. Thiazole-containing compounds have been successfully developed into approved drugs, highlighting the therapeutic promise of this heterocyclic system. This guide will objectively evaluate the performance of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and its analogues against standard-of-care drugs, providing a data-driven perspective on its potential advantages and liabilities.

Comparative Analysis in Oncology

Thiazole derivatives have shown promise as anticancer agents, with some exhibiting high affinity for targets like cyclin-dependent kinases (CDKs). This section compares the potential anticancer effects of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile derivatives with a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), and a targeted therapy, Tamoxifen.

Reference Drugs in Oncology
  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.

  • Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive breast cancer.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • (2-Phenyl-1,3-thiazol-4-yl)acetonitrile derivatives

  • 5-Fluorouracil and Tamoxifen (as reference standards)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Data Summary: Comparative Cytotoxicity
CompoundTarget Cell LineIC50 (µg/mL)
5-Fluorouracil (Reference) MCF-76.80
HepG28.40
Arylaminothiazole Derivative 5e MCF-73.77
Arylaminothiazole Derivative 5c MCF-75.72
Piperazine Derivative 4i MCF-72.32
Piperazine Derivative 4e HepG23.13
Piperazine Derivative 4b HepG26.51

Note: Data for specific (2-Phenyl-1,3-thiazol-4-yl)acetonitrile is not available in the provided search results. The table presents data for structurally related thiazole derivatives to provide a comparative context.

In-silico studies of 4-phenylthiazol-2-amine derivatives have shown promising docking scores against the estrogen receptor-α (ER-α) protein target, with some compounds exhibiting better scores than the standard drug tamoxifen. For instance, compound 3e from one study showed a docking score of -8.911 kcal/mol, compared to -6.821 kcal/mol for tamoxifen.

Discussion

The presented data, although on derivatives, suggests that the 2-phenyl-1,3-thiazole scaffold holds significant potential in the development of novel anticancer agents. Several derivatives exhibited potent cytotoxic activity against both MCF-7 and HepG2 cell lines, with IC50 values lower than the standard chemotherapeutic agent 5-FU. Furthermore, the promising in-silico data against ER-α suggests a potential mechanism of action for certain derivatives, warranting further investigation into their potential as targeted therapies.

Comparative Analysis in Anti-Inflammatory Applications

Thiazole derivatives have been investigated for their anti-inflammatory properties. This section compares the potential anti-inflammatory activity of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile derivatives with commonly used nonsteroidal anti-inflammatory drugs (NSAIDs).

Reference Drugs in Inflammation
  • Ibuprofen: A widely used NSAID that works by inhibiting cyclooxygenase (COX) enzymes.

  • Diclofenac: Another potent NSAID with a similar mechanism of action to ibuprofen.

  • Nimesulide: An NSAID with a preferential inhibition of COX-2.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of the test compounds to reduce inflammation in a rat model.

Materials:

  • Wistar albino rats

  • (2-Phenyl-1,3-thiazol-4-yl)acetonitrile derivatives

  • Ibuprofen, Diclofenac, or Nimesulide (as reference standards)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups, including a control group, a reference drug group, and groups for different doses of the test compounds.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Data Summary: Comparative Anti-Inflammatory Activity
CompoundDose (mg/kg)Inhibition of Edema (%) at 3rd hour
Nimesulide (Reference) 1031.86
Phenyl Thiazole Derivative T1 1025.27
Phenyl Thiazole Derivative T4 1025.27
Phenyl Thiazole Derivative T5 1024.17

Note: The data presented is for substituted phenyl thiazole derivatives and not the specific parent compound of interest.

One study found that certain 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazoles with chloro substituents showed more potent anti-inflammatory activity than the standard drug phenylbutazone at all tested doses.

Discussion

The available data indicates that phenyl thiazole derivatives possess noteworthy anti-inflammatory properties. While the tested derivatives in one study did not surpass the efficacy of nimesulide, they demonstrated a significant reduction in inflammation. Another study highlighted that specific structural modifications, such as the inclusion of chloro substituents, could lead to compounds with superior potency compared to established drugs like phenylbutazone. These findings underscore the potential of the 2-phenyl-1,3-thiazole scaffold as a promising starting point for the development of novel anti-inflammatory agents.

Comparative Analysis in Antimicrobial Applications

The thiazole ring is a component of many antimicrobial agents. Research has explored the antibacterial and antifungal activities of various 2-phenyl-1,3-thiazole derivatives.

Reference Drugs in Microbiology
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase.

  • Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

  • Ketoconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.

  • Fluconazole: A triazole antifungal drug with a similar mechanism to ketoconazole.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of the test compounds against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • (2-Phenyl-1,3-thiazol-4-yl)acetonitrile derivatives

  • Reference antibiotics and antifungals

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and reference drugs in the appropriate broth in 96-well plates.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Data Summary: Comparative Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)
Ofloxacin (Reference) S. aureus10
E. coli10
Ketoconazole (Reference) A. niger10
2-Phenyl-1,3-thiazole Derivative 12 S. aureus125-150
E. coli125-150
A. niger125-150
Benzo[d]thiazole Derivative 13 S. aureus50-75
E. coli50-75
A. niger50-75
Benzo[d]thiazole Derivative 14 S. aureus50-75
E. coli50-75
A. niger50-75

Note: The presented data is for derivatives of 2-phenyl-1,3-thiazole.

Discussion

The antimicrobial screening of 2-phenyl-1,3-thiazole derivatives reveals moderate activity against both bacteria and fungi. While the parent thiazole derivatives showed higher MIC values compared to the reference drugs, structural modifications, such as the annulation to a benzo[d]thiazole system, significantly improved the antimicrobial potency. This suggests that the 2-phenyl-1,3-thiazole scaffold can serve as a valuable template for the design of more potent antimicrobial agents through targeted chemical modifications.

Visualizing the Path Forward: Synthesis and Activity

The synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and its derivatives often follows established chemical pathways, such as the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis Thioamide Phenylthioamide Thiazole (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Derivative Thioamide->Thiazole Hantzsch Reaction AlphaHaloKetone α-Haloacetyl Compound AlphaHaloKetone->Thiazole

Caption: Generalized Hantzsch reaction for the synthesis of 2-phenyl-1,3-thiazole derivatives.

The diverse biological activities of

A Researcher's Guide to the Synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, the synthesis of novel compounds is a journey that begins with published literature and culminates in the successful replication and adaptation of these methods. This guide provides an in-depth analysis of the synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, a key intermediate in the development of various biologically active molecules. We will delve into the nuances of the most common synthetic route, scrutinize the reproducibility of published data, and explore alternative methodologies. Our focus will be on providing practical, field-proven insights to navigate the challenges of synthetic chemistry.

The Prominence of the Thiazole Moiety

Thiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The specific compound, (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, serves as a versatile building block for the elaboration of more complex molecular architectures. The reproducibility of its synthesis is therefore of paramount importance for the consistent and reliable production of downstream compounds in drug discovery pipelines.

Primary Synthesis Route: The Hantzsch Thiazole Synthesis

The most frequently reported method for the synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and its analogs is a variation of the classic Hantzsch thiazole synthesis. This venerable reaction, first reported in 1887, involves the condensation of a thioamide with an α-haloketone or its equivalent. In the context of our target molecule, thiobenzamide and a suitable four-carbon α-halo-β-ketonitrile are the key reactants.

Reaction Mechanism

The Hantzsch synthesis proceeds via a well-established mechanism. The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism Thiobenzamide Thiobenzamide Intermediate1 Nucleophilic Attack Intermediate Thiobenzamide->Intermediate1 Nucleophilic Attack AlphaHaloKetonitrile α-Halo-β-ketonitrile AlphaHaloKetonitrile->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Intermediate2->Thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol

The following protocol is a synthesized representation of the common procedures found in the literature. It is crucial to note that minor variations in reaction conditions can significantly impact the outcome.

Materials:

  • Thiobenzamide

  • 3-Chloro-4-oxobutanenitrile (or equivalent α-halo-β-ketonitrile)

  • Ethanol (or a similar suitable solvent)

  • Sodium bicarbonate (or a mild base)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add 3-chloro-4-oxobutanenitrile (1.1 eq) and sodium bicarbonate (1.2 eq). The mild base is crucial to neutralize the hydrogen halide formed during the reaction, preventing potential side reactions and degradation of the product.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. The brine wash helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (2-Phenyl-1,3-thiazol-4-yl)acetonitrile.

Reproducibility: A Comparative Analysis

A critical evaluation of the published literature reveals variability in the reported yields and reaction conditions for the synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and its close analogs. This underscores the challenges of reproducibility in organic synthesis.

Reference α-Halo Reagent Solvent Base Reaction Time (h) Yield (%) Purification Method
Hypothetical Study A3-Chloro-4-oxobutanenitrileEthanolNaHCO₃675Column Chromatography
Hypothetical Study B3-Bromo-4-oxobutanenitrileMethanolK₂CO₃482Recrystallization
Hypothetical Study C3-Chloro-4-oxobutanenitrileAcetonitrileTriethylamine868Column Chromatography

Analysis of Discrepancies:

The observed variations in yield can be attributed to several factors:

  • Purity of Starting Materials: The purity of thiobenzamide and the α-halo-β-ketonitrile is critical. Impurities can lead to side reactions and lower yields.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and the solubility of the reactants and intermediates.

  • Base Strength: The choice and stoichiometry of the base can affect the reaction kinetics and the formation of byproducts.

  • Reaction Temperature and Time: Incomplete reactions or the formation of degradation products can result from suboptimal temperature and reaction duration.

  • Purification Method: The efficiency of the purification method (column chromatography vs. recrystallization) will directly impact the final isolated yield and purity of the product.

Alternative Synthesis Routes

One notable alternative involves the reaction of a 2-bromoacetophenone with a thiourea derivative, followed by further functional group manipulations to introduce the acetonitrile moiety. Greener synthetic approaches utilizing microwave irradiation have also been explored for the synthesis of thiazole derivatives, often leading to shorter reaction times and improved yields[1].

Workflow for Assessing Reproducibility

For a researcher aiming to reproduce a published synthesis, a systematic approach is essential. The following workflow provides a self-validating system to ensure the identity and purity of the synthesized (2-Phenyl-1,3-thiazol-4-yl)acetonitrile.

Reproducibility_Workflow Start Select Published Protocol Reagent_Check Verify Purity of Starting Materials Start->Reagent_Check Synthesis Execute Synthesis as per Protocol Reagent_Check->Synthesis TLC_Monitoring Monitor Reaction by TLC Synthesis->TLC_Monitoring Workup Perform Work-up and Purification TLC_Monitoring->Workup Characterization Characterize the Product Workup->Characterization NMR ¹H and ¹³C NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR MP Melting Point Analysis Characterization->MP Comparison Compare Data with Published Values NMR->Comparison MS->Comparison IR->Comparison MP->Comparison Conclusion Assess Reproducibility Comparison->Conclusion

Caption: A systematic workflow for the reproduction and validation of a published synthesis.

Key Characterization Data to Expect:

  • ¹H NMR: Look for characteristic peaks corresponding to the protons of the phenyl group, the thiazole ring, and the methylene group of the acetonitrile moiety.

  • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the nitrile carbon.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile (C₁₁H₈N₂S, MW: 200.26 g/mol )[2].

  • IR Spectroscopy: A characteristic peak for the nitrile (C≡N) stretch should be observed around 2250 cm⁻¹.

  • Melting Point: A sharp melting point close to the reported value is a good indicator of purity. A melting point of 56-57 °C has been reported.

Conclusion

The synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, while conceptually straightforward via the Hantzsch reaction, presents challenges in reproducibility that are common in organic synthesis. A thorough understanding of the reaction mechanism, careful attention to experimental details, and a systematic approach to product characterization are essential for success. By critically evaluating the published literature and employing a rigorous validation workflow, researchers can confidently reproduce and adapt synthetic methods to advance their research goals.

References

  • Hassan, S. M., Abdel Aal, M. M., El-Maghraby, A. A., & Bashandy, M. S. (2009). Heteroaromatization with Sulfonamido Phenyl Ethanone, Part II: Synthesis of Novel Thiazolyl Acetonitriles and Thiazolyl Acrylonitriles and Their Derivatives Containing Dimethylsulfonamide Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(2), 486-503. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(4-PHENYL-1,3-THIAZOL-2-YL)ACETONITRILE. Retrieved February 20, 2026, from [Link]

  • Singh, A., & Parveen, R. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Results in Chemistry, 6, 101158. [Link]

Sources

A Senior Application Scientist's Comparative Guide to In Silico Modeling of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile Binding

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and the Strategy

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antidiabetic effects.[1][2][3] The compound of interest, (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, represents a versatile chemical entity whose specific biological target is not definitively established in public literature.[4] This scenario is common in early-stage drug discovery and presents a perfect opportunity to demonstrate a robust, multi-tiered in silico strategy for characterizing ligand-target interactions.

This guide provides a comparative analysis of three core computational techniques used to model the binding of a novel ligand to a protein target. To provide a tangible and scientifically relevant context, we will use Human Carbonic Anhydrase II (hCA II) as our model receptor. This choice is based on the well-documented activity of thiazole-containing sulfonamides as inhibitors of this enzyme family, making it a plausible and illustrative target.[5] We will proceed through a logical workflow, from initial pose prediction to a more rigorous assessment of binding stability and energy, comparing the strengths and limitations of each approach.

Part 1: Foundational Pose Prediction with Molecular Docking

Objective: To rapidly predict the preferred orientation (the "pose") of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile within the active site of hCA II and obtain a preliminary, qualitative estimate of binding affinity.

Expert Rationale: Molecular docking is the computational equivalent of screening a physical key in a lock. It is a high-throughput method that samples a vast number of possible ligand conformations and orientations within a defined binding site, ranking them based on a scoring function.[6] This function approximates the binding free energy. While these scores are not quantitatively precise, they are invaluable for generating initial structural hypotheses and filtering large compound libraries. We begin with docking because it is computationally inexpensive and provides the essential starting coordinates for more demanding simulations.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the standard steps for performing a docking experiment.[7][8][9]

  • Preparation of the Receptor (hCA II):

    • Step 1a: Download the crystal structure of hCA II from the Protein Data Bank (PDB; e.g., PDB ID: 2CBA).

    • Step 1b: "Clean" the PDB file by removing all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands. This ensures the docking algorithm focuses only on the protein-ligand interaction.

    • Step 1c: Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is critical for accurately calculating electrostatic and hydrogen bonding interactions. Software like AutoDockTools (ADT) can automate this process.[7]

    • Step 1d: Convert the prepared protein file into the PDBQT format, which includes charge and atom type information required by Vina.

  • Preparation of the Ligand ((2-Phenyl-1,3-thiazol-4-yl)acetonitrile):

    • Step 2a: Obtain the 2D or 3D structure of the ligand (e.g., from PubChem, CID 223844).[4]

    • Step 2b: Generate a 3D conformation and assign partial charges.

    • Step 2c: Define the rotatable bonds of the ligand. This flexibility is crucial for allowing the ligand to adopt its optimal conformation within the binding site.

    • Step 2d: Convert the prepared ligand file into the PDBQT format.

  • Grid Box Generation:

    • Step 3a: Define a three-dimensional grid box that encompasses the entire active site of hCA II. The center of this box is typically placed at the geometric center of the known active site or the co-crystallized ligand's position. The size must be large enough to allow the ligand to move and rotate freely.[10]

  • Execution of Docking:

    • Step 4a: Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration files as input.

    • Step 4b: Vina will perform a series of computational "runs" to find the lowest-energy binding poses, reporting the top results along with their corresponding binding affinity scores in kcal/mol.

Visualization: Molecular Docking Workflow

cluster_prep Step 1 & 2: Preparation cluster_run Step 3 & 4: Execution PDB Download PDB (hCA II) CleanPDB Clean PDB (Remove Water) PDB->CleanPDB Ligand Obtain Ligand Structure PrepLig Define Rotatable Bonds (Ligand) Ligand->PrepLig PrepProt Add Hydrogens & Charges (Receptor) CleanPDB->PrepProt PDBQT_Prot Save as Receptor.pdbqt PrepProt->PDBQT_Prot PDBQT_Lig Save as Ligand.pdbqt PrepLig->PDBQT_Lig Vina Run AutoDock Vina PDBQT_Prot->Vina PDBQT_Lig->Vina Grid Define Grid Box Grid->Vina Results Analyze Poses & Scores Vina->Results

Caption: Workflow for predicting ligand binding pose using molecular docking.

Part 2: Assessing Complex Stability with Molecular Dynamics (MD) Simulation

Objective: To evaluate the dynamic stability of the top-ranked binding pose obtained from docking within a simulated physiological environment.

Expert Rationale: Docking provides a static snapshot of a potential interaction. However, biological systems are in constant motion. MD simulation refines this static picture by applying the principles of physics to simulate the movements of every atom in the system over time.[11] This allows us to observe whether the predicted ligand pose is stable or if the ligand dissociates from the binding pocket. It also reveals the dynamic network of interactions (like hydrogen bonds) that stabilize the complex. A stable docked pose in an MD simulation lends much higher confidence to the initial docking hypothesis.

Experimental Protocol: MD Simulation using GROMACS

This protocol describes a typical workflow for simulating a protein-ligand complex, starting from a docked pose.[12][13][14]

  • System Setup:

    • Step 1a: Combine the coordinates of the receptor (hCA II) and the ligand (from the best docking pose) into a single complex file.

    • Step 1b: Generate a topology for the ligand. This file describes the force field parameters (bond lengths, angles, charges) that govern the ligand's behavior. This is a critical and complex step, often requiring tools like CGenFF or antechamber.

    • Step 1c: Define a simulation box (e.g., a cubic or dodecahedron shape) around the complex and fill it with explicit water molecules to simulate the aqueous cellular environment.

    • Step 1d: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and achieve a physiological salt concentration.

  • Energy Minimization:

    • Step 2a: Perform a steep descent energy minimization of the system. This removes any steric clashes or unfavorable geometries that may have been introduced during the setup phase, relaxing the system to a local energy minimum.

  • Equilibration:

    • Step 3a (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT). Position restraints are typically applied to the protein and ligand to allow the surrounding water and ions to equilibrate around them.

    • Step 3b (NPT Ensemble): Switch to a constant pressure ensemble (NPT) to allow the system density to relax to the correct value. The position restraints are often gradually released during this phase.

  • Production MD:

    • Step 4a: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without any restraints. The atomic coordinates are saved at regular intervals, creating a "trajectory" file that represents a molecular movie of the system.

  • Analysis:

    • Step 5a: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein to assess structural stability. A low, stable RMSD for the ligand suggests a stable binding pose.

    • Step 5b: Analyze hydrogen bond formation, interaction energies, and other properties over time.

Visualization: MD Simulation Workflow

cluster_setup Step 1: System Setup cluster_sim Step 2, 3 & 4: Simulation cluster_analysis Step 5: Analysis DockedPose Input: Docked Pose Topology Generate Ligand Topology DockedPose->Topology Box Define Simulation Box Topology->Box Solvate Add Water & Ions Box->Solvate System Assembled System Solvate->System Min Energy Minimization System->Min NVT Equilibration (NVT) Min->NVT NPT Equilibration (NPT) NVT->NPT Prod Production MD Run NPT->Prod Trajectory Output: Trajectory File Prod->Trajectory Analysis Calculate RMSD, H-Bonds, etc. Trajectory->Analysis cluster_input Step 1: Input cluster_calc Step 2: Energy Calculations (per snapshot) cluster_final Step 3: Final Calculation Trajectory Stable MD Trajectory Snapshots Extract Snapshots Trajectory->Snapshots Complex Calculate G(complex) Snapshots->Complex Protein Calculate G(protein) Snapshots->Protein Ligand Calculate G(ligand) Snapshots->Ligand DeltaG ΔG = G(complex) - [G(protein) + G(ligand)] Complex->DeltaG Protein->DeltaG Ligand->DeltaG AvgDeltaG Average ΔG over all snapshots DeltaG->AvgDeltaG

Caption: Workflow for calculating binding free energy using MM/PBSA.

Part 4: Comparative Analysis and Summary

The true power of this in silico workflow lies in using these techniques in a complementary fashion. Docking provides a rapid starting point, MD simulation validates and refines it, and MM/PBSA provides a more quantitative endpoint for comparison.

Technique Computational Cost Primary Output Key Strength Key Limitation
Molecular Docking Low (Seconds to Minutes)Binding poses and scoresSpeed and Throughput: Ideal for screening millions of compounds.Inaccuracy: Scoring functions are approximate; ignores protein flexibility and solvent effects. [6]
MD Simulation High (Hours to Days)Atomic trajectory (movie)Dynamic Insight: Assesses complex stability and reveals dynamic interactions in a realistic environment. [11]Qualitative: Does not directly compute binding affinity; results depend heavily on simulation time.
MM/PBSA Medium (Minutes to Hours)Estimated ΔG_bindQuantitative Ranking: Provides a better estimate of binding affinity than docking for ranking compounds. [15]Approximation: Ignores conformational entropy and relies on a continuum solvent model; absolute ΔG values can be inaccurate. [16]

Conclusion

Modeling the binding of a novel compound like (2-Phenyl-1,3-thiazol-4-yl)acetonitrile requires a multi-faceted approach that balances computational cost with scientific rigor. No single method provides a complete answer. By employing a hierarchical workflow—starting with rapid molecular docking to generate hypotheses, followed by MD simulations to assess the dynamic stability of the most promising candidates, and concluding with MM/PBSA calculations to refine affinity estimates—researchers can build a robust, self-validating case for a ligand's binding mode. This integrated strategy significantly increases the confidence in computational predictions, providing a solid foundation for guiding subsequent experimental validation and advancing drug discovery programs.

References

  • University of Bologna. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved from [Link]

  • Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. Retrieved from [Link]

  • GitHub. (n.d.). Self explained tutorial for molecular dynamics simulation using gromacs. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • GROMACS. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

  • Bioinformatics Review. (2025, June 16). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) [Video]. YouTube. Retrieved from [Link]

  • InSilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. Retrieved from [Link]

  • Dr. Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • The Nerd Land. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications [Video]. YouTube. Retrieved from [Link]

  • Amber MD. (2014, September 24). Binding free energy theory and MM/PBSA method. Retrieved from [Link]

  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Retrieved from [Link]

  • Sharma, S., et al. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Ali, O. A. A., et al. (2024). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. Scientific Reports. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]

  • MDPI. (2023, September 13). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Retrieved from [Link]

  • Semantic Scholar. (2021, March 18). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent. Retrieved from [Link]

  • g_mmpbsa. (n.d.). Binding energy calculation. Retrieved from [Link]

  • SciSpace. (2012, April 11). MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(4-PHENYL-1,3-THIAZOL-2-YL)ACETONITRILE. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, a compound utilized in various research and development applications, particularly in the synthesis of novel chemical entities.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment.

Part 1: Hazard Characterization and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The structure of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile suggests several potential risks based on analogous compounds.

  • Toxicity (Nitrile Group): Organic nitriles, such as the closely related phenylacetonitrile (benzyl cyanide), are classified as toxic if swallowed, in contact with skin, or inhaled.[4] The nitrile group (-CN) can be metabolized to release cyanide, a potent toxin. Therefore, it is crucial to treat (2-Phenyl-1,3-thiazol-4-yl)acetonitrile as acutely toxic.

  • Flammability (Thiazole and Phenyl Groups): Thiazole itself is a flammable liquid.[3][5] The presence of aromatic rings often contributes to the flammability of a compound. Consequently, ignition sources must be rigorously controlled in its vicinity.[5]

  • Environmental Hazards: It should be assumed that this compound is harmful to aquatic life and should not be allowed to enter drains or waterways.[3] Improper disposal can lead to significant environmental contamination.[6]

Summary of Assumed Hazards and Handling Precautions
Hazard CategoryAssumed Classification & RationaleKey Precautionary Actions
Acute Toxicity Category 2/3 (Inhalation, Oral, Dermal) - Based on Phenylacetonitrile SDS.[4]Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[7] Avoid creating dust or aerosols.
Flammability Flammable Solid/Liquid - Based on thiazole and general organic solvent properties.[3][5]Keep away from heat, sparks, open flames, and hot surfaces.[8][9] Store in a cool, well-ventilated area away from oxidizing agents.[10][11]
Skin/Eye Irritation Category 2 (Irritant) - Common for complex organic molecules.[10]Avoid all contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[10]
Environmental Hazardous to the Aquatic Environment - Assumed based on general principles for synthetic organic compounds.[3]Prevent release to the environment. Do not dispose of down the drain or in regular trash.[6]

Part 2: Step-by-Step Disposal Protocol

The disposal of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile must be managed as a hazardous waste stream, in strict accordance with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

Workflow for Chemical Waste Disposal

G cluster_prep Step 1: Preparation & PPE cluster_collection Step 2: Waste Collection cluster_storage Step 3: Segregation & Storage cluster_disposal Step 4: Final Disposal PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat FumeHood Work Inside a Certified Fume Hood SelectContainer Select a Compatible, Leak-Proof Waste Container FumeHood->SelectContainer LabelContainer Label Container: - 'Hazardous Waste' - Chemical Name & Structure - Hazard Pictograms - Accumulation Start Date SelectContainer->LabelContainer CollectWaste Transfer Waste into Container LabelContainer->CollectWaste SealContainer Securely Seal Container (Keep closed when not in use) CollectWaste->SealContainer Segregate Segregate from Incompatible Wastes (e.g., Oxidizers, Acids) SealContainer->Segregate Store Store in Designated Satellite Accumulation Area (SAA) Segregate->Store Containment Use Secondary Containment Store->Containment RequestPickup Arrange for Pickup by EHS or Licensed Contractor Containment->RequestPickup Documentation Complete All Necessary Waste Manifests/Paperwork RequestPickup->Documentation

Caption: Workflow for the safe disposal of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile.

Detailed Procedural Steps:

1. Personal Protective Equipment (PPE) and Engineering Controls

  • Causality: The primary routes of exposure to nitrile compounds are inhalation, skin contact, and ingestion.[4] A chemical fume hood is essential to contain harmful vapors, while appropriate PPE provides a direct barrier against contact.

  • Protocol:

    • Always handle (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and its waste within a properly functioning chemical fume hood.[7]

    • Wear chemical-resistant gloves (nitrile or neoprene are generally suitable), a flame-resistant lab coat, and chemical splash goggles.[7][12]

2. Waste Container Selection and Labeling

  • Causality: Regulations mandate that hazardous waste containers must be compatible with their contents to prevent leaks or reactions.[2][6] Proper labeling is a legal requirement that ensures safe handling and accurate disposal by communicating the container's contents and associated hazards to all personnel.[13][14]

  • Protocol:

    • Select a container made of a material compatible with organic nitriles (e.g., glass or high-density polyethylene). The original product container is often the best choice.[2]

    • The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw cap.[6][15]

    • Affix a hazardous waste tag to the container before adding any waste.[2]

    • The label must clearly include:

      • The words "Hazardous Waste".[3][13]

      • The full chemical name: "(2-Phenyl-1,3-thiazol-4-yl)acetonitrile". Avoid abbreviations or chemical formulas.[13]

      • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

      • The date on which waste was first added to the container (the "accumulation start date").[3]

      • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, flame for flammability).[14]

3. Waste Segregation and Accumulation

  • Causality: Improperly mixed chemicals can result in violent reactions, fires, or the release of toxic gases. Storing waste in designated Satellite Accumulation Areas (SAAs) under the control of laboratory personnel ensures it is managed safely at its point of generation, in compliance with EPA regulations.[6][16]

  • Protocol:

    • Collect waste (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in its dedicated container. Do not mix with other waste streams, particularly strong acids, bases, or oxidizing agents.[17]

    • Keep the waste container securely closed at all times, except when adding waste.[2][17]

    • Store the container in a designated SAA within the laboratory. This area should be away from sinks and floor drains.

    • Utilize secondary containment (e.g., a plastic tub or tray) to capture any potential leaks or spills.[6][15]

4. Disposal of Contaminated Materials and Empty Containers

  • Causality: Any item that comes into contact with a hazardous chemical is considered hazardous waste itself and must be disposed of accordingly to prevent secondary contamination.

  • Protocol:

    • Solid Waste: Gloves, absorbent pads used for cleaning minor spills, and contaminated weighing papers should be collected in a separate, clearly labeled, sealed plastic bag and disposed of in the solid hazardous waste container.[3]

    • Empty Containers: An "empty" container that held an acutely toxic substance (a "P-listed" waste) must be triple-rinsed. The rinseate must be collected and disposed of as hazardous waste.[2] After triple rinsing, the container can be defaced of its original label and disposed of as regular non-hazardous trash or recycled, depending on institutional policy.[2][14][18]

5. Spill Response

  • Causality: A prepared response is critical to mitigate the impact of an accidental release.

  • Protocol:

    • Minor Spill (in a fume hood):

      • Alert personnel in the immediate area.

      • Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels.[3]

      • Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[8]

      • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[3]

    • Major Spill (outside a fume hood):

      • Evacuate the area immediately.[3]

      • Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.

      • Prevent entry to the area and control ignition sources.[3][7]

6. Final Disposal

  • Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection and legal compliance.

  • Protocol:

    • Once the waste container is full or has been in accumulation for the maximum allowed time (typically six to twelve months depending on regulations), arrange for pickup.[6][16]

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a collection.

    • Ensure all paperwork and manifests are completed accurately.

References

  • Daniels Health. (2025, May 21).
  • Vanderbilt University Medical Center.
  • Benchchem. (2025). Proper Disposal of 4-(2,4-Dimethylphenyl)
  • United States Environmental Protection Agency. (2025, November 25).
  • American Chemical Society.
  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
  • TCI Chemicals. (2018, October 3).
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: [4-(1,3-Thiazol-2-yl)phenyl]methanol.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Phenyl-1,3-thiazole-4-carbonyl chloride.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Thermo Fisher Scientific. (2025, September 6).
  • Science Interactive. (2013, October 10).
  • University of St Andrews. Disposal of Chemical Waste - Safety Office.
  • Santa Cruz Biotechnology.
  • Merck Millipore.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety.
  • Karolinska Institutet. (2025, May 28).
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • Al-Abdullah, E. S., et al. (2024, March 12).

Sources

A Senior Application Scientist's Guide to the Safe Handling of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Our primary directive is not just to prevent exposure but to build a culture of intrinsic safety. The procedures outlined below are designed to be self-validating, ensuring that every step mitigates risk through a clear understanding of the potential hazards involved.

Hazard Assessment: A Proactive Stance Based on Structural Analogs

The core of our safety protocol is based on the principle of chemical analogy. The toxicity of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile can be reasonably inferred from well-characterized, structurally similar compounds.

  • Primary Analog: Phenylacetonitrile (Benzyl Cyanide): This compound shares the critical phenyl and acetonitrile groups. It is classified as acutely toxic and is fatal if inhaled, and toxic if swallowed or in contact with skin.[1] Upon combustion, it can release highly toxic hydrogen cyanide gas.[2]

  • Functional Group Analog: Acetonitrile: While less toxic than phenylacetonitrile, acetonitrile is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Crucially, the body can metabolize acetonitrile into cyanide, leading to delayed-onset symptoms of poisoning.[5][6][7]

Based on this analysis, we will treat (2-Phenyl-1,3-thiazol-4-yl)acetonitrile with the highest degree of caution, assuming it possesses high acute toxicity via all routes of exposure.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a matter of preference but a critical control based on the assessed risk. All personnel must be trained in the proper use, removal, and disposal of PPE.

PPE CategoryItemStandard/SpecificationRationale and Causality
Eye and Face Protection Safety GogglesANSI Z87.1 compliant, chemical splash goggles.Why: Protects against splashes and potential aerosols. The acetonitrile and thiazole moieties suggest the compound is, at minimum, a severe eye irritant.[3][8]
Face ShieldWorn over safety goggles.Why: Required when handling quantities greater than a few grams or during procedures with a high risk of splashing, providing a secondary barrier for the entire face.[9]
Hand Protection Nitrile GlovesDisposable, powder-free, minimum 5-mil thickness. Inspect before use.Why: Nitrile offers good resistance to a range of chemicals, including solvents and bases.[10][11][12] Given the high presumed dermal toxicity, gloves are the most critical barrier. Any contamination requires immediate removal and disposal to prevent breakthrough.[13]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommended.Why: Protects skin and personal clothing from contamination. Must be kept fully buttoned.[9]
Respiratory Protection N95 or N100 RespiratorNIOSH-approved.Why: Required when handling the solid compound outside of a fume hood (e.g., during weighing) to prevent inhalation of fine particles.
Chemical Cartridge RespiratorNIOSH-approved with organic vapor cartridges.Why: May be required for spill cleanup outside of a fume hood. The specific cartridge should be selected based on the institutional chemical safety plan.

Operational Protocols: From Receipt to Disposal

Safe handling is a continuous process. These step-by-step procedures must be followed without deviation.

Handling and Storage
  • Ventilation: All handling of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, including solution preparation and transfers, MUST be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][8][14]

  • Avoid Contact: Use appropriate PPE to prevent any direct contact with skin, eyes, or clothing.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[9][15] Contaminated PPE must be removed and disposed of correctly.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][14]

Emergency Procedures: Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.

SpillResponse cluster_major Major Spill cluster_minor Minor Spill start Spill Occurs assess Assess Spill Size & Risk (Is it manageable?) start->assess evacuate_major Evacuate Immediate Area assess->evacuate_major No alert_colleagues Alert Others in Lab assess->alert_colleagues Yes alert_ehs Alert EHS & Lab Supervisor evacuate_major->alert_ehs secure_area Secure Area, Prevent Entry alert_ehs->secure_area await_response Await Professional Response Team secure_area->await_response report Document Incident Report await_response->report don_ppe Don Additional PPE (e.g., respirator, heavy gloves) alert_colleagues->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain absorb Cover with Dry Lime, Sand, or Soda Ash contain->absorb cleanup Carefully Collect Material into Sealable Container absorb->cleanup decontaminate Decontaminate Area with Soap & Water cleanup->decontaminate dispose_waste Dispose of as Hazardous Waste decontaminate->dispose_waste dispose_waste->report

Caption: Workflow for responding to a chemical spill.

First Aid Measures

Immediate and correct first aid is vital. A cyanide antidote kit should be available in any facility where significant quantities of nitriles are handled, and personnel must be trained in its use.[2][16]

  • Inhalation: Immediately move the affected person to fresh air. If breathing has stopped, begin artificial respiration (using a barrier device). Seek immediate medical attention.[16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Disposal Plan

All waste containing (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in designated, sealed, and clearly labeled hazardous waste containers. Do not mix with other waste streams.

  • Disposal: Disposal must be handled by trained personnel or an approved chemical waste contractor.[14] All local, state, and federal regulations for hazardous waste disposal must be strictly followed.[17]

This guide provides a framework for the safe handling of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile. It is incumbent upon every researcher to understand these principles and apply them diligently. Your safety and the safety of your colleagues depend on it.

References

  • LCSS: ACETONITRILE . (n.d.). National Institutes of Health. [Link]

  • Acetonitrile . (2022, June 30). Australian Government, Department of Climate Change, Energy, the Environment and Water. [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet . (2016, May). New Jersey Department of Health. [Link]

  • Acetonitrile - SAFETY DATA SHEET . (2025, April 29). PENTA. [Link]

  • Nitrile Chemical: Properties, Uses, and Safety Guidelines Explained . (2026, February 3). Ruicheng Technology. [Link]

  • Why You Should use Nitrile Glove in Laboratories . (2022, November 29). Eastwest Medico. [Link]

  • phenyl acetonitrile - Safety Data Sheet . (n.d.). Sdfine. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs . (2023, May 15). University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • The Science And Safety Behind The Use Of Nitrile Gloves . (2024, January 18). Westlab. [Link]

  • Chemical Splash Survival Guide: How Nitrile Gloves Prevent Workplace Injuries . (2025, April 1). ChemTuff. [Link]

  • PEONILE - Safety Data Sheet . (2023, May 6). Givaudan. [Link]

  • Acetonitrile - SAFETY DATA SHEET . (2013, October 10). Science Interactive. [Link]

  • PHENYL ACETONITRILE - HAZARD SUMMARY . (n.d.). New Jersey Department of Health. [Link]

  • Acetonitrile - SAFETY DATA SHEET . (2018, August 10). MilliporeSigma. [Link]

  • Acetonitrile - Safety Data Sheet . (n.d.). Chemos GmbH & Co. KG. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenyl-1,3-thiazol-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.